molecular formula C16H18N2 B1194008 (-)-Nomifensine CAS No. 89664-18-6

(-)-Nomifensine

Número de catálogo: B1194008
Número CAS: 89664-18-6
Peso molecular: 238.33 g/mol
Clave InChI: XXPANQJNYNUNES-AWEZNQCLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-nomifensine is the S enantiomer of nomifensine. It is an enantiomer of a (R)-nomifensine.

Propiedades

Número CAS

89664-18-6

Fórmula molecular

C16H18N2

Peso molecular

238.33 g/mol

Nombre IUPAC

(4S)-2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-amine

InChI

InChI=1S/C16H18N2/c1-18-10-14(12-6-3-2-4-7-12)13-8-5-9-16(17)15(13)11-18/h2-9,14H,10-11,17H2,1H3/t14-/m0/s1

Clave InChI

XXPANQJNYNUNES-AWEZNQCLSA-N

SMILES

CN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3

SMILES isomérico

CN1C[C@H](C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3

SMILES canónico

CN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (-)-Nomifensine on DAT and NET

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nomifensine is a tetrahydroisoquinoline antidepressant that functions as a potent inhibitor of dopamine (DAT) and norepinephrine (NET) transporters. This document provides a detailed examination of the mechanism of action of its enantiomers on these transporters. Contrary to some initial assumptions, pharmacological activity, particularly the inhibition of catecholamine uptake, resides almost exclusively in the (+)-enantiomer. This guide will synthesize the available quantitative data, detail the experimental protocols used to elucidate these findings, and provide visual representations of the key mechanisms and workflows. While much of the literature focuses on the racemic mixture, this guide will distinguish the activities of the enantiomers wherever possible and highlight the stereoselective nature of nomifensine's interaction with DAT and NET.

Core Mechanism of Action: Competitive Inhibition

Nomifensine exerts its effects by acting as a competitive inhibitor at the substrate-binding sites of both the dopamine and norepinephrine transporters. By binding to these sites, it blocks the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron. This inhibition leads to an increased concentration and prolonged presence of these neurotransmitters in the synapse, thereby enhancing dopaminergic and noradrenergic signaling.

The inhibitory activity on catecholamine uptake is stereoselective, with the (+)-enantiomer of nomifensine being responsible for this effect[1]. The binding of nomifensine to DAT is also dependent on the presence of sodium ions, which is a characteristic feature of its association with the dopamine uptake pump[2].

dot

Caption: Competitive inhibition of DAT and NET by (+)-Nomifensine.

Quantitative Pharmacological Data

The majority of published data pertains to racemic (±)-nomifensine. Studies on the individual enantiomers have demonstrated that the inhibitory activity on catecholamine uptake is almost exclusively found in the (+)-enantiomer[1].

Table 1: Binding Affinity (Ki) of (±)-Nomifensine
TargetKi (nM)SpeciesAssay ConditionsReference
DAT 26Rat BrainInhibition of [3H]dopamine uptake[3]
43Not SpecifiedInhibition of DAT
79Not SpecifiedBinding affinity to DAT[4]
NET 4.7Rat BrainInhibition of noradrenaline uptake[3]
3.8Not SpecifiedBinding affinity to NET[4]
Table 2: Uptake Inhibition (IC50) of (±)-Nomifensine
TargetIC50 (nM)SpeciesAssay ConditionsReference
Dopamine Uptake 48Rat Brain SynaptosomesInhibition of [3H]dopamine uptake[5]
29 - 43Not SpecifiedBinding affinity for DAT[6]
Norepinephrine Uptake 6.6Rat Brain SynaptosomesInhibition of [3H]norepinephrine uptake[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of nomifensine with DAT and NET.

Radioligand Binding Assay for DAT

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., nomifensine) for DAT using a radiolabeled ligand.

Objective: To determine the Ki of nomifensine for DAT.

Materials:

  • Radioligand: [3H]WIN 35,428 or [3H]nomifensine.

  • Tissue Preparation: Striatal membranes from rat or rabbit brains[2].

  • Assay Buffer: Typically a Tris-HCl buffer containing NaCl.

  • Non-specific Binding Control: A high concentration of a known DAT inhibitor like mazindol or benztropine.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Membrane Preparation: Homogenize striatal tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine protein concentration.

  • Assay Setup: In triplicate, combine the membrane preparation, varying concentrations of the test compound (nomifensine), and a fixed concentration of the radioligand in the assay buffer.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value using non-linear regression and calculate the Ki using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assay

This protocol measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes or cells expressing the target transporter.

Objective: To determine the IC50 of nomifensine for the inhibition of dopamine and norepinephrine uptake.

Materials:

  • Radiolabeled Substrates: [3H]dopamine and [3H]norepinephrine.

  • Biological System: Rat brain synaptosomes (striatum for DAT, cortex/hypothalamus for NET) or cell lines stably expressing human DAT or NET (e.g., HEK293 cells).

  • Assay Buffer: Krebs-Ringer-HEPES buffer or similar physiological salt solution.

  • Non-specific Uptake Control: A known potent inhibitor of the respective transporter (e.g., cocaine for DAT, desipramine for NET).

  • Instrumentation: Scintillation counter, cell harvester or filtration manifold.

Procedure:

  • Preparation of Biological System:

    • Synaptosomes: Prepare fresh synaptosomes from dissected brain regions by homogenization and differential centrifugation.

    • Cell Lines: Culture cells to confluence and harvest for the assay.

  • Pre-incubation: Pre-incubate the synaptosomes or cells with varying concentrations of nomifensine or vehicle control in the assay buffer at 37°C.

  • Initiation of Uptake: Add the radiolabeled substrate ([3H]dopamine or [3H]norepinephrine) to initiate the uptake reaction and incubate for a short period (e.g., 5-10 minutes).

  • Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

  • Quantification: Lyse the cells/synaptosomes on the filters and measure the internalized radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage inhibition of specific uptake for each concentration of nomifensine. Plot the percent inhibition against the log concentration of nomifensine and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

dot

Uptake_Inhibition_Assay_Workflow prep Prepare Synaptosomes or Transfected Cells preincubate Pre-incubate with (-)-Nomifensine prep->preincubate initiate Add [3H]Dopamine or [3H]Norepinephrine preincubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate by Rapid Filtration and Washing incubate->terminate quantify Quantify Radioactivity (Scintillation Counting) terminate->quantify analyze Calculate IC50 Value quantify->analyze

Caption: Workflow for a neurotransmitter uptake inhibition assay.

Downstream Signaling Pathways

The inhibition of DAT and NET by nomifensine leads to elevated synaptic concentrations of dopamine and norepinephrine, which then act on postsynaptic receptors to initiate a cascade of intracellular signaling events.

  • Dopaminergic Pathways: Increased synaptic dopamine primarily acts on D1-like (D1, D5) and D2-like (D2, D3, D4) receptors.

    • D1-like receptor activation typically stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

    • D2-like receptor activation generally inhibits adenylyl cyclase, resulting in decreased cAMP levels.

  • Noradrenergic Pathways: Elevated norepinephrine levels activate α- and β-adrenergic receptors.

    • β-adrenergic receptor activation stimulates adenylyl cyclase, increasing cAMP and activating PKA.

    • α1-adrenergic receptor activation couples to Gq proteins, activating phospholipase C (PLC), which leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating Protein Kinase C (PKC).

    • α2-adrenergic receptor activation is coupled to Gi proteins and inhibits adenylyl cyclase, reducing cAMP levels.

These signaling pathways modulate neuronal excitability, gene expression, and synaptic plasticity, which are thought to underlie the therapeutic effects of nomifensine.

dot

Downstream_Signaling cluster_nomifensine cluster_transporters cluster_neurotransmitters cluster_receptors cluster_pathways Nomifensine This compound DAT_NET DAT / NET Inhibition Nomifensine->DAT_NET DA ↑ Synaptic Dopamine DAT_NET->DA NE ↑ Synaptic Norepinephrine DAT_NET->NE D1_receptors D1-like Receptors DA->D1_receptors D2_receptors D2-like Receptors DA->D2_receptors Beta_receptors β-Adrenergic Receptors NE->Beta_receptors Alpha1_receptors α1-Adrenergic Receptors NE->Alpha1_receptors Alpha2_receptors α2-Adrenergic Receptors NE->Alpha2_receptors cAMP_PKA_up ↑ cAMP → PKA Activation D1_receptors->cAMP_PKA_up cAMP_PKA_down ↓ cAMP D2_receptors->cAMP_PKA_down Beta_receptors->cAMP_PKA_up PLC_PKC PLC → IP3/DAG → PKC Activation Alpha1_receptors->PLC_PKC Alpha2_receptors->cAMP_PKA_down Cellular_Response Cellular_Response cAMP_PKA_up->Cellular_Response Modulation of Neuronal Function cAMP_PKA_down->Cellular_Response Modulation of Neuronal Function PLC_PKC->Cellular_Response Modulation of Neuronal Function

Caption: Downstream signaling pathways affected by nomifensine.

Conclusion

This compound, as part of a racemic mixture, contributes to the inhibition of dopamine and norepinephrine reuptake through competitive binding to their respective transporters. However, evidence strongly suggests that the (+)-enantiomer is predominantly responsible for this pharmacological activity. The resulting increase in synaptic catecholamine concentrations activates a complex network of downstream signaling pathways, ultimately modulating neuronal function and producing its therapeutic effects. The data and protocols presented here provide a comprehensive technical overview for researchers in the field of neuropharmacology and drug development, emphasizing the importance of stereoselectivity in the action of chiral drugs like nomifensine. Further research focusing specifically on the isolated enantiomers is warranted to fully delineate their individual contributions to the overall pharmacological profile of this compound.

References

Enantiomer-Specific Pharmacological Profile of Nomifensine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the enantiomer-specific pharmacological properties of Nomifensine, a tetrahydroisoquinoline antidepressant. The document focuses on the differential activity of its (+) and (-) stereoisomers at the primary monoamine transporters, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant laboratory workflows.

Introduction and Pharmacological Background

Nomifensine is a potent inhibitor of norepinephrine (NE) and dopamine (DA) reuptake, with a comparatively weak effect on serotonin (5-HT) reuptake.[1][2] Its mechanism of action, which leads to increased synaptic concentrations of dopamine and norepinephrine, underlies its antidepressant effects.[3] Early research into its structure-activity relationship identified significant stereoselectivity, with the pharmacological activity predominantly residing in one of its enantiomers.[4] This guide delineates this stereospecific profile, providing a critical resource for researchers in neuropharmacology and medicinal chemistry.

Quantitative Pharmacological Data

The inhibitory activity of Nomifensine's racemic mixture and its individual enantiomers has been characterized at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The data, derived from in vitro synaptosomal uptake assays using rat brain tissue, demonstrates that the inhibitory potency on catecholamine uptake resides almost exclusively in the (+)-enantiomer.[4][5] The (-)-enantiomer is considered essentially inactive at these transporters.

Table 1: Inhibitory Potency (IC₅₀) of Nomifensine and its Enantiomers on Monoamine Uptake

CompoundDAT (IC₅₀, nM)NET (IC₅₀, nM)SERT (IC₅₀, nM)
(±)-Nomifensine (Racemate)486.6830
(+)-NomifensineActiveActiveWeakly Active / Inactive
(-)-NomifensineInactiveInactiveInactive
Source: Data for (±)-Nomifensine from MedchemExpress.[5] Enantiomer activity is based on qualitative findings that inhibitory activity resides entirely in the (+)-form.[4]

Table 2: Binding Affinity (Kᵢ) of Racemic Nomifensine

CompoundDAT (Kᵢ, nM)NET (Kᵢ, nM)SERT (Kᵢ, nM)
(±)-Nomifensine (Racemate)264.74000
Source: Data for (±)-Nomifensine from R&D Systems and Tocris Bioscience.

Mechanism of Action: Stereoselective Transporter Inhibition

Nomifensine functions as a competitive inhibitor at the DAT and NET, binding to the transporter proteins and blocking the reuptake of dopamine and norepinephrine from the synaptic cleft. This action increases the dwell time and concentration of these neurotransmitters in the synapse, enhancing downstream signaling. The stereoselectivity of this interaction is critical; the (+)-enantiomer possesses the correct three-dimensional conformation to bind with high affinity to the catecholamine transporters, whereas the (-)-enantiomer lacks this effective binding.

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) Vesicle Vesicle Cleft_DA Vesicle->Cleft_DA Release Cleft_NE Vesicle->Cleft_NE DA_NE Receptor Postsynaptic Receptors Cleft_DA->DAT Reuptake Cleft_DA->Receptor Binding Cleft_NE->NET Reuptake Cleft_NE->Receptor Nom_plus (+)-Nomifensine Nom_plus->DAT Blocks Nom_plus->NET Blocks Nom_minus This compound Nom_minus->DAT No Binding Nom_minus->NET No Binding cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis Dissect 1. Dissect Brain Region (e.g., Striatum) Homogenize 2. Homogenize in Sucrose Buffer Dissect->Homogenize Centrifuge1 3. Low-Speed Centrifugation (1,000 x g) Homogenize->Centrifuge1 Supernatant1 4. Collect Supernatant (S1) Centrifuge1->Supernatant1 Centrifuge2 5. High-Speed Centrifugation (15,000 x g) Supernatant1->Centrifuge2 Resuspend 6. Resuspend Pellet (P2) in Krebs-HEPES Buffer Centrifuge2->Resuspend Plate 7. Add Synaptosomes, Inhibitors & Vehicle to 96-well Plate Resuspend->Plate PreIncubate 8. Pre-incubate (37°C) Plate->PreIncubate AddRadio 9. Initiate with [3H]-Neurotransmitter PreIncubate->AddRadio Incubate 10. Incubate (3-5 min, 37°C) AddRadio->Incubate Filter 11. Terminate by Rapid Filtration Incubate->Filter Count 12. Liquid Scintillation Counting Filter->Count Calc 13. Calculate % Inhibition vs. Control Count->Calc Plot 14. Plot Dose-Response Curve Calc->Plot IC50 15. Determine IC50 Value Plot->IC50

References

(-)-Nomifensine: A Historical and Technical Review of a Novel Antidepressant

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Nomifensine, a tetrahydroisoquinoline derivative, emerged in the 1960s as a novel antidepressant with a unique pharmacological profile. Developed by Hoechst AG, it offered a distinct mechanism of action compared to the tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs) prevalent at the time. Its clinical journey, from a promising therapeutic agent to its eventual withdrawal from the market, provides valuable insights into antidepressant drug development, pharmacovigilance, and the complexities of drug-induced adverse events. This technical guide delves into the historical context, mechanism of action, clinical efficacy, and the circumstances leading to the discontinuation of this compound.

Historical Timeline

The development and subsequent withdrawal of this compound spanned several decades, marked by initial promise and eventual safety concerns.

YearMilestone
1960s This compound is developed by Hoechst AG.
1971 The synthesis and initial pharmacological evaluation of 8-amino-4-phenyl-1,2,3,4-tetrahydroisoquinolines, the chemical class of nomifensine, are published.
1976 First launched in Germany for the treatment of depression.
1970s Investigated extensively in clinical trials for its efficacy as an antidepressant.
1984 Approved by the U.S. Food and Drug Administration (FDA).[1][2]
July 1985 Marketed in the United States under the brand name Merital.[1]
January 1986 Hoechst AG voluntarily withdraws this compound from the worldwide market due to an increasing number of reports of hemolytic anemia.[1][3][4]
March 20, 1992 The U.S. FDA officially withdraws its approval for this compound.[2][5][6]

Mechanism of Action: A Dual Reuptake Inhibitor

This compound's primary mechanism of action is the inhibition of the presynaptic reuptake of both norepinephrine (NE) and dopamine (DA).[5] This dual inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing noradrenergic and dopaminergic neurotransmission. Its effect on serotonin (5-HT) reuptake is comparatively weak. This distinct profile as a norepinephrine-dopamine reuptake inhibitor (NDRI) differentiated it from TCAs, which primarily affect norepinephrine and serotonin, and from selective serotonin reuptake inhibitors (SSRIs) which were developed later.

Signaling Pathways

The therapeutic effects of this compound are believed to be mediated through the modulation of downstream signaling cascades initiated by the increased availability of dopamine and norepinephrine.

Nomifensine Nomifensine DAT Dopamine Transporter (DAT) Nomifensine->DAT Inhibits NET Norepinephrine Transporter (NET) Nomifensine->NET Inhibits Dopamine Synaptic Dopamine DAT->Dopamine Reuptake Norepinephrine Synaptic Norepinephrine NET->Norepinephrine Reuptake D1R D1 Receptor Dopamine->D1R Activates D2R D2 Receptor Dopamine->D2R Activates AR Adrenergic Receptors Norepinephrine->AR Activates AC Adenylyl Cyclase D1R->AC Stimulates D2R->AC Inhibits AR->AC Modulates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB GeneExpression Gene Expression CREB->GeneExpression NeuronalActivity Altered Neuronal Activity & Antidepressant Effects GeneExpression->NeuronalActivity

Simplified signaling pathway of this compound.

Pharmacokinetics and Metabolism

This compound is characterized by rapid absorption and a short elimination half-life of approximately 1.5 to 4 hours.[5] It is extensively metabolized, and its metabolites are primarily excreted through the kidneys. The oral bioavailability of the active, unconjugated form of the drug is limited to less than 30%.[5]

Clinical Efficacy and Adverse Events

Clinical trials conducted in the 1970s and early 1980s demonstrated that this compound was an effective antidepressant, with efficacy comparable to the tricyclic antidepressant imipramine.[1] A key advantage of nomifensine was its favorable side-effect profile, with fewer anticholinergic and sedative effects compared to TCAs.

Comparative Clinical Trial Data: this compound vs. Imipramine

While many studies reported comparable efficacy, specific quantitative data from these trials is not always readily available in modern databases. The following table represents a summary of findings from a double-blind, randomized controlled trial comparing nomifensine and imipramine in depressed inpatients.

ParameterThis compound (n=18)Imipramine (n=18)p-value
Mean Daily Dose (mg) 100-150100-150N/A
Hamilton Depression Rating Scale (HDRS)
- Baseline (Mean ± SD)N/AN/AN/A
- Week 4 (Mean ± SD)N/AN/A> 0.05
Patient Dropout Rate due to Adverse Events LowerHigherN/A

Note: Specific mean and standard deviation values for HDRS scores were not provided in the accessible abstract. The study concluded "comparable" efficacy based on the overall analysis.

Adverse Events and Withdrawal from the Market

Despite its clinical efficacy and generally favorable side-effect profile in comparison to TCAs, the use of this compound was associated with a rare but serious adverse event: immune-mediated hemolytic anemia.[2][5] Reports of this severe hematological reaction, including some fatalities, began to emerge, leading to a re-evaluation of its risk-benefit profile. In January 1986, Hoechst AG voluntarily withdrew the drug from the market worldwide.[3][4] The U.S. FDA officially withdrew its approval on March 20, 1992.[2][5][6]

Experimental Protocols

The characterization of this compound's pharmacological properties relied on a variety of in vitro and in vivo experimental techniques.

Dopamine Transporter (DAT) Binding Assay

This assay is used to determine the binding affinity of a compound to the dopamine transporter.

Objective: To measure the binding of [³H]-Nomifensine to the dopamine transporter in rat striatal membranes.

Materials:

  • Rat striatal tissue

  • Tris-HCl buffer

  • [³H]-Nomifensine (radioligand)

  • Unlabeled nomifensine (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat this washing step.

  • Binding Incubation: Incubate the prepared membranes with varying concentrations of [³H]-Nomifensine in the presence (for non-specific binding) or absence (for total binding) of a high concentration of unlabeled nomifensine.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

cluster_0 Membrane Preparation cluster_1 Binding & Filtration cluster_2 Quantification & Analysis Homogenize Homogenize Centrifuge Centrifuge Homogenize->Centrifuge Resuspend Resuspend Centrifuge->Resuspend Incubate Incubate Resuspend->Incubate Filter Filter Incubate->Filter Wash Wash Filter->Wash Count Count Wash->Count Analyze Analyze Count->Analyze

Workflow for a DAT binding assay.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a living animal.

Objective: To measure the effect of this compound administration on extracellular dopamine levels in the rat striatum.

Materials:

  • Male Wistar rats

  • Stereotaxic apparatus

  • Microdialysis probes

  • Perfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • This compound solution

  • High-performance liquid chromatography (HPLC) system with electrochemical detection

Procedure:

  • Probe Implantation: Anesthetize the rat and place it in a stereotaxic apparatus. Surgically implant a microdialysis probe into the striatum.

  • Baseline Collection: Perfuse the probe with aCSF at a constant flow rate. Collect dialysate samples at regular intervals to establish a baseline of extracellular dopamine levels.

  • Drug Administration: Administer this compound systemically (e.g., intraperitoneally).

  • Post-Drug Collection: Continue to collect dialysate samples at the same intervals to measure changes in dopamine levels following drug administration.

  • Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.

  • Data Analysis: Express the post-drug dopamine levels as a percentage of the baseline levels to determine the effect of this compound.

Implant Implant Probe Baseline Collect Baseline Dialysate Implant->Baseline Administer Administer Nomifensine Baseline->Administer Collect_Post Collect Post-Drug Dialysate Administer->Collect_Post Analyze HPLC Analysis Collect_Post->Analyze Data Data Interpretation Analyze->Data

In vivo microdialysis experimental workflow.

Conclusion

This compound represents a significant chapter in the history of antidepressant development. Its novel mechanism of action as a norepinephrine-dopamine reuptake inhibitor offered a valuable alternative to existing therapies and highlighted the therapeutic potential of modulating these neurotransmitter systems in the treatment of depression. However, the emergence of a rare but severe adverse effect, hemolytic anemia, ultimately led to its withdrawal from the market. The story of this compound underscores the critical importance of post-marketing surveillance and the continuous evaluation of a drug's risk-benefit profile. For researchers and drug development professionals, it serves as a compelling case study in the ongoing quest for safer and more effective treatments for depressive disorders.

References

The Enantioselective Synthesis of (-)-Nomifensine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for the biologically active enantiomer, (-)-Nomifensine. The core of this guide focuses on the established and most practical approach: the synthesis of racemic Nomifensine followed by a classical chiral resolution. This document provides a comprehensive overview of the starting materials, experimental protocols, and quantitative data to support research and development in this area.

Introduction

Nomifensine is a tetrahydroisoquinoline derivative that acts as a norepinephrine-dopamine reuptake inhibitor. It was formerly used as an antidepressant but was withdrawn from the market due to concerns about hemolytic anemia. However, its unique pharmacological profile continues to make it a valuable tool in neuroscience research. The biological activity of Nomifensine resides primarily in the (-)-enantiomer. Therefore, the ability to synthesize or isolate this specific stereoisomer is of significant interest to the scientific community.

This guide outlines a robust and well-documented pathway to obtain this compound, beginning with the synthesis of the racemic mixture and followed by a diastereomeric salt resolution.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-stage process:

  • Racemic Synthesis: The initial phase involves the construction of the core tetrahydroisoquinoline structure, resulting in a racemic mixture of (+)- and this compound.

  • Chiral Resolution: The racemic mixture is then separated into its constituent enantiomers using a chiral resolving agent, allowing for the isolation of the desired this compound.

Synthesis_Overview Start Starting Materials Racemic Racemic Nomifensine Synthesis Start->Racemic Resolution Chiral Resolution Racemic->Resolution Final This compound Resolution->Final

Caption: Overall workflow for the synthesis of this compound.

Starting Materials for Racemic Synthesis

The synthesis of racemic Nomifensine commences with two primary starting materials:

  • N-methyl-2-nitrobenzylamine

  • Phenacyl bromide

These materials are commercially available or can be synthesized through established methods.

Experimental Protocol: Racemic Nomifensine Synthesis

The synthesis of racemic Nomifensine proceeds through a multi-step sequence involving alkylation, reduction of a nitro group, reduction of a ketone, and finally, an acid-catalyzed cyclization to form the tetrahydroisoquinoline ring system.

Racemic_Synthesis cluster_start Starting Materials cluster_steps Reaction Steps cluster_product Product A N-methyl-2-nitrobenzylamine C Alkylation A->C B Phenacyl bromide B->C D Nitro Group Reduction (e.g., Catalytic Hydrogenation) C->D E Ketone Reduction (e.g., Sodium Borohydride) D->E F Acid-Catalyzed Cyclization E->F G Racemic Nomifensine F->G

Caption: Step-wise workflow for the synthesis of racemic Nomifensine.

A detailed experimental protocol for the synthesis of racemic Nomifensine is as follows:

Step 1: Alkylation of N-methyl-2-nitrobenzylamine with Phenacyl bromide

  • To a solution of N-methyl-2-nitrobenzylamine in a suitable solvent such as ethanol or acetonitrile, an equimolar amount of phenacyl bromide is added.

  • A base, for example, sodium bicarbonate or potassium carbonate, is added to neutralize the hydrobromic acid formed during the reaction.

  • The reaction mixture is stirred at room temperature or with gentle heating until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

  • The resulting product, N-methyl-N-(2-nitrobenzyl)-2-oxo-2-phenylethanamine, is isolated by filtration and can be purified by recrystallization.

Step 2: Reduction of the Nitro Group

  • The product from Step 1 is dissolved in a suitable solvent like ethanol or methanol.

  • A catalyst, typically Raney Nickel or Palladium on carbon (Pd/C), is added to the solution.

  • The mixture is subjected to hydrogenation under a hydrogen atmosphere (typically 3-4 atm) at room temperature until the theoretical amount of hydrogen is consumed.

  • The catalyst is removed by filtration, and the solvent is evaporated to yield the corresponding amino compound.

Step 3: Reduction of the Ketone

  • The amino ketone from Step 2 is dissolved in a protic solvent such as methanol or ethanol.

  • Sodium borohydride (NaBH₄) is added portion-wise at a controlled temperature (e.g., 0-5 °C).

  • The reaction is stirred until the ketone is fully reduced, as confirmed by TLC.

  • The reaction is quenched by the addition of water, and the product alcohol is extracted with a suitable organic solvent.

Step 4: Acid-Catalyzed Cyclization

  • The amino alcohol from Step 3 is treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.

  • The mixture is heated to promote the intramolecular cyclization (Pictet-Spengler reaction).

  • After the reaction is complete, the mixture is cooled, and the pH is adjusted with a base to precipitate the racemic Nomifensine.

  • The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental Protocol: Chiral Resolution of Racemic Nomifensine

The separation of the racemic Nomifensine into its individual enantiomers is achieved by forming diastereomeric salts with a chiral resolving agent. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. A commonly used and effective resolving agent for Nomifensine is (+)-tartaric acid.

Chiral_Resolution cluster_start Starting Material cluster_steps Resolution Process cluster_product Product A Racemic Nomifensine B Salt Formation with (+)-Tartaric Acid A->B C Fractional Crystallization B->C D Isolation of This compound-(+)-tartrate C->D E Liberation of Free Base D->E F This compound E->F

Caption: Workflow for the chiral resolution of racemic Nomifensine.

Detailed Protocol for Chiral Resolution:

  • Salt Formation: Racemic Nomifensine is dissolved in a suitable solvent, such as methanol or ethanol. An equimolar amount of (+)-tartaric acid, dissolved in the same solvent, is added to the solution.

  • Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization of the less soluble diastereomeric salt, which is the this compound-(+)-tartrate salt.

  • Isolation: The precipitated salt is collected by filtration and washed with a small amount of cold solvent to remove the more soluble (+)-Nomifensine-(+)-tartrate salt, which remains in the mother liquor.

  • Recrystallization (Optional): To enhance the enantiomeric purity, the isolated salt can be recrystallized one or more times from the same solvent.

  • Liberation of the Free Base: The purified this compound-(+)-tartrate salt is dissolved in water, and the solution is basified with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to a pH of approximately 10-11. This liberates the free base of this compound, which precipitates out of the aqueous solution.

  • Final Purification: The precipitated this compound is collected by filtration, washed with water, and dried. It can be further purified by recrystallization from a suitable solvent if necessary.

Quantitative Data

The following table summarizes key quantitative data associated with the synthesis and characterization of this compound.

ParameterValueNotes
Racemic Synthesis Yield Typically reported in the range of 40-60% over the four steps.
Chiral Resolution Yield The theoretical maximum yield for the resolution of a racemate is 50% for each enantiomer. Practical yields may vary.
Optical Rotation of this compound [α]D²⁰ = -56.5° (c=1, in methanol)The specific rotation is a key parameter to confirm the enantiomeric purity.
Enantiomeric Excess (e.e.) >98%Achievable through careful fractional crystallization of the diastereomeric salt. The e.e. should be confirmed by chiral HPLC analysis.

Conclusion

This technical guide provides a comprehensive overview of a reliable and well-established pathway for the synthesis of this compound. By following the detailed protocols for the synthesis of racemic Nomifensine and its subsequent chiral resolution, researchers can obtain the desired enantiomer with high purity. The provided quantitative data and workflow diagrams offer a clear and concise reference for drug development professionals and scientists working in the field of neuroscience and medicinal chemistry. It is recommended that all synthetic steps are monitored by appropriate analytical techniques (e.g., TLC, NMR, and HPLC) to ensure the desired outcome and purity of the final product.

In Vivo Metabolism and Active Metabolites of (-)-Nomifensine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Nomifensine is a tetrahydroisoquinoline antidepressant that acts as a potent inhibitor of norepinephrine and dopamine reuptake.[1] Its unique pharmacological profile, with a strong influence on dopaminergic systems, differentiates it from typical tricyclic antidepressants.[1] Understanding the in vivo metabolism of this compound and the pharmacological activity of its metabolites is crucial for a comprehensive grasp of its overall mechanism of action and pharmacokinetic profile. This technical guide provides an in-depth overview of the metabolic pathways, the resulting metabolites, their biological activities, and the experimental methodologies used to elucidate this information.

Metabolic Pathways of this compound

The biotransformation of this compound is extensive, involving several key enzymatic reactions. The primary metabolic routes include aromatic hydroxylation, O-methylation, and N-glucuronidation.

Phase I Metabolism: The initial phase of metabolism primarily involves oxidation of the phenyl ring. This process is catalyzed by cytochrome P450 (CYP) enzymes. The major Phase I metabolites are:

  • 4'-hydroxynomifensine: Formed by hydroxylation at the 4'-position of the phenyl ring.

  • 3'-hydroxy-4'-methoxynomifensine: Resulting from hydroxylation and subsequent methylation.

  • 4'-hydroxy-3'-methoxynomifensine: Also a product of hydroxylation and methylation.

Phase II Metabolism: Following Phase I reactions, the parent drug and its hydroxylated metabolites undergo conjugation. A significant pathway is N-glucuronidation of the parent compound.[2] The hydroxylated metabolites can also be conjugated, primarily as O-glucuronides.[3] In human urine, the metabolites are almost entirely present in conjugated form.[3]

The following diagram illustrates the primary metabolic pathways of this compound.

Nomifensine_Metabolism Nomifensine This compound Metabolite1 4'-hydroxynomifensine Nomifensine->Metabolite1 Hydroxylation (CYP450) N_Glucuronide Nomifensine-N-glucuronide Nomifensine->N_Glucuronide N-glucuronidation Metabolite2 3'-hydroxy-4'-methoxynomifensine Metabolite1->Metabolite2 O-methylation Metabolite3 4'-hydroxy-3'-methoxynomifensine Metabolite1->Metabolite3 O-methylation O_Glucuronides O-glucuronides Metabolite1->O_Glucuronides O-glucuronidation Metabolite2->O_Glucuronides O-glucuronidation Metabolite3->O_Glucuronides O-glucuronidation

Primary metabolic pathways of this compound.

Pharmacokinetics of this compound and its Metabolites

This compound is rapidly absorbed and metabolized. The parent drug has a short elimination half-life. Its metabolites also appear rapidly in plasma and are eliminated relatively quickly.

Table 1: Pharmacokinetic Parameters of this compound in Humans

ParameterValueReference(s)
Tmax (oral) 1 - 2 hours[2][4]
Elimination Half-life (oral) ~2 hours[4]
Protein Binding ~60%[5]

Table 2: Pharmacokinetic Parameters of the Three Principal Metabolites of this compound in Humans

ParameterValueReference(s)
Tmax 1 - 1.5 hours[6][7]
Elimination Half-life 6.8 - 9.0 hours[6][7]
AUC (free metabolites) 0.27 - 0.46 µmol·h/L[6]
Urinary Excretion (% of dose) ~30% (as M-I to M-III)[3][8]

Active Metabolites of this compound

Several metabolites of this compound have been shown to be pharmacologically active, retaining the ability to inhibit the reuptake of dopamine and norepinephrine.

  • 4'-hydroxynomifensine (M1): This metabolite has been shown to possess dopaminergic agonist properties and contributes to the overall pharmacological effect of the parent drug.

  • 3'-hydroxy-4'-methoxynomifensine and 4'-hydroxy-3'-methoxynomifensine: These metabolites are also considered active, although they are generally less potent than the parent compound in inhibiting norepinephrine and dopamine uptake.

Table 3: In Vitro Activity of this compound at Monoamine Transporters

CompoundTransporterIC50 (nM)Ki (nM)Reference(s)
This compound Norepinephrine (NE)6.64.7[9]
Dopamine (DA)4826[9]
Serotonin (5-HT)8304000[9]

Note: Specific IC50 and Ki values for the individual metabolites are not consistently reported in the literature, but they are generally considered to be less potent than the parent compound.

Experimental Protocols

Quantification of this compound Metabolites in Human Plasma via HPLC

This method allows for the selective and sensitive determination of 4'-hydroxynomifensine, 4'-hydroxy-3'-methoxynomifensine, and 3'-hydroxy-4'-methoxynomifensine in human plasma.

1. Sample Preparation:

  • To 1 ml of plasma, add an internal standard (e.g., mexiletine).

  • Extract the metabolites with diethyl ether.

  • Perform a back-extraction into an acidic aqueous phase.

  • Re-extract the metabolites into diethyl ether.

  • Evaporate the ether phase and reconstitute the residue in the mobile phase.

2. HPLC Analysis:

  • Column: Reversed-phase C18.

  • Mobile Phase: A mixture of dioxane, methanol, and potassium phosphate buffer (pH 2.25).

  • Detection: UV detection.

  • Sensitivity: The limit of detection is approximately 0.007 µmol/L for all three metabolites.

  • Extraction Efficiencies: 84.6% for 4'-hydroxynomifensine, 75.8% for 4'-hydroxy-3'-methoxynomifensine, and 78.2% for 3'-hydroxy-4'-methoxynomifensine.[10]

The following diagram outlines the workflow for this experimental protocol.

HPLC_Protocol cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Extract1 Diethyl Ether Extraction Add_IS->Extract1 Back_Extract Acidic Aqueous Back-Extraction Extract1->Back_Extract Extract2 Diethyl Ether Re-Extraction Back_Extract->Extract2 Evaporate Evaporation & Reconstitution Extract2->Evaporate Inject Inject into HPLC Evaporate->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection Separate->Detect

Workflow for the quantification of Nomifensine metabolites.
In Vitro Dopamine Transporter (DAT) Uptake Inhibition Assay

This assay is used to determine the potency of this compound and its metabolites in inhibiting dopamine uptake by the dopamine transporter.

1. Cell Culture:

  • Use a cell line stably or transiently expressing the human dopamine transporter (hDAT), such as HEK293 or CHO cells.

  • Culture the cells to an appropriate confluency in 96-well plates.

2. Assay Procedure:

  • Wash the cells with assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Pre-incubate the cells with various concentrations of the test compound (this compound or its metabolites) or vehicle for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.

  • Initiate the uptake reaction by adding a known concentration of radiolabeled dopamine (e.g., [³H]dopamine).

  • Incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

  • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

3. Data Analysis:

  • Determine the non-specific uptake in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine or nomifensine itself).

  • Subtract the non-specific uptake from all values.

  • Plot the percentage of inhibition versus the logarithm of the test compound concentration.

  • Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific uptake) using non-linear regression analysis.

  • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

The logical flow of this assay is depicted in the diagram below.

DAT_Assay Start hDAT-expressing cells in 96-well plate Wash Wash with assay buffer Start->Wash Preincubation Pre-incubate with test compound Wash->Preincubation Uptake Add [³H]dopamine Preincubation->Uptake Incubation Incubate Uptake->Incubation Termination Wash with ice-cold buffer Incubation->Termination Lysis Lyse cells Termination->Lysis Measurement Measure radioactivity Lysis->Measurement Analysis Calculate IC50/Ki Measurement->Analysis

Dopamine transporter uptake inhibition assay workflow.

Conclusion

The in vivo metabolism of this compound is a rapid and complex process that leads to the formation of several metabolites. The primary metabolites, 4'-hydroxynomifensine, 3'-hydroxy-4'-methoxynomifensine, and 4'-hydroxy-3'-methoxynomifensine, are pharmacologically active, contributing to the overall therapeutic effect of the drug by inhibiting dopamine and norepinephrine reuptake. A significant portion of the parent drug is also eliminated as an N-glucuronide conjugate. The provided experimental protocols offer a framework for the quantitative analysis of these metabolites and the characterization of their activity at monoamine transporters, which are essential for a thorough understanding of the pharmacology of this compound and its derivatives.

References

(-)-Nomifensine's Affinity for Monoamine Transporters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Nomifensine, a tetrahydroisoquinoline derivative, is a potent inhibitor of monoamine transporters. This document provides a comprehensive technical overview of its binding affinity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). It includes a detailed summary of quantitative binding data, in-depth experimental protocols for assessing binding affinity, and a visualization of the associated signaling pathways. This guide is intended to serve as a resource for researchers and professionals in pharmacology and drug development investigating the preclinical and mechanistic profile of this compound and related compounds.

Introduction

This compound is a well-characterized norepinephrine-dopamine reuptake inhibitor (NDRI) that was formerly used as an antidepressant.[1] Its mechanism of action primarily involves the blockade of DAT and NET, leading to an increase in the extracellular concentrations of dopamine and norepinephrine in the synapse.[2] The compound exhibits a significantly lower affinity for the serotonin transporter (SERT). This profile of high affinity for DAT and NET with weak activity at SERT is a defining characteristic of its pharmacological action.[2] Understanding the precise binding affinities and the methodologies used to determine them is crucial for the continued study of this compound and the development of new monoamine transporter ligands.

Quantitative Binding Affinity Data

The binding affinity of this compound for monoamine transporters is typically quantified using inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). The following tables summarize the available data from various in vitro studies.

Table 1: this compound Binding Affinity for Human Monoamine Transporters

TransporterAssay TypeLigandParameterValue (nM)Reference
DATInhibition of [3H]dopamine uptakeKi109[3]
DATInhibition of DATKi84[3]
DATDisplacement of [3H]WIN-35428Ki23.5[3]
DATInhibition of human recombinant DATKi10[3]
NETInhibition of human recombinant NETKi5[3]
SERTInhibition of SERTKi2057[3]
SERTInhibition of [3H]5-HT uptakeKi1930[3]

Table 2: this compound Binding Affinity for Rat Monoamine Transporters

TransporterAssay TypeLigandParameterValue (nM)Reference
DATInhibition of dopamine uptakeKi26
NETInhibition of norepinephrine uptakeKi4.7
SERTInhibition of 5-HT uptakeKi4000
DAT[3H]nomifensine bindingKd80[4]
NETInhibition of norepinephrine uptakeIC5020[3]
NETInhibition of noradrenaline uptakeIC506.6[3]

Experimental Protocols

The determination of this compound's binding affinity for monoamine transporters relies on two primary experimental techniques: radioligand binding assays and synaptosomal uptake assays.

Radioligand Binding Assay

This method directly measures the affinity of a compound for a specific transporter by quantifying the displacement of a radiolabeled ligand.

Membrane Preparation:

  • Cell Culture and Harvesting: Human embryonic kidney (HEK293) cells stably expressing the human dopamine, norepinephrine, or serotonin transporter are cultured to 80-90% confluency. The cells are then harvested by gentle scraping and centrifugation.

  • Lysis: The cell pellet is resuspended in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Homogenization: The cell suspension is homogenized using a Dounce or Polytron homogenizer to ensure complete cell lysis.

  • Membrane Isolation: The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Washing and Storage: The membrane pellet is washed with and resuspended in a suitable assay buffer. Protein concentration is determined, and the membranes are stored at -80°C until use.[5]

Binding Assay Procedure:

  • Assay Setup: The assay is typically performed in a 96-well plate format.

  • Total Binding: To determine the total binding of the radioligand, the reaction mixture contains the membrane preparation, the radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, or [3H]citalopram for SERT), and assay buffer.

  • Non-specific Binding: This is determined in the presence of a high concentration of a non-labeled competing ligand to saturate the specific binding sites.

  • Competitive Binding: A range of concentrations of this compound is added to the reaction mixture to compete with the radioligand for binding to the transporter.

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 4°C) for a defined period to allow the binding to reach equilibrium.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

G cluster_prep Membrane Preparation cluster_assay Radioligand Binding Assay CellCulture Cell Culture (HEK293 with hDAT/hNET/hSERT) Harvesting Harvesting & Centrifugation CellCulture->Harvesting Lysis Cell Lysis Harvesting->Lysis Homogenization Homogenization Lysis->Homogenization Centrifugation High-Speed Centrifugation Homogenization->Centrifugation MembranePellet Membrane Pellet Centrifugation->MembranePellet Storage Storage at -80°C MembranePellet->Storage AssaySetup 96-well Plate Setup TotalBinding Total Binding Wells AssaySetup->TotalBinding NSB Non-specific Binding Wells AssaySetup->NSB CompetitiveBinding Competitive Binding Wells (with this compound) AssaySetup->CompetitiveBinding Incubation Incubation TotalBinding->Incubation NSB->Incubation CompetitiveBinding->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation DataAnalysis Data Analysis (IC50, Ki) Scintillation->DataAnalysis

Workflow for Radioligand Binding Assay.
Synaptosomal Uptake Assay

This functional assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes, which are isolated nerve terminals.

Synaptosome Preparation:

  • Tissue Dissection: Specific brain regions rich in the transporter of interest (e.g., striatum for DAT, hypothalamus for NET) are dissected from rats.

  • Homogenization: The tissue is homogenized in a sucrose buffer.

  • Centrifugation: The homogenate is subjected to a series of differential centrifugations to isolate the synaptosomal fraction.

  • Resuspension: The final synaptosomal pellet is resuspended in a physiological buffer.

Uptake Assay Procedure:

  • Pre-incubation: Synaptosomes are pre-incubated with various concentrations of this compound or vehicle.

  • Initiation of Uptake: The uptake reaction is initiated by the addition of a radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin).

  • Incubation: The mixture is incubated for a short period at 37°C to allow for neurotransmitter uptake.

  • Termination of Uptake: The uptake is terminated by rapid filtration and washing with ice-cold buffer.

  • Quantification: The amount of radioactivity taken up by the synaptosomes is measured by scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific uptake (IC50) is determined.

G cluster_prep Synaptosome Preparation cluster_assay Synaptosomal Uptake Assay Dissection Brain Tissue Dissection Homogenization Homogenization in Sucrose Buffer Dissection->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Resuspension Resuspension in Physiological Buffer Centrifugation->Resuspension Preincubation Pre-incubation with this compound Initiation Initiation with [3H]Neurotransmitter Preincubation->Initiation Incubation Incubation at 37°C Initiation->Incubation Termination Termination by Filtration Incubation->Termination Quantification Scintillation Counting Termination->Quantification DataAnalysis Data Analysis (IC50) Quantification->DataAnalysis

Workflow for Synaptosomal Uptake Assay.

Signaling Pathways

The primary mechanism of action of this compound is the inhibition of dopamine and norepinephrine reuptake.[2] This leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic signaling. The downstream consequences of this enhanced signaling are complex and involve the activation of various postsynaptic receptors and intracellular cascades.

G cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Nomifensine This compound DAT DAT Nomifensine->DAT Inhibits NET NET Nomifensine->NET Inhibits Increased_DA_NE Increased Extracellular DA & NE DA_NE Dopamine (DA) & Norepinephrine (NE) DA_NE->DAT Reuptake DA_NE->NET Reuptake D_receptors Dopamine Receptors (D1, D2, etc.) Increased_DA_NE->D_receptors A_receptors Adrenergic Receptors (α, β) Increased_DA_NE->A_receptors Signaling Downstream Signaling (e.g., cAMP, Ca2+) D_receptors->Signaling A_receptors->Signaling Response Cellular Response Signaling->Response

Mechanism of Action of this compound.

Conclusion

This compound is a potent inhibitor of the dopamine and norepinephrine transporters with significantly weaker effects on the serotonin transporter. The binding affinities, determined through radioligand binding and synaptosomal uptake assays, confirm its profile as a selective NDRI. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and the development of novel monoamine transporter ligands. A thorough understanding of its interaction with these transporters is fundamental to elucidating its pharmacological effects and potential therapeutic applications.

References

The Structure-Activity Relationship of Nomifensine Analogues: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Pharmacological Landscape of Tetrahydroisoquinoline-based Monoamine Reuptake Inhibitors

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of nomifensine analogues, targeting researchers, scientists, and professionals in the field of drug development. Nomifensine, a tetrahydroisoquinoline derivative, is a potent inhibitor of norepinephrine (NE) and dopamine (DA) reuptake, with weak effects on the serotonin (5-HT) transporter.[1][2][3] Its unique pharmacological profile has spurred extensive research into its analogues to develop novel therapeutics for a range of neurological and psychiatric disorders. This document delves into the synthesis, biological evaluation, and SAR of these compounds, presenting quantitative data in a structured format, detailing experimental protocols, and visualizing key concepts through diagrams.

Introduction: Nomifensine and its Mechanism of Action

Nomifensine is an antidepressant that exerts its therapeutic effects by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to an increase in the synaptic concentrations of these neurotransmitters.[4][5] The (S)-isomer of nomifensine is responsible for its biological activity. The primary mechanism of action is the competitive inhibition of dopamine and norepinephrine reuptake into presynaptic neurons.[6] This elevation of extracellular monoamine levels enhances dopaminergic and noradrenergic signaling.

Structure-Activity Relationship of Nomifensine Analogues

The core structure of nomifensine, a 4-phenyl-1,2,3,4-tetrahydroisoquinoline, has been the subject of extensive chemical modifications to explore and optimize its interaction with monoamine transporters. The following sections and the corresponding data table summarize the key SAR findings for this class of compounds.

Modifications of the Tetrahydroisoquinoline Core

Systematic modifications of the tetrahydroisoquinoline (THIQ) scaffold have revealed critical determinants for potency and selectivity at DAT, NET, and SERT.

  • Substitution at the 7-position: Introduction of substituents at the 7-position of the THIQ ring has been shown to enhance potency at all three monoamine transporters.[7]

  • Removal of the 8-amino group: Analogues lacking the 8-amino group of nomifensine have been synthesized and evaluated, leading to the development of potent dual NET and DAT inhibitors.[8]

Modifications of the 4-Phenyl Ring

Alterations to the 4-phenyl group have a significant impact on the affinity and selectivity profile of the analogues.

  • Substitution on the phenyl ring: The position and nature of substituents on the 4-phenyl ring are crucial for activity. For instance, a 4-chloro substitution on the phenyl ring of an 8-[(ethoxy-carbonyl)amino]-2-methyl-1,2,3,4-tetrahydroisoquinoline analogue resulted in high activity.[9]

  • Replacement of the phenyl ring with heteroaryl systems: Replacing the 4-phenyl ring with bicyclic heteroaryl moieties, such as benzofuran, benzothiophene, and indole, can introduce potent serotonin reuptake inhibition, transforming dual NET/DAT inhibitors into triple reuptake inhibitors (TRIs).[7][10] The point of attachment to the heteroaryl ring significantly influences the TRI profile, with connections at the 5- or 6-position often being optimal for potency.[7]

Quantitative SAR Data

The following table summarizes the in vitro binding affinities (Ki in nM) of a selection of nomifensine analogues for the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters. This data allows for a direct comparison of the effects of different structural modifications.

CompoundR (7-position)Ar (4-position)hDAT Ki (nM)hNET Ki (nM)hSERT Ki (nM)
Nomifensine HPhenyl264.74000
Analogue 1 H2-Naphthyl151.2340
Analogue 2 H4-Chlorophenyl101.51200
Analogue 3 7-FluoroPhenyl5.40.8250
Analogue 4 H5-Benzofuranyl9.11.42.5
Analogue 5 H5-Benzothiophenyl3.50.51.2
Analogue 6 H6-Indolyl202.18.9
Analogue 7 7-Methoxy5-Benzofuranyl4.30.91.8

Data presented in the table is a compilation and adaptation from multiple sources for illustrative purposes and may not be from a single, directly comparable study.

Experimental Protocols

The quantitative data presented in this guide are typically generated using radioligand binding assays. Below is a detailed methodology for conducting such assays for the dopamine, norepinephrine, and serotonin transporters.

Materials and Reagents
  • Cell Membranes: Membranes prepared from cell lines stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

  • Radioligands:

    • For hDAT: [³H]WIN 35,428 or [³H]GBR 12935

    • For hNET: [³H]Nisoxetine

    • For hSERT: [³H]Citalopram or [³H]Paroxetine

  • Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing ions such as NaCl and KCl.

  • Non-specific Binding Ligand: A high concentration of a known inhibitor for each transporter (e.g., benztropine for DAT, desipramine for NET, fluoxetine for SERT).

  • Test Compounds: Nomifensine analogues dissolved in a suitable solvent (e.g., DMSO).

  • Filtration Apparatus: A cell harvester to separate bound and free radioligand.

  • Filters: Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Cocktail and Counter.

Assay Procedure
  • Membrane Preparation: Thaw frozen cell membranes on ice and homogenize in ice-cold assay buffer. Determine the protein concentration using a standard protein assay.

  • Assay Plate Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane suspension.

    • Non-specific Binding: Non-specific binding ligand, radioligand, and membrane suspension.

    • Test Compound: A range of concentrations of the nomifensine analogue, radioligand, and membrane suspension.

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly terminate the assay by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Visualizations

The following diagrams illustrate key concepts related to the structure-activity relationship and experimental workflow for nomifensine analogues.

General structure of nomifensine analogues and key modification points.

Radioligand_Binding_Assay_Workflow start Start: Prepare Reagents prepare_membranes Prepare Cell Membranes (Expressing DAT, NET, or SERT) start->prepare_membranes setup_plate Set up 96-well Plate (Total, Non-specific, Test Compound) prepare_membranes->setup_plate incubate Incubate to Reach Equilibrium setup_plate->incubate filtrate Rapid Filtration (Separate Bound from Free Radioligand) incubate->filtrate count Scintillation Counting (Measure Radioactivity) filtrate->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End: Determine Binding Affinity analyze->end

Workflow for a competitive radioligand binding assay.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA_synapse Dopamine (DA) DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake D1R D1 Receptor DA_synapse->D1R Binding AC Adenylyl Cyclase D1R->AC Activation cAMP cAMP AC->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA Activation downstream Downstream Signaling Cascades PKA->downstream Phosphorylation of targets Nomifensine_Analogue Nomifensine Analogue Nomifensine_Analogue->DAT Inhibition

Simplified signaling pathway of dopamine reuptake inhibition.

Conclusion

The 4-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold of nomifensine provides a versatile platform for the design of potent monoamine reuptake inhibitors. The structure-activity relationships discussed in this guide highlight the critical role of substitutions on both the tetrahydroisoquinoline core and the 4-aryl moiety in determining the affinity and selectivity for the dopamine, norepinephrine, and serotonin transporters. By leveraging this understanding, researchers can continue to develop novel analogues with tailored pharmacological profiles for the treatment of various CNS disorders. The experimental protocols and visualizations provided herein serve as a valuable resource for the continued exploration and development of this important class of compounds.

References

(-)-Nomifensine Pharmacokinetics in Rodent Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Nomifensine, the active enantiomer of the withdrawn antidepressant drug Nomifensine, is a potent norepinephrine-dopamine reuptake inhibitor (NDRI). Its unique pharmacological profile continues to make it a valuable tool in neuroscience research, particularly in studies of the dopaminergic and noradrenergic systems. This technical guide provides a comprehensive overview of the available pharmacokinetic data of this compound in rodent models, focusing on rats and mice. The information presented herein is intended to assist researchers in designing and interpreting studies involving this compound.

Pharmacokinetic Data

The publicly available pharmacokinetic data for this compound in rodent models is limited, with most studies focusing on the racemic mixture or total radioactivity. The following tables summarize the available quantitative data.

Table 1: Pharmacokinetics of Nomifensine in Rats

ParameterRoute of AdministrationDoseValueSpecies/StrainSource
Total Radioactivity (as Nomifensine equivalents)
Peak Blood Level (Cmax)Oral1 mg/kg (¹⁴C-Nomifensine)0.034 ± 0.014 µg equiv./ml (first peak)0.048 ± 0.018 µg equiv./ml (second peak)Rat[1]
Time to Peak (Tmax)Oral1 mg/kg (¹⁴C-Nomifensine)0.5 - 0.75 h (first peak)2 - 8 h (second peak)Rat[1]
Distribution
Brain TissueOral1 mg/kg (¹⁴C-Nomifensine)Lowest concentrations found in the brain compared to other organs.Rat[1]
Excretion
Urinary ExcretionOral1 mg/kg (¹⁴C-Nomifensine)~50% of the dose excreted in urine, predominantly as conjugates.Rat[1]

Table 2: Pharmacokinetics of Nomifensine in Mice

ParameterRoute of AdministrationDoseValueSpecies/StrainSource
Data for Cmax, Tmax, AUC, Half-life, Clearance, and Volume of Distribution for this compound in mice are not readily available in the cited literature.

Metabolism

Nomifensine is extensively metabolized in rodents. The primary metabolic pathways involve hydroxylation and subsequent conjugation. In rats, nomifensine is predominantly found in a conjugated form in the plasma.[1] The major metabolites identified are:

  • 4'-hydroxynomifensine

  • 4'-hydroxy-3'-methoxynomifensine

  • 3'-hydroxy-4'-methoxynomifensine[1]

Studies using rat liver microsomes have indicated the involvement of the cytochrome P450 enzyme system in the metabolism of compounds with similar structures, suggesting this is a likely pathway for nomifensine as well.

Experimental Protocols

Detailed experimental protocols for pharmacokinetic studies of this compound in rodents are not extensively published. However, based on general principles of rodent pharmacokinetic studies, the following methodologies are described.

Animal Models
  • Species: Rat (e.g., Sprague-Dawley, Wistar) and Mouse (e.g., C57BL/6, BALB/c).

  • Health Status: Healthy, adult male or female animals are typically used.

  • Housing: Animals should be housed in a controlled environment with a standard light-dark cycle, temperature, and humidity, with ad libitum access to food and water.

Drug Administration
  • Formulation: For oral administration, this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water. For intravenous administration, it can be dissolved in a suitable vehicle like saline, potentially with a co-solvent if required for solubility.

  • Oral Administration (Gavage):

    • Animals are fasted overnight prior to dosing.

    • The appropriate dose volume is calculated based on the animal's body weight.

    • The formulation is administered directly into the stomach using a gavage needle.

  • Intravenous Administration:

    • The drug solution is administered via a suitable vein, such as the tail vein in mice or rats, or the jugular vein (often via a cannula) in rats.

    • The injection should be given slowly over a defined period.

Sample Collection
  • Blood Sampling:

    • Route: Blood samples can be collected from the tail vein, saphenous vein, or via cardiac puncture (as a terminal procedure). For serial sampling in rats, jugular vein cannulation is often preferred.

    • Time Points: A typical sampling schedule might include pre-dose, and 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

    • Anticoagulant: Blood is collected into tubes containing an anticoagulant such as EDTA or heparin.

    • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Brain Tissue Collection (for brain distribution studies):

    • At selected time points after dosing, animals are euthanized.

    • The brain is rapidly excised, rinsed with cold saline, blotted dry, and weighed.

    • The brain tissue is then homogenized in a suitable buffer.

    • The homogenate is processed and stored at -80°C until analysis.

Bioanalytical Methods

While specific protocols for this compound in rodent matrices are not detailed in the available literature, methods used for human plasma can be adapted.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV or mass spectrometric detection is suitable for the quantification of nomifensine and its metabolites. An enantioselective column would be required to differentiate between the (+) and (-) enantiomers.

  • Gas Chromatography (GC): GC with a nitrogen-phosphorus detector (NPD) or mass spectrometry (MS) can also be used. Derivatization of nomifensine may be necessary to improve its chromatographic properties.

  • Radioimmunoassay (RIA): RIA is a highly sensitive method that has been used for the determination of nomifensine in biological fluids.

Visualizations

Experimental Workflow for a Rodent Pharmacokinetic Study

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis animal_prep Animal Acclimatization (e.g., 1 week) fasting Overnight Fasting animal_prep->fasting oral Oral Gavage fasting->oral Vehicle Formulation iv Intravenous Injection fasting->iv Saline Formulation blood Serial Blood Collection (e.g., tail vein, saphenous) oral->blood brain Brain Tissue Collection (Terminal) oral->brain iv->blood iv->brain plasma_prep Plasma Preparation (Centrifugation) blood->plasma_prep brain_homo Brain Homogenization brain->brain_homo bioanalysis Bioanalytical Method (e.g., LC-MS/MS) plasma_prep->bioanalysis brain_homo->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) bioanalysis->pk_analysis

Caption: A typical workflow for a pharmacokinetic study of this compound in rodents.

Signaling Pathway of this compound

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA Dopamine (DA) DA_synapse Dopamine DA->DA_synapse Release NE Norepinephrine (NE) NE_synapse Norepinephrine NE->NE_synapse Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding NE_synapse->NET Reuptake NE_receptor Adrenergic Receptors NE_synapse->NE_receptor Binding downstream Downstream Signaling (e.g., cAMP, Ca²⁺) DA_receptor->downstream NE_receptor->downstream Nomifensine This compound Nomifensine->DAT Inhibition Nomifensine->NET Inhibition

Caption: Mechanism of action of this compound at the synapse.

Conclusion

This technical guide consolidates the currently available information on the pharmacokinetics of this compound in rodent models. It is evident that there are significant gaps in the publicly accessible data, particularly concerning the specific pharmacokinetic parameters of the active (-)-enantiomer in both rats and mice. The provided experimental protocols are based on general practices and would require optimization for specific studies. The visualizations offer a clear overview of a typical experimental workflow and the compound's mechanism of action. Further research is warranted to fully characterize the pharmacokinetic profile of this compound in these important preclinical species, which would undoubtedly enhance its utility as a research tool.

References

Off-target receptor binding profile of (-)-Nomifensine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Off-Target Receptor Binding Profile of (-)-Nomifensine

Introduction to this compound

This compound is a tetrahydroisoquinoline derivative that was originally developed as an antidepressant medication.[1][2] Its unique pharmacological profile, characterized by potent inhibition of dopamine (DA) and norepinephrine (NE) reuptake with a comparatively weaker effect on serotonin (5-HT) uptake, distinguishes it from typical tricyclic antidepressants and selective serotonin reuptake inhibitors (SSRIs).[1][2] Although withdrawn from the market due to a risk of hemolytic anemia, this compound remains a valuable tool in scientific research for studying the roles of monoamine transporters in various physiological and pathological processes.[3][4] This guide provides a detailed examination of its off-target binding profile, presenting quantitative data, experimental methodologies, and relevant pathway visualizations for researchers and drug development professionals.

Primary and Off-Target Binding Profile

The primary mechanism of action for this compound is the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET), which increases the synaptic availability of these neurotransmitters.[3][5][6] Its off-target interactions are primarily characterized by a significantly lower affinity for the serotonin transporter (SERT) and some serotonergic receptors.[5][6] Unlike many tricyclic antidepressants, Nomifensine displays a notable lack of significant anticholinergic and cardiotoxic effects, suggesting minimal interaction with muscarinic and certain adrenergic receptors at therapeutic concentrations.[1][2]

Quantitative Binding Data

The binding affinity of this compound for its primary and off-target sites has been quantified using various in vitro assays. The data, primarily from studies on rat brain tissue, are summarized below.

TargetParameterValue (nM)SpeciesReference
Norepinephrine Transporter (NET) Ki 4.7 Rat [5][6]
IC506.6Rat[6]
Dopamine Transporter (DAT) Ki 26 Rat [5][6]
Kd80Rat, Rabbit[7]
IC5048Rat[6]
Serotonin Transporter (SERT) Ki 4000 Rat [5][6]
IC50830Rat[6]
Serotonin Receptor 5-HT1 Binding AffinityComparable to ImipramineNot Specified[3]
Serotonin Receptor 5-HT2 Binding Affinity>100-fold less than ImipramineNot Specified[3]
Post-synaptic Dopamine Receptor Binding AffinityWeakIn vitro[8]

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities (Ki, Kd) and inhibitory concentrations (IC50) for this compound is predominantly achieved through competitive radioligand binding assays.[9]

Objective

To determine the affinity (Ki) of a test compound (e.g., this compound) for a specific receptor or transporter by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the target.[9]

Materials
  • Biological Preparation : Membrane homogenates from specific brain regions (e.g., rat striatum for DAT) or cells heterologously expressing the target transporter (e.g., HEK293-DAT cells).[7][10]

  • Radioligand : A high-affinity ligand for the target, labeled with a radioisotope such as tritium ([³H]) (e.g., [³H]nomifensine or [³H]WIN 35,428 for DAT).[7][11]

  • Test Compound : Unlabeled this compound at a range of concentrations.

  • Assay Buffer : A buffer solution designed to maintain physiological pH and ionic conditions (e.g., Krebs-Henseleit buffer).[10] Specific ions like NaCl are often required for transporter binding.[7]

  • Filtration Apparatus : A cell harvester to separate bound from free radioligand via vacuum filtration over glass fiber filters.[9][12]

  • Scintillation Counter : An instrument to measure the radioactivity trapped on the filters.[13]

Methodology
  • Membrane Preparation : Frozen tissue or cultured cells are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the final assay buffer. Protein concentration is determined via an assay like the BCA assay.[12]

  • Incubation : The membrane preparation is incubated in multi-well plates with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound this compound).[9][12]

  • Equilibrium : The incubation is carried out for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding reaction to reach equilibrium.[12]

  • Separation : The incubation is terminated by rapid vacuum filtration. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.[9][12]

  • Quantification : The radioactivity retained on each filter is measured using a liquid scintillation counter.

  • Data Analysis : The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Radioligand_Binding_Assay_Workflow cluster_reagents start Start: Prepare Reagents prep Biological Sample (Membranes or Cells) radioligand Radioligand (e.g., [³H]WIN 35,428) test_compound Test Compound (this compound) incubation Incubate to Reach Equilibrium prep->incubation radioligand->incubation test_compound->incubation filtration Rapid Vacuum Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 → Ki Calculation) counting->analysis end End: Determine Ki analysis->end

Workflow for a competitive radioligand binding assay.

Signaling Pathways and Functional Implications

The primary functional consequence of this compound's binding to DAT and NET is the inhibition of neurotransmitter reuptake.[14] This action increases the concentration and prolongs the residence time of dopamine and norepinephrine in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic signaling.[14] Its weak affinity for SERT means it has minimal impact on serotonergic neurotransmission compared to its effects on catecholamines.[2] The weak affinity for post-synaptic dopamine receptors suggests that its behavioral effects are predominantly driven by presynaptic mechanisms (reuptake inhibition) rather than direct receptor agonism.[8]

Monoamine_Reuptake_Inhibition cluster_pre cluster_post presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron vesicle Vesicle (DA/NE) release Release vesicle->release synapse Increased DA/NE in Synapse release->synapse DA/NE dat_net DAT / NET (Transporter) nomifensine This compound nomifensine->dat_net Inhibits reuptake Reuptake reuptake->dat_net synapse->reuptake receptors Postsynaptic DA/NE Receptors synapse->receptors signal Enhanced Signaling receptors->signal

References

Early Preclinical Efficacy of (-)-Nomifensine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early preclinical studies investigating the efficacy of (-)-Nomifensine, a potent norepinephrine and dopamine reuptake inhibitor. The document summarizes key quantitative data, details experimental methodologies for pivotal in vitro and in vivo assays, and visualizes critical signaling pathways and experimental workflows.

Core Mechanism of Action: Norepinephrine and Dopamine Reuptake Inhibition

This compound exerts its pharmacological effects primarily by blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT). This inhibition leads to an increase in the extracellular concentrations of norepinephrine (NE) and dopamine (DA) in the synaptic cleft, thereby enhancing noradrenergic and dopaminergic neurotransmission.[1][2][3] Its activity at the serotonin transporter (SERT) is significantly weaker.[1]

In Vitro Transporter Binding and Uptake Inhibition

Preclinical studies have consistently demonstrated the high affinity and potent inhibitory activity of this compound at DAT and NET. The following tables summarize the key quantitative data from in vitro assays.

Table 1: In Vitro Inhibition of Monoamine Uptake by this compound

TransporterPreparationIC50 (nM)Reference(s)
Dopamine (DAT)Rat Brain Synaptosomes48[4]
Norepinephrine (NET)Rat Brain Synaptosomes6.6[4]
Serotonin (SERT)Rat Brain Synaptosomes830[4]

Table 2: In Vitro Binding Affinities (Ki) of this compound for Monoamine Transporters

TransporterPreparationKi (nM)Reference(s)
Dopamine (DAT)Rat Brain26[4]
Norepinephrine (NET)Rat Brain4.7[4]
Serotonin (SERT)Rat Brain4000[4]
Signaling Pathway

The inhibition of DAT and NET by this compound initiates a cascade of downstream signaling events resulting from the enhanced activation of dopamine and norepinephrine receptors.

cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron Nomifensine Nomifensine DAT Dopamine Transporter (DAT) Nomifensine->DAT Inhibits NET Norepinephrine Transporter (NET) Nomifensine->NET Inhibits DA_vesicle Dopamine Synaptic_Cleft_DA Increased Dopamine DA_vesicle->Synaptic_Cleft_DA Release NE_vesicle Norepinephrine Synaptic_Cleft_NE Increased Norepinephrine NE_vesicle->Synaptic_Cleft_NE Release DA_Receptor Dopamine Receptors Synaptic_Cleft_DA->DA_Receptor Activates NE_Receptor Norepinephrine Receptors Synaptic_Cleft_NE->NE_Receptor Activates Cellular_Response Downstream Signaling & Cellular Response DA_Receptor->Cellular_Response NE_Receptor->Cellular_Response A 1. Synaptosome Preparation - Homogenize rat striatum (for DAT) or cortex/hypothalamus (for NET) - Centrifuge to isolate synaptosomes B 2. Pre-incubation - Incubate synaptosomes with various concentrations of this compound A->B C 3. Uptake Initiation - Add radiolabeled neurotransmitter ([3H]Dopamine or [3H]Norepinephrine) B->C D 4. Incubation - Incubate at 37°C for a short period (e.g., 5-10 minutes) C->D E 5. Uptake Termination - Rapidly filter the mixture to separate synaptosomes from the medium D->E F 6. Quantification - Measure radioactivity in the synaptosomes using liquid scintillation counting E->F G 7. Data Analysis - Calculate IC50 values F->G A 1. Probe Implantation - Stereotaxically implant a microdialysis probe into the target brain region (e.g., nucleus accumbens, prefrontal cortex) B 2. Recovery - Allow the animal to recover from surgery A->B C 3. Baseline Collection - Perfuse the probe with artificial cerebrospinal fluid (aCSF) - Collect several baseline dialysate samples B->C D 4. Drug Administration - Administer this compound (e.g., intraperitoneally) C->D E 5. Post-Drug Sample Collection - Continue collecting dialysate samples at regular intervals D->E F 6. Neurotransmitter Analysis - Analyze the concentration of dopamine and norepinephrine in the dialysate using HPLC with electrochemical detection E->F G 7. Data Analysis - Express post-drug concentrations as a percentage of the baseline levels F->G A 1. Pre-test Session (Day 1) - Place the animal in a cylinder of water for 15 minutes - Remove, dry, and return to home cage B 2. Drug Administration (Day 2) - Administer this compound or vehicle (e.g., 30-60 minutes before the test) A->B C 3. Test Session (Day 2) - Place the animal back into the water-filled cylinder for 5 minutes B->C D 4. Behavioral Scoring - Record the duration of immobility, swimming, and climbing behavior C->D E 5. Data Analysis - Compare the duration of immobility between drug-treated and vehicle groups D->E A 1. Electrode Implantation & Training - Implant an electrode in a reward-related brain area (e.g., medial forebrain bundle) - Train the animal to press a lever for electrical stimulation B 2. Runway Training - Train the animal to run from a start box to a goal box containing the lever A->B C 3. Drug Administration - Administer this compound or vehicle B->C D 4. Priming Stimulation - Deliver a non-contingent electrical stimulation in the start box C->D E 5. Runway Trial - Open the start box door and measure the time taken to reach the goal box D->E F 6. Reward - Allow the animal to press the lever for a contingent electrical stimulation E->F G 7. Data Analysis - Calculate the running speed and compare between drug and vehicle conditions F->G

References

Methodological & Application

Application Notes and Protocols for In Vivo Microdialysis of (-)-Nomifensine in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Nomifensine is a potent inhibitor of dopamine (DA) and norepinephrine (NE) reuptake, which leads to an increase in the extracellular concentrations of these neurotransmitters in the brain.[1][2][3] This property makes it a valuable pharmacological tool for studying the roles of dopaminergic and noradrenergic systems in various physiological and pathological processes. In vivo microdialysis is a powerful technique used to measure the levels of endogenous substances in the extracellular fluid of specific brain regions in awake, freely moving animals.[4][5] This document provides detailed protocols for conducting in vivo microdialysis experiments in rats to investigate the effects of this compound on dopamine and norepinephrine levels.

Mechanism of Action

This compound exerts its effects by binding to and blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET).[2][3] This inhibition of reuptake results in the accumulation of DA and NE in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic neurotransmission. The primary mechanism is the facilitation of Ca2+-dependent vesicular release, likely through the inhibition of dopamine reuptake.[2][6]

Data Presentation

Table 1: Effects of this compound on Extracellular Dopamine Levels in the Rat Striatum
Administration RouteDose/ConcentrationBrain RegionPeak Increase in Dopamine Efflux (% of Basal)Reference
Intraperitoneal (i.p.)20 mg/kgStriatum320%[2][6]
Reverse Dialysis10 µMStriatumNot explicitly quantified in the provided search results, but shown to cause a significant increase.[1][7]

Experimental Protocols

Protocol 1: Stereotaxic Surgery and Microdialysis Probe Implantation

This protocol details the surgical implantation of a guide cannula for the subsequent insertion of a microdialysis probe into a specific brain region of the rat, such as the striatum or prefrontal cortex.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-350 g)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Stereotaxic apparatus

  • Microdialysis guide cannula

  • Surgical drill

  • Bone screws

  • Dental cement

  • Suturing material

  • Analgesics and antiseptic solution

Procedure:

  • Anesthetize the rat and mount it in the stereotaxic frame. Ensure the skull is level.

  • Make a midline incision on the scalp to expose the skull.

  • Using a rat brain atlas, determine the stereotaxic coordinates for the target brain region (e.g., striatum: AP +1.0 mm, ML ±2.5 mm, DV -3.5 mm from bregma).

  • Drill a burr hole in the skull at the determined coordinates.

  • Implant the guide cannula to the desired depth.

  • Secure the cannula to the skull using dental cement and anchor screws.

  • Suture the scalp incision and provide post-operative care, including analgesics.

  • Allow the animal to recover for at least 3-5 days before the microdialysis experiment.

Protocol 2: In Vivo Microdialysis Procedure

This protocol describes the microdialysis experiment to measure dopamine and norepinephrine levels following the administration of this compound.

Materials:

  • Rat with implanted guide cannula

  • Microdialysis probe (e.g., 2-4 mm membrane length)

  • Microinfusion pump

  • Artificial cerebrospinal fluid (aCSF) (e.g., 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl2, 1.2 mM MgCl2, buffered to pH 7.4)

  • This compound maleate salt

  • Fraction collector

  • HPLC-ECD system

Procedure:

  • Probe Insertion: Gently insert the microdialysis probe into the guide cannula of the awake, freely moving rat.

  • Perfusion and Equilibration: Begin perfusing the probe with aCSF at a flow rate of 1-2 µL/min. Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline of neurotransmitter levels.

  • Baseline Sample Collection: Collect at least three to four baseline dialysate samples (e.g., every 20 minutes) into vials containing a small amount of antioxidant (e.g., perchloric acid) to prevent neurotransmitter degradation.

  • This compound Administration:

    • Systemic Administration: Administer this compound (e.g., 20 mg/kg, i.p.) dissolved in a suitable vehicle (e.g., saline).[2][6]

    • Local Administration (Reverse Dialysis): Switch the perfusion fluid to aCSF containing this compound (e.g., 10 µM).[1][7]

  • Post-Administration Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2-3 hours to monitor the changes in extracellular dopamine and norepinephrine concentrations.

  • Sample Analysis: Analyze the collected dialysate samples using HPLC-ECD.

Protocol 3: HPLC-ECD Analysis of Dopamine and Norepinephrine

This protocol outlines the analytical method for quantifying dopamine and norepinephrine in the collected microdialysate samples.

Materials:

  • HPLC system with electrochemical detection (ECD)

  • Reversed-phase C18 column

  • Mobile phase (example):

    • Phosphate buffer

    • Methanol

    • Ion-pairing agent (e.g., octane sulfonic acid)

    • EDTA

  • Dopamine and norepinephrine standards

  • Perchloric acid

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of dopamine and norepinephrine of known concentrations in aCSF or a similar matrix.

  • Sample Preparation: If not already acidified, add a small volume of perchloric acid to the dialysate samples to precipitate any proteins and prevent oxidation. Centrifuge the samples and use the supernatant for analysis.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column

    • Mobile Phase: A filtered and degassed solution containing a phosphate buffer, methanol, and an ion-pairing agent. The exact composition should be optimized for the specific column and system.

    • Flow Rate: 0.8 - 1.2 mL/min

    • Injection Volume: 10-20 µL

    • Detector Potential: Set the electrochemical detector to an oxidizing potential suitable for dopamine and norepinephrine (e.g., +0.65 to +0.75 V).

  • Data Analysis: Construct a standard curve by plotting the peak areas of the standards against their concentrations. Use this curve to determine the concentrations of dopamine and norepinephrine in the dialysate samples. Express the results as a percentage of the baseline levels.

Visualizations

G cluster_0 Presynaptic Dopaminergic/Noradrenergic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase (in NE neurons) Vesicle Synaptic Vesicle Dopamine->Vesicle Norepinephrine->Vesicle DA_synapse Dopamine Vesicle->DA_synapse Exocytosis NE_synapse Norepinephrine Vesicle->NE_synapse Exocytosis DA_receptor Dopamine Receptors DA_synapse->DA_receptor DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake NE_receptor Norepinephrine Receptors NE_synapse->NE_receptor NET Norepinephrine Transporter (NET) NE_synapse->NET Reuptake Signal Postsynaptic Signaling DA_receptor->Signal NE_receptor->Signal DAT->Vesicle NET->Vesicle Nomifensine This compound Nomifensine->DAT Inhibits Nomifensine->NET Inhibits

Caption: Mechanism of this compound Action.

G cluster_0 Pre-Experiment cluster_1 Microdialysis Experiment cluster_2 Post-Experiment A Stereotaxic Surgery: Guide Cannula Implantation B Animal Recovery (3-5 days) A->B C Microdialysis Probe Insertion B->C D System Equilibration (1-2 hours) C->D E Baseline Sample Collection (3-4 samples) D->E F This compound Administration (i.p. or reverse dialysis) E->F G Post-Administration Sample Collection (≥ 2 hours) F->G H Sample Analysis by HPLC-ECD G->H I Data Quantification and Statistical Analysis H->I

Caption: In Vivo Microdialysis Experimental Workflow.

References

Application Notes and Protocols for (-)-Nomifensine in Mice Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of (-)-Nomifensine in various behavioral studies in mice. The information is compiled to assist in the design and execution of experiments aimed at evaluating the pharmacological effects of this compound.

I. Compound Information

  • Compound: this compound

  • Mechanism of Action: A potent inhibitor of norepinephrine and dopamine reuptake with weak effects on serotonin reuptake.[1] It is known to increase central dopamine levels following systemic administration.

  • Behavioral Effects: Demonstrates antidepressant-like properties and can induce hyperlocomotion and stereotypic behaviors in rodents.[2][3][4]

II. Administration and Dosage Summary

The following tables summarize the administration routes and dosages for this compound in various behavioral assays in mice.

Table 1: this compound Administration for Locomotor Activity and Stereotypy

ParameterDetailsReference
Dosage 3 mg/kg[2]
Administration Route Intraperitoneal (i.p.)[2]
Vehicle Sterile Saline[2]
Administration Volume 0.1 ml/10 g of body weight[2]
Pretreatment Time 30 minutes prior to testing[2]

Table 2: General Administration Parameters for Antidepressant-like Activity (Forced Swim and Tail Suspension Tests)

Note: Specific protocols for this compound in the Forced Swim Test and Tail Suspension Test in mice are not extensively detailed in the reviewed literature. The following are general recommendations based on typical antidepressant testing protocols and the known pharmacology of Nomifensine.

ParameterRecommended Details
Dosage Range 1 - 10 mg/kg (i.p.)
Administration Route Intraperitoneal (i.p.)
Vehicle Sterile Saline
Administration Volume 0.1 ml/10 g of body weight
Pretreatment Time 30 - 60 minutes prior to testing

III. Experimental Protocols

This protocol is adapted from studies investigating the effects of this compound on spontaneous and drug-induced motor behaviors.[2]

1. Objective: To assess the effect of this compound on locomotor activity and the induction of stereotypic behaviors.

2. Materials:

  • This compound maleate salt

  • Sterile saline (0.9% NaCl)

  • Standard mouse cages or open field arenas (e.g., 45 cm x 45 cm x 40 cm)

  • Video recording and analysis software (e.g., EthoVision XT)

  • Male ICR mice (or other suitable strain)

3. Procedure:

  • Animal Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment begins.

  • Drug Preparation: Dissolve this compound maleate in sterile saline to the desired concentration. For a 3 mg/kg dose, a 0.3 mg/ml solution would be prepared for a mouse weighing approximately 30g, to be administered at 0.1 ml/10g.

  • Administration: Administer this compound (3 mg/kg, i.p.) or vehicle (saline) to the mice.

  • Pretreatment Period: Return the mice to their home cages for a 30-minute pretreatment period.[2]

  • Behavioral Testing:

    • Place each mouse individually into the center of the open field arena.

    • Record the behavior for 60 minutes using a video tracking system.

  • Data Analysis:

    • Locomotor Activity: Quantify the total distance traveled (cm), horizontal activity, and vertical activity (rearing).

    • Stereotypy: Score the presence and duration of stereotypic behaviors such as sniffing, head-bobbing, circling, and persistent locomotion.[2]

Experimental Workflow for Locomotor Activity and Stereotypy

Locomotor_Stereotypy_Workflow cluster_prep Preparation cluster_admin Administration cluster_test Behavioral Testing cluster_analysis Data Analysis acclimation Acclimate Mice to Testing Room (≥ 60 min) drug_prep Prepare this compound Solution (in Sterile Saline) injection Administer this compound (e.g., 3 mg/kg, i.p.) or Vehicle drug_prep->injection pretreatment Pretreatment Period (30 min) injection->pretreatment placement Place Mouse in Open Field Arena pretreatment->placement recording Record Behavior (60 min) placement->recording locomotion Quantify Locomotor Activity (Distance, Rearing) recording->locomotion stereotypy Score Stereotypic Behaviors (Sniffing, Circling) recording->stereotypy

Caption: Workflow for assessing locomotor activity and stereotypy.

This is a general protocol for the FST in mice, a common test for assessing antidepressant-like activity.[5][6]

1. Objective: To evaluate the antidepressant-like effects of this compound by measuring the duration of immobility in a swimming task.

2. Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Cylindrical water tanks (e.g., 20 cm diameter, 30 cm height)

  • Water at 23-25°C

  • Video recording equipment

  • Towels and a warming lamp

3. Procedure:

  • Animal Acclimation: Acclimate mice to the testing room for at least 60 minutes.

  • Drug Administration: Administer this compound (e.g., 1-10 mg/kg, i.p.) or vehicle 30-60 minutes before the test.

  • Test Procedure:

    • Fill the cylinders with water to a depth of 15 cm.

    • Gently place each mouse into its respective cylinder.

    • The test duration is typically 6 minutes.[5]

    • Video record the entire session.

  • Post-Test Care:

    • Carefully remove the mice from the water.

    • Gently dry them with a towel and place them in a clean, dry cage under a warming lamp until fully dry.

  • Data Analysis:

    • Score the duration of immobility during the last 4 minutes of the 6-minute test.[5] Immobility is defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water.

Experimental Workflow for the Forced Swim Test

FST_Workflow cluster_prep Preparation cluster_test Testing cluster_post Post-Test acclimation Acclimate Mice (≥ 60 min) admin Administer this compound or Vehicle (30-60 min prior) acclimation->admin placement Place Mouse in Water Cylinder admin->placement test_period 6-minute Test Session placement->test_period removal Remove and Dry Mouse test_period->removal analysis Analyze Immobility (last 4 min) removal->analysis

Caption: Workflow for the Forced Swim Test.

This is a general protocol for the TST in mice, another widely used assay for screening potential antidepressant drugs.[7][8]

1. Objective: To assess the antidepressant-like properties of this compound by measuring the duration of immobility when suspended by the tail.

2. Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • A horizontal bar or ledge for suspension

  • Adhesive tape

  • Video recording equipment

3. Procedure:

  • Animal Acclimation: Acclimate mice to the testing room for at least 60 minutes.

  • Drug Administration: Administer this compound (e.g., 1-10 mg/kg, i.p.) or vehicle 30-60 minutes before the test.

  • Test Procedure:

    • Secure the mouse's tail to the horizontal bar using adhesive tape, approximately 1-2 cm from the tip of the tail. The mouse should be suspended clear of any surfaces.

    • The test duration is typically 6 minutes.[7][8]

    • Video record the session.

  • Post-Test:

    • Carefully remove the mouse from the suspension and return it to its home cage.

  • Data Analysis:

    • Score the total duration of immobility during the 6-minute test. Immobility is defined as the absence of any limb or body movements, other than those caused by respiration.

Experimental Workflow for the Tail Suspension Test

TST_Workflow cluster_prep Preparation cluster_test Testing cluster_post Post-Test acclimation Acclimate Mice (≥ 60 min) admin Administer this compound or Vehicle (30-60 min prior) acclimation->admin suspension Suspend Mouse by Tail admin->suspension test_period 6-minute Test Session suspension->test_period removal Remove Mouse from Suspension test_period->removal analysis Analyze Immobility Duration removal->analysis

Caption: Workflow for the Tail Suspension Test.

IV. Signaling Pathways and Logical Relationships

The primary mechanism of action of this compound involves the blockade of dopamine (DA) and norepinephrine (NE) transporters, leading to an increase in the synaptic concentrations of these neurotransmitters. This, in turn, enhances dopaminergic and noradrenergic signaling, which is thought to underlie its antidepressant and stimulant effects.

Signaling Pathway of this compound

Nomifensine_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron nomifensine This compound dat Dopamine Transporter (DAT) nomifensine->dat Inhibits net Norepinephrine Transporter (NET) nomifensine->net Inhibits da Dopamine (DA) dat->da Reuptake ne Norepinephrine (NE) net->ne Reuptake da_receptor DA Receptors da->da_receptor Binds to ne_receptor NE Receptors ne->ne_receptor Binds to behavioral_effects Antidepressant & Stimulant Effects da_receptor->behavioral_effects ne_receptor->behavioral_effects

Caption: Mechanism of action of this compound.

References

Application Notes and Protocols for Preparing (-)-Nomifensine Solutions in DMSO for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Nomifensine is a potent inhibitor of norepinephrine (NE) and dopamine (DA) reuptake, making it a valuable tool for in vitro studies of the dopaminergic and noradrenergic systems.[1][2] Its primary mechanism of action involves blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), thereby increasing the extracellular concentrations of these neurotransmitters.[1] This document provides detailed protocols for the preparation of this compound solutions using dimethyl sulfoxide (DMSO) for use in a variety of in vitro assays, ensuring reproducibility and accuracy in experimental outcomes.

Quantitative Data Summary

The following tables provide key quantitative data for this compound, facilitating the preparation of solutions and the design of in vitro experiments.

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueReference
Molecular Weight 238.33 g/mol [caymanchemical.com]
Solubility in DMSO Approx. 25 mg/mL; Soluble to 100 mM[caymanchemical.com, 10]
Appearance Crystalline solid[caymanchemical.com]

Table 2: In Vitro Activity of this compound

TargetAssaySpeciesIC₅₀ / KᵢReference
Norepinephrine Transporter (NET) Inhibition of NE uptakeRat brain synaptosomesKᵢ: 4.7 nM[1][3]
Dopamine Transporter (DAT) Inhibition of DA uptakeRat brain synaptosomesKᵢ: 26 nM[1][3]
Serotonin Transporter (SERT) Inhibition of 5-HT uptakeRat brain synaptosomesKᵢ: 4000 nM[1]
Dopamine Transporter (DAT) Inhibition of [³H]DA uptakeHuman plateletsSignificant inhibition at 1 µM (10⁻⁶ M)
Serotonin Transporter (SERT) Inhibition of [³H]5-HT uptakeHuman plateletsSignificant inhibition at 100 µM (10⁻⁴ M)
Dopamine Transporter (DAT) Blockade of ³H-dopamine uptakePC-12 cells88% blockade at 10 nM[4]

Experimental Protocols

Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be stored for later use.

Materials:

  • This compound (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber (light-protecting) microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 238.33 g/mol = 2.3833 mg

  • Weighing this compound:

    • Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out approximately 2.38 mg of this compound into the tube. Record the exact weight.

  • Dissolving in DMSO:

    • Add the appropriate volume of anhydrous DMSO to the tube to achieve a final concentration of 10 mM. For example, if you weighed exactly 2.38 mg, add 1 mL of DMSO.

    • Vortex the tube until the solid is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage. Under these conditions, the solution should be stable for at least 6 months. For shorter periods, storage at 4°C is also possible.

Preparation of Working Solutions for In Vitro Assays

This protocol details the serial dilution of the DMSO stock solution to prepare working solutions for treating cells in culture. It is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity. The final DMSO concentration should ideally be ≤ 0.1% and should not exceed 0.5%.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thaw the Stock Solution:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature, protected from light.

  • Prepare Intermediate Dilutions (if necessary):

    • It is often practical to prepare an intermediate dilution from the stock solution in sterile cell culture medium or a physiological buffer (e.g., PBS).

  • Prepare Final Working Solutions:

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in your assay. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution:

      • Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.

    • Always add the DMSO stock solution to the cell culture medium and mix immediately by gentle pipetting or vortexing to prevent precipitation of the compound.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the drug. This is essential to account for any effects of the solvent on the cells.

  • Application to Cells:

    • Add the freshly prepared working solutions and the vehicle control to your cell cultures and incubate for the desired duration of your experiment.

Example Protocol: Dopamine Uptake Inhibition Assay in PC-12 Cells

This protocol provides an example of how to use the prepared this compound solutions in a specific in vitro assay. PC-12 cells are a rat pheochromocytoma cell line that expresses the dopamine transporter and are a common model for studying dopaminergic function.[4][5][6]

Materials:

  • PC-12 cells

  • Complete culture medium for PC-12 cells

  • Poly-D-lysine coated culture plates

  • This compound working solutions (e.g., ranging from 1 nM to 1 µM)

  • Vehicle control (cell culture medium with the same final DMSO concentration)

  • [³H]-Dopamine

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Scintillation fluid and counter

Procedure:

  • Cell Seeding:

    • Seed PC-12 cells onto poly-D-lysine coated 24-well plates at an appropriate density and allow them to adhere and grow for 24-48 hours.

  • Pre-treatment with this compound:

    • Remove the culture medium and wash the cells once with pre-warmed uptake buffer.

    • Add the prepared this compound working solutions and the vehicle control to the respective wells.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Dopamine Uptake:

    • Add [³H]-Dopamine to each well at a final concentration typically near its Kₘ for the dopamine transporter.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

  • Termination of Uptake:

    • Rapidly aspirate the uptake buffer and wash the cells three times with ice-cold uptake buffer to stop the uptake process.

  • Cell Lysis and Quantification:

    • Lyse the cells in each well with a suitable lysis buffer (e.g., 1% SDS).

    • Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of dopamine uptake inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the data and determine the IC₅₀ value of this compound for dopamine uptake inhibition.

Mandatory Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound dissolve Dissolve in 100% DMSO to make 10 mM Stock weigh->dissolve aliquot Aliquot for Storage dissolve->aliquot store Store at -20°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Serially Dilute in Cell Culture Medium thaw->dilute final Prepare Final Working Concentrations (≤0.1% DMSO) dilute->final treat Treat Cells final->treat incubate Incubate treat->incubate measure Measure Endpoint incubate->measure

Caption: Workflow for preparing and using this compound solutions.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA DA DA_vesicle->DA Release NE_vesicle Norepinephrine Vesicle NE NE NE_vesicle->NE Release DAT DAT NET NET DA->DAT Reuptake DA_receptor Dopamine Receptor DA->DA_receptor NE->NET Reuptake NE_receptor Norepinephrine Receptor NE->NE_receptor Nomifensine Nomifensine Nomifensine->DAT Inhibition Nomifensine->NET Inhibition signaling Downstream Signaling DA_receptor->signaling NE_receptor->signaling

Caption: Mechanism of action of this compound.

References

Application Note: Chiral Separation of Nomifensine Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nomifensine is a psychotropic drug with antidepressant properties. It possesses a chiral center, and its enantiomers have been shown to exhibit different pharmacological activities. The S-enantiomer is reportedly more potent than the R-enantiomer, which has sedative effects[1]. Therefore, a reliable and efficient analytical method for the separation and quantification of Nomifensine enantiomers is crucial for pharmaceutical research, development, and quality control. This application note details a high-performance liquid chromatography (HPLC) method for the chiral separation of Nomifensine enantiomers.

Principle of Separation

Chiral separation by HPLC is achieved by creating a chiral environment that allows for the differential interaction of the enantiomers. This can be accomplished by using a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA). In the case of a CSP, the stationary phase itself is chiral, leading to the formation of transient diastereomeric complexes with the enantiomers, which results in different retention times. With a CMPA, a chiral selector is added to the mobile phase, which forms diastereomeric complexes with the enantiomers in the mobile phase, and these are then separated on an achiral column.

This document outlines several successful methods for the chiral separation of Nomifensine, employing various types of chiral stationary phases and a chiral mobile phase additive approach.

Quantitative Data Summary

The following tables summarize the quantitative data from different HPLC methods used for the chiral separation of Nomifensine enantiomers.

Table 1: Chiral Separation using a β-Cyclodextrin-Bonded Stationary Phase [1]

ParameterValue
Chiral Stationary Phaseβ-cyclodextrin-bonded phase
Mobile Phase20:80 (v/v) Methanol / TEAA Buffer (pH 3.5)
Temperature8°C
Separation Factor (α)1.46
Resolution (Rs)4.30

Table 2: Chiral Separation using Various Stationary Phases [2][3][4]

Chiral Stationary PhaseMobile Phase CompositionFlow Rate (mL/min)Detection Wavelength (nm)
Cyanopropyl with β-cyclodextrin (CMPA)90:10 (v/v) 0.1% Triethylamine (pH 4.0) / Acetonitrile with 10 mM β-cyclodextrin0.8292
Chiracel OD (Cellulose-based)96:4 (v/v) Hexane / Absolute Methanol0.8292
Sumichiral OA-4700 (Pirkle-type)100:12.5:8.5:0.1 (v/v/v/v) Hexane / Dichloroethane / Absolute Ethanol / Trifluoroacetic Acid0.8292

Experimental Protocols

Below are detailed methodologies for the key experiments cited for the chiral separation of Nomifensine enantiomers.

Protocol 1: Chiral Separation using a β-Cyclodextrin-Bonded Stationary Phase [1]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: β-cyclodextrin-bonded phase column.

    • Mobile Phase: A mixture of methanol and triethylammonium acetate (TEAA) buffer (pH 3.5) in a 20:80 (v/v) ratio.

    • Flow Rate: Not specified in the abstract, a typical starting point would be 1.0 mL/min.

    • Column Temperature: 8°C.

    • Detection: UV detector, wavelength not specified in the abstract, a common wavelength for Nomifensine is 292 nm[2][4].

    • Injection Volume: Not specified, a typical volume is 10-20 µL.

  • Sample Preparation:

    • Prepare a stock solution of racemic Nomifensine maleate in the mobile phase.

    • Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard or sample solution onto the column.

    • Record the chromatogram and determine the retention times for the S- and R-enantiomers.

    • Calculate the separation factor (α) and resolution (Rs).

Protocol 2: Chiral Separation using a Cyanopropyl Column with a Chiral Mobile Phase Additive [2][3][4][5]

  • Instrumentation:

    • HPLC system as described in Protocol 1.

  • Chromatographic Conditions:

    • Column: Reversed-phase cyanopropyl column.

    • Mobile Phase: A mixture of 0.1% triethylamine (TEA) in water (pH adjusted to 4.0 with trifluoroacetic acid - TFA) and acetonitrile containing 10 mM β-cyclodextrin, in a 90:10 (v/v) ratio[2][4][5].

    • Flow Rate: 0.8 mL/min[2][4][5].

    • Column Temperature: Ambient.

    • Detection: UV detector at 292 nm[2][4][5].

    • Injection Volume: Not specified, a typical volume is 10-20 µL.

  • Sample Preparation:

    • Prepare a stock solution of racemic Nomifensine maleate in the mobile phase.

    • Prepare working standard solutions by diluting the stock solution with the mobile phase.

  • Procedure:

    • Follow the procedure outlined in Protocol 1.

Protocol 3: Chiral Separation using a Cellulose-Based Chiral Stationary Phase [2][3][4]

  • Instrumentation:

    • HPLC system as described in Protocol 1.

  • Chromatographic Conditions:

    • Column: Chiracel OD (cellulose tris(3,5-dimethylphenylcarbamate)) column.

    • Mobile Phase: A mixture of hexane and absolute methanol in a 96:4 (v/v) ratio[2][4].

    • Flow Rate: 0.8 mL/min[2][4].

    • Column Temperature: Ambient.

    • Detection: UV detector at 292 nm[2][4].

    • Injection Volume: Not specified, a typical volume is 10-20 µL.

  • Sample Preparation:

    • Prepare a stock solution of racemic Nomifensine maleate in a suitable solvent compatible with the mobile phase (e.g., a small amount of mobile phase or a stronger solvent like ethanol, then dilute with mobile phase).

    • Prepare working standard solutions by diluting the stock solution with the mobile phase.

  • Procedure:

    • Follow the procedure outlined in Protocol 1.

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis prep_sample Prepare Racemic Nomifensine Standard injector Autosampler/ Injector prep_sample->injector prep_mobile Prepare Mobile Phase (e.g., Hexane/Methanol) pump HPLC Pump prep_mobile->pump pump->injector column Chiral Column (e.g., Chiracel OD) injector->column detector UV Detector (292 nm) column->detector chromatogram Chromatogram Acquisition detector->chromatogram integration Peak Integration & Quantification chromatogram->integration results Separation Factor (α) Resolution (Rs) integration->results Logical_Relationship cluster_method Chiral Separation Method cluster_csp_types CSP Types for Nomifensine cluster_cmpa_example CMPA Example for Nomifensine CSP Chiral Stationary Phase (CSP) Cellulose Cellulose-based (Chiracel OD) CSP->Cellulose Pirkle Pirkle-type (Sumichiral OA-4700) CSP->Pirkle Cyclodextrin_bonded β-Cyclodextrin-bonded CSP->Cyclodextrin_bonded CMPA Chiral Mobile Phase Additive (CMPA) Beta_CD β-Cyclodextrin in Mobile Phase with Achiral Cyanopropyl Column CMPA->Beta_CD Nomifensine Nomifensine Enantiomers Nomifensine->CSP interacts with Nomifensine->CMPA interacts with

References

Application Notes and Protocols: Utilizing (-)-Nomifensine in Rodent Models of Anhedonia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action

(-)-Nomifensine primarily acts by blocking the reuptake of norepinephrine and dopamine in the synaptic cleft, thereby increasing the concentration and availability of these neurotransmitters to bind to postsynaptic receptors.[1] This dual mechanism is crucial for its potential therapeutic effects on anhedonia, as both noradrenergic and dopaminergic pathways are implicated in reward processing and motivation.

Quantitative Data Presentation

The following table summarizes quantitative data from a study investigating the effects of this compound on motivated behavior in a runway intracranial self-stimulation (ICSS) model in rats. In this model, an increase in running speed to obtain electrical stimulation of reward-related brain regions is interpreted as an enhancement of motivation.

Table 1: Effect of this compound on Running Speed in a Runway ICSS Model [1]

Treatment GroupDose (mg/kg, i.p.)Mean Running Speed (cm/s)Standard Error of the Mean (SEM)
Vehicle (Saline)-100± 5
This compound0.3120± 8
This compound1.0155± 12
This compound3.0180± 15

Note: Data are illustrative and based on the findings of the cited study. The running speed is presented as a percentage of the vehicle control group.

Experimental Protocols

Chronic Mild Stress (CMS) Model for Inducing Anhedonia

The CMS protocol is a widely used and validated method for inducing a state of anhedonia in rodents, which mimics aspects of human depression.[2][3][4][5]

Objective: To induce a state of reduced responsiveness to rewarding stimuli.

Materials:

  • Rodent housing cages

  • Various stressors (see procedure)

  • Sucrose solution (1%)

  • Water bottles

Procedure:

  • Animal Acclimation: Acclimate rodents to the housing facility for at least one week before the start of the experiment.

  • Baseline Sucrose Preference Test: Prior to stress induction, establish a baseline sucrose preference for each animal (see Protocol 2).

  • Stress Regimen: For a period of 4-8 weeks, expose the animals to a variable and unpredictable sequence of mild stressors. The stressors should be applied randomly and continuously. Examples of stressors include:

    • Stroboscopic illumination: 4-8 hours

    • Tilted cage: 45° for 12-24 hours

    • Soiled cage: 200 ml of water in the sawdust bedding for 12-24 hours

    • Paired housing: With a novel partner for 12-24 hours

    • Food or water deprivation: 12-24 hours

    • Reversal of light/dark cycle: For 24 hours

    • White noise: 4-8 hours

  • Monitoring: Monitor the animals' body weight and general health status weekly.

  • Sucrose Preference Testing: Conduct weekly or bi-weekly sucrose preference tests to monitor the development of anhedonia. A significant decrease in sucrose preference compared to baseline indicates the successful induction of an anhedonic state.

Sucrose Preference Test (SPT)

The SPT is the most common behavioral assay to measure anhedonia in rodents.[2][6][7][8]

Objective: To assess the animal's preference for a palatable sweet solution over water as a measure of hedonic response.

Materials:

  • Two identical drinking bottles per cage

  • 1% sucrose solution

  • Tap water

  • Scale for weighing bottles

Procedure:

  • Habituation: For 48 hours, habituate the animals to the presence of two bottles in their home cage. For the first 24 hours, both bottles should contain water. For the next 24 hours, both bottles should contain the 1% sucrose solution.

  • Deprivation: Before the test, deprive the animals of water for a period of 4-12 hours to encourage drinking.

  • Test: Following deprivation, present each animal with two pre-weighed bottles: one containing 1% sucrose solution and the other containing tap water. The position of the bottles should be counterbalanced across cages to avoid a side preference.

  • Measurement: After a set period (typically 1-4 hours), remove and weigh the bottles to determine the amount of sucrose solution and water consumed.

  • Calculation: Calculate the sucrose preference using the following formula: Sucrose Preference (%) = (Sucrose Intake (g) / (Sucrose Intake (g) + Water Intake (g))) x 100

  • Anhedonia Criterion: A sucrose preference significantly below that of the control group or a significant reduction from baseline is indicative of anhedonic-like behavior.

This compound Administration Protocol (Hypothetical for CMS Model)

This protocol is a suggested guideline for administering this compound to rodents in a CMS study, based on its known properties and data from other behavioral models.[1]

Objective: To assess the ability of this compound to reverse CMS-induced anhedonia.

Materials:

  • This compound maleate

  • Sterile saline (0.9% NaCl)

  • Injection syringes and needles (for intraperitoneal injection) or oral gavage needles

  • Vortex mixer

Procedure:

  • Drug Preparation: Dissolve this compound maleate in sterile saline to the desired concentrations (e.g., 0.3, 1.0, and 3.0 mg/ml for intraperitoneal injection). Ensure the solution is well-mixed using a vortex mixer.

  • Animal Groups: After the successful induction of anhedonia using the CMS protocol, divide the anhedonic animals into treatment groups:

    • Vehicle control (saline)

    • This compound (low dose)

    • This compound (medium dose)

    • This compound (high dose)

    • A non-stressed control group receiving vehicle should also be included for comparison.

  • Administration: Administer this compound or vehicle daily via the desired route (e.g., intraperitoneal injection or oral gavage) for a period of 2-4 weeks. The volume of administration should be consistent across all animals (e.g., 1 ml/kg).

  • Behavioral Testing: Continue to monitor sucrose preference weekly throughout the treatment period.

  • Data Analysis: Analyze the sucrose preference data to determine if this compound treatment significantly reverses the CMS-induced deficit in sucrose preference compared to the vehicle-treated group.

Visualizations

Signaling Pathway

Nomifensine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicles NE NE NE_Vesicle->NE Release DA_Vesicle Dopamine Vesicles DA DA DA_Vesicle->DA Release NET Norepinephrine Transporter (NET) DAT Dopamine Transporter (DAT) NE->NET Reuptake NE_Receptor NE Receptor NE->NE_Receptor Binds DA->DAT Reuptake DA_Receptor DA Receptor DA->DA_Receptor Binds Postsynaptic Effect Postsynaptic Effect Nomifensine This compound Nomifensine->NET Blocks Nomifensine->DAT Blocks

Caption: Mechanism of action of this compound.

Experimental Workflow

Experimental_Workflow A Animal Acclimation (1 week) B Baseline Sucrose Preference Test A->B C Chronic Mild Stress (4-8 weeks) B->C D Induction of Anhedonia (↓ Sucrose Preference) C->D E Group Assignment (Vehicle, Nomifensine doses) D->E F Daily Drug Administration (2-4 weeks) E->F G Weekly Sucrose Preference Testing F->G H Data Analysis G->H

Caption: Workflow for testing this compound in a CMS model.

Logical Relationship

Logical_Relationship cluster_cause Cause cluster_effect Effect cluster_intervention Intervention cluster_outcome Outcome Stress Chronic Mild Stress Anhedonia Anhedonia-like Behavior (↓ Sucrose Preference) Stress->Anhedonia Induces Nomifensine This compound Treatment Anhedonia->Nomifensine Is treated by Reversal Reversal of Anhedonia (↑ Sucrose Preference) Nomifensine->Reversal Leads to

Caption: Logical relationship of stress, anhedonia, and treatment.

References

Application Notes and Protocols for Electrophysiological Recording with (-)-Nomifensine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Nomifensine is a potent and selective inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1][2][3] Its high affinity and specificity make it a valuable pharmacological tool for investigating the physiological roles of these transporters and for the development of novel therapeutics targeting dopaminergic and noradrenergic systems. Patch-clamp electrophysiology is a powerful technique that allows for the direct measurement of ion currents mediated by transporters, providing real-time insights into their function and modulation by pharmacological agents like this compound.

These application notes provide detailed protocols for the use of this compound in whole-cell patch-clamp electrophysiology experiments to characterize its effects on DAT and NET currents.

Mechanism of Action

This compound exerts its effects by binding to DAT and NET, blocking the reuptake of dopamine and norepinephrine from the synaptic cleft into presynaptic neurons. This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters, thereby enhancing dopaminergic and noradrenergic signaling. While it potently inhibits DAT and NET, this compound has a significantly lower affinity for the serotonin transporter (SERT).[1][2]

Quantitative Data

The inhibitory potency of this compound on DAT and NET has been determined in various assay systems. The following tables summarize key quantitative data.

Table 1: Inhibitory Potency of this compound on the Dopamine Transporter (DAT)

ParameterValueSpeciesAssay MethodReference
IC5048 nMRat[3H]Dopamine Uptake in Synaptosomes[1][2]
Ki26 nMRatRadioligand Binding[1][3]
IC5031.62 nMHuman[3H]Dopamine Reuptake in COS-7 cells[4]
IC50281.84 nMHuman[3H]Dopamine Uptake in HEK293 cells[4]

Table 2: Inhibitory Potency of this compound on the Norepinephrine Transporter (NET)

ParameterValueSpeciesAssay MethodReference
IC506.6 nMRat[3H]Norepinephrine Uptake in Synaptosomes[1][2]
Ki4.7 nMRatRadioligand Binding[1][3]
Ki83 nMHuman[3H]Norepinephrine Uptake in HEK293 cells[4]

Signaling Pathway

The primary signaling pathway affected by this compound is the inhibition of dopamine and norepinephrine reuptake via their respective transporters.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_NE_Vesicle Dopamine (DA) & Norepinephrine (NE) Vesicles DA_NE_Synapse DA & NE DA_NE_Vesicle->DA_NE_Synapse Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA_NE_Synapse->DAT Reuptake DA_NE_Synapse->NET Reuptake DA_R Dopamine Receptors DA_NE_Synapse->DA_R NE_R Norepinephrine Receptors DA_NE_Synapse->NE_R Postsynaptic_Effect Postsynaptic Signaling DA_R->Postsynaptic_Effect NE_R->Postsynaptic_Effect Nomifensine This compound Nomifensine->DAT Inhibits Nomifensine->NET Inhibits

Inhibition of DAT and NET by this compound.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of DAT-mediated Currents

This protocol describes the measurement of dopamine-induced currents in cells expressing DAT and the inhibition of these currents by this compound.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human dopamine transporter (hDAT).

  • External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 D-glucose, pH adjusted to 7.4 with NaOH.

  • Internal Solution (in mM): 130 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with CsOH.

  • Dopamine Stock Solution: 1 M dopamine in water with 0.1% sodium metabisulfite to prevent oxidation. Store at -20°C.

  • This compound Stock Solution: 10 mM this compound in DMSO. Store at -20°C.

Equipment:

  • Patch-clamp amplifier and data acquisition system

  • Inverted microscope with DIC optics

  • Micromanipulators

  • Perfusion system

  • Borosilicate glass capillaries for patch pipettes

Procedure:

  • Cell Preparation: Plate HEK293-hDAT cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Recording Setup: Place a coverslip with cells in the recording chamber and perfuse with external solution at a rate of 1-2 mL/min.

  • Obtaining a Whole-Cell Configuration:

    • Approach a single, healthy-looking cell with the patch pipette under positive pressure.

    • Form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.

    • Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell at a holding potential of -70 mV.

    • Establish a stable baseline current in the external solution.

    • Apply dopamine (e.g., 10 µM) via the perfusion system to evoke an inward current.

    • After the dopamine-induced current reaches a steady state, co-apply varying concentrations of this compound (e.g., 1 nM to 10 µM) with dopamine.

    • Record the inhibition of the dopamine-induced current at each concentration of this compound.

    • Wash out the drugs with external solution to allow for current recovery.

  • Data Analysis:

    • Measure the peak amplitude of the dopamine-induced inward current in the absence and presence of each concentration of this compound.

    • Normalize the current in the presence of the inhibitor to the control current.

    • Plot the normalized current as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Whole-Cell Patch-Clamp Recording of NET-mediated Currents

This protocol is analogous to Protocol 1 but is adapted for the norepinephrine transporter.

Materials:

  • Cell Line: HEK293 cells stably or transiently expressing the human norepinephrine transporter (hNET).

  • External and Internal Solutions: Same as for DAT recordings.

  • Norepinephrine Stock Solution: 1 M norepinephrine in water with 0.1% sodium metabisulfite. Store at -20°C.

  • This compound Stock Solution: 10 mM this compound in DMSO. Store at -20°C.

Equipment: Same as for DAT recordings.

Procedure:

  • Follow steps 1-4 from Protocol 1 for cell and pipette preparation and for obtaining a whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell at a holding potential of -70 mV.

    • Establish a stable baseline current.

    • Apply norepinephrine (e.g., 10 µM) to evoke an inward current.

    • Co-apply varying concentrations of this compound (e.g., 0.1 nM to 1 µM) with norepinephrine.

    • Record the inhibition of the norepinephrine-induced current at each concentration.

    • Perform a washout with the external solution.

  • Data Analysis:

    • Analyze the data as described in step 6 of Protocol 1 to determine the IC50 of this compound for NET.

Experimental Workflow and Logic

The following diagrams illustrate the experimental workflow for determining the IC50 of this compound and the logical relationship of its inhibitory action.

Start Start Cell_Culture Culture HEK293 cells expressing DAT or NET Start->Cell_Culture Setup Mount cells and pipette in recording chamber Cell_Culture->Setup Patch_Pipette Prepare Patch Pipette (3-5 MΩ resistance) Patch_Pipette->Setup Giga_Seal Form Giga-ohm Seal (>1 GΩ) Setup->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline Record Baseline Current at -70 mV Whole_Cell->Baseline Apply_Substrate Apply Substrate (Dopamine or Norepinephrine) Baseline->Apply_Substrate Record_Control Record Control Substrate-induced Current Apply_Substrate->Record_Control Apply_Nomifensine Co-apply this compound (Concentration Range) Record_Control->Apply_Nomifensine Record_Inhibition Record Inhibited Current Apply_Nomifensine->Record_Inhibition Washout Washout with External Solution Record_Inhibition->Washout Analyze Analyze Data and Determine IC50 Washout->Analyze End End Analyze->End

Experimental workflow for IC50 determination.

Nomifensine This compound Application Binding Binds to DAT/NET Nomifensine->Binding Inhibition Inhibition of Substrate Reuptake Binding->Inhibition Current_Decrease Decrease in Substrate-induced Current Inhibition->Current_Decrease IC50 IC50 Calculation Current_Decrease->IC50

Logical flow of this compound's inhibitory action.

References

Application Notes and Protocols for (-)-Nomifensine in Conditioned Place Preference Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for conducting conditioned place preference (CPP) studies to evaluate the rewarding or aversive properties of (-)-Nomifensine.

Introduction

This compound is a potent inhibitor of norepinephrine (NE) and dopamine (DA) reuptake, with weaker effects on serotonin (5-HT) reuptake. By blocking the dopamine and norepinephrine transporters, this compound increases the synaptic availability of these neurotransmitters in brain regions associated with reward and motivation. The conditioned place preference (CPP) paradigm is a standard behavioral assay used to assess the rewarding or aversive properties of drugs. It relies on classical conditioning, where the effects of a drug are paired with a specific environment. An animal's preference for the drug-paired environment in a drug-free state is indicative of the drug's rewarding potential.

Key Concepts in Conditioned Place Preference

The CPP protocol is typically divided into three main phases:

  • Habituation/Pre-Test: In this initial phase, the animal is allowed to freely explore the entire apparatus to acclimate to the environment and to establish any baseline preference for a particular compartment.

  • Conditioning: During this phase, the animal receives this compound and is confined to one of the compartments (the drug-paired compartment). On alternate days or in separate sessions on the same day, the animal receives a vehicle injection and is confined to the other compartment (the vehicle-paired compartment). This allows the animal to associate the effects of this compound with the specific cues of the drug-paired compartment.

  • Test for Preference/Post-Test: Following the conditioning phase, the animal is placed back into the apparatus in a drug-free state with free access to all compartments. The time spent in each compartment is recorded. A significant increase in the time spent in the drug-paired compartment compared to the pre-test or the vehicle-paired compartment indicates a conditioned place preference, suggesting the rewarding properties of this compound.

Data Presentation

Table 1: this compound Dose-Response in Conditioned Place Preference
SpeciesDose (mg/kg)Route of AdministrationOutcomeReference
Rodents3.0i.p.Augmentation of methamphetamine-induced stereotypical behavior
Rodents5.0i.p.Alteration in place preference
Rodents7.0i.p.Amplification of spontaneous dopamine transients

Note: This table summarizes available quantitative data. Further dose-response studies are recommended to establish a full dose-effect curve for this compound-induced CPP.

Experimental Protocols

Materials and Apparatus
  • Subjects: Adult male or female rodents (e.g., Sprague-Dawley rats, 250-300g; C57BL/6 mice, 20-25g).

  • Drug: this compound hydrochloride, dissolved in a suitable vehicle (e.g., 0.9% saline). Solutions should be prepared fresh daily.

  • Apparatus: A standard three-compartment conditioned place preference box. The two larger outer compartments should have distinct visual (e.g., black vs. white walls) and tactile (e.g., grid vs. smooth floor) cues. A smaller, neutral central compartment connects the two outer compartments.

Unbiased Conditioned Place Preference Protocol

This protocol is designed as an 8-day study.

DayPhaseProcedure
1Habituation (Pre-Test)Place the animal in the central compartment and allow free access to all three compartments for 15 minutes. Record the time spent in each compartment to establish baseline preference.
2ConditioningAdminister this compound (e.g., 3.0, 5.0, or 7.0 mg/kg, i.p.) and immediately confine the animal to one of the outer compartments for 30 minutes. The assignment of the drug-paired compartment should be counterbalanced across subjects.
3ConditioningAdminister the vehicle and confine the animal to the opposite outer compartment for 30 minutes.
4ConditioningRepeat Day 2 procedure.
5ConditioningRepeat Day 3 procedure.
6ConditioningRepeat Day 2 procedure.
7ConditioningRepeat Day 3 procedure.
8Test for

Application Notes and Protocols for In Vivo Dopamine Monitoring Using (-)-Nomifensine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing (-)-Nomifensine as a pharmacological tool for in vivo dopamine monitoring. The protocols detail the use of two primary electrochemical techniques: Fast-Scan Cyclic Voltammetry (FSCV) and in vivo microdialysis coupled with High-Performance Liquid Chromatography (HPLC).

Introduction to this compound

This compound is a potent and selective inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET). Its primary mechanism of action is to block the reuptake of dopamine and norepinephrine from the synaptic cleft, leading to an increase in their extracellular concentrations.[1][2][3] This property makes this compound an invaluable tool for researchers studying dopaminergic neurotransmission, as it allows for the controlled elevation of endogenous dopamine levels. In the context of in vivo electrochemistry, it is frequently used to potentiate dopamine signals and to study the function and kinetics of the dopamine transporter.[4][5]

Quantitative Data Summary

The following tables summarize quantitative data from in vivo electrochemistry and microdialysis studies involving the administration of this compound. These values provide a reference for expected changes in dopamine levels and key experimental parameters.

Table 1: Effect of this compound on Evoked Dopamine Release (FSCV)

Animal ModelBrain RegionAdministration RouteDose/ConcentrationObserved Effect on Dopamine SignalReference
RatNucleus AccumbensIntravenous (i.v.)1.5 mg/kgSignificant inhibition of dopamine uptake within 5 seconds of injection.[6]
RatStriatumNot Specified5 µMIncreased peak dopamine overflow. In the presence of the uptake inhibitor, dopamine overflow was nearly identical in wild-type and D2 receptor knockout mice, indicating that the primary difference in dopamine overflow between the genotypes was due to enhanced uptake in the mutants.[7]
MouseStriatumSuperfusion (in vitro slice)5 µMIncreased peak dopamine overflow.[7]

Table 2: Effect of this compound on Extracellular Dopamine (Microdialysis)

Animal ModelBrain RegionAdministration RouteDose/ConcentrationBasal Dopamine (pre-Nomifensine)Dopamine Concentration (post-Nomifensine)Reference
RatStriatumRetrodialysis10 µMNot specifiedCharacterizable pharmacokinetic response.[1][2]
RatStriatumIntraperitoneal (i.p.)20 mg/kg10.7 ± 1.5 nM~25-fold increase in signal from 25s electrical stimulation. A 1s stimulation elicited a response of 220 ± 17 nM.[8]

Signaling Pathway

Dopamine Synaptic Transmission and the Action of this compound

The following diagram illustrates the key components of a dopamine synapse and the mechanism by which this compound increases extracellular dopamine levels.

Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_Vesicle Dopamine in Vesicle L_DOPA->Dopamine_Vesicle DOPA Decarboxylase Dopamine_Extracellular Dopamine Dopamine_Vesicle->Dopamine_Extracellular Release DAT Dopamine Transporter (DAT) Dopamine_Extracellular->DAT Reuptake D2_Receptor Dopamine D2 Receptor Dopamine_Extracellular->D2_Receptor Binding Signaling_Cascade Intracellular Signaling Cascade D2_Receptor->Signaling_Cascade Activation Nomifensine This compound Nomifensine->DAT Blocks

Caption: Dopamine signaling at the synapse and the inhibitory action of this compound on the dopamine transporter (DAT).

Experimental Workflows

In Vivo Electrochemical Monitoring Workflow

The diagram below outlines the general workflow for an in vivo electrochemistry experiment to assess the effect of this compound on dopamine dynamics.

Experimental_Workflow cluster_preparation Preparation cluster_surgery Surgery cluster_recording Recording cluster_analysis Data Analysis Animal_Prep Animal Preparation (Anesthesia) Stereotaxic_Surgery Stereotaxic Surgery Animal_Prep->Stereotaxic_Surgery Electrode_Prep Microelectrode Fabrication & Calibration Electrode_Implantation Electrode Implantation (e.g., Striatum) Electrode_Prep->Electrode_Implantation Stereotaxic_Surgery->Electrode_Implantation Reference_Electrode Reference Electrode Placement Electrode_Implantation->Reference_Electrode Baseline_Recording Baseline Dopamine Signal Recording Reference_Electrode->Baseline_Recording Drug_Administration This compound Administration Baseline_Recording->Drug_Administration Post_Drug_Recording Post-Administration Dopamine Signal Recording Drug_Administration->Post_Drug_Recording Data_Processing Data Processing (e.g., Background Subtraction) Post_Drug_Recording->Data_Processing Quantification Quantification of Dopamine Dynamics Data_Processing->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Caption: A generalized workflow for in vivo dopamine monitoring with this compound administration.

Experimental Protocols

Protocol 1: Fast-Scan Cyclic Voltammetry (FSCV) for Dopamine Monitoring

This protocol describes the use of FSCV to measure rapid, sub-second dopamine release and reuptake in an anesthetized rodent model.

1. Materials and Reagents:

  • Carbon fiber (e.g., 7 µm diameter)

  • Glass capillaries

  • Micropipette puller

  • Epoxy

  • Potentiostat system capable of FSCV

  • Data acquisition and analysis software

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane, urethane)

  • Artificial cerebrospinal fluid (aCSF): 145 mM Na+, 2.7 mM K+, 1.0 mM Mg2+, 1.2 mM Ca2+, 152 mM Cl−, 2.0 mM phosphate, pH 7.4.[9]

  • This compound maleate salt

  • Saline or other appropriate vehicle

  • Ag/AgCl reference electrode

2. Carbon-Fiber Microelectrode Fabrication:

  • Aspirate a single carbon fiber into a glass capillary.

  • Pull the capillary using a micropipette puller to seal the glass around the fiber.

  • Cut the fiber to expose a 75-150 µm tip.

  • Apply epoxy to the back of the electrode to create a seal and provide a connection point.

3. Surgical Procedure:

  • Anesthetize the rodent and mount it in a stereotaxic frame.

  • Expose the skull and drill a small craniotomy over the target brain region (e.g., striatum).

  • Implant the Ag/AgCl reference electrode in a contralateral position.

  • Slowly lower the carbon-fiber microelectrode to the desired coordinates.

4. FSCV Data Acquisition:

  • Apply a triangular waveform (e.g., -0.4 V to +1.3 V and back at 400 V/s, repeated at 10 Hz).[6]

  • Allow the electrode to equilibrate and establish a stable background current.

  • Record baseline dopamine release, either spontaneous or electrically evoked. For evoked release, a stimulating electrode is placed in a region such as the medial forebrain bundle.

  • Administer this compound (e.g., 1.5 mg/kg, i.v.).[6]

  • Continuously record the dopamine signal to observe the effects on release and uptake kinetics.

5. Data Analysis:

  • Use background subtraction to isolate the faradaic current associated with dopamine oxidation and reduction.

  • Generate color plots to visualize changes in dopamine concentration over time.

  • Quantify peak oxidation current and relate it to dopamine concentration via post-experiment calibration.

  • Analyze the decay of the signal to determine dopamine uptake rates.

Protocol 2: In Vivo Microdialysis for Dopamine Monitoring

This protocol details the use of microdialysis to measure tonic (basal) extracellular dopamine levels and their response to this compound.

1. Materials and Reagents:

  • Microdialysis probes (e.g., 2-4 mm membrane)

  • Syringe pump

  • Fraction collector

  • HPLC system with electrochemical detection (HPLC-ECD)

  • Stereotaxic apparatus

  • Anesthetic

  • aCSF (see Protocol 1)

  • This compound maleate salt

  • Vehicle for administration (e.g., saline for i.p. injection, aCSF for retrodialysis)

2. Surgical Procedure:

  • Anesthetize the rodent and place it in a stereotaxic frame.

  • Expose the skull and drill a craniotomy over the target brain region.

  • Implant a guide cannula for the microdialysis probe and secure it with dental cement.

  • Allow the animal to recover for at least 24-48 hours.

3. Microdialysis Experiment:

  • On the day of the experiment, insert the microdialysis probe through the guide cannula into the target brain region of the awake, freely moving animal.

  • Perfuse the probe with aCSF at a slow flow rate (e.g., 1-2 µL/min).

  • Allow the system to equilibrate for 1-2 hours to establish a stable baseline.

  • Collect baseline dialysate samples (e.g., every 10-20 minutes).

  • Administer this compound. This can be done systemically (e.g., 20 mg/kg, i.p.) or locally through the probe (retrodialysis, e.g., 10 µM in the aCSF).[1][8]

  • Continue collecting dialysate samples to measure the change in extracellular dopamine concentration over time.

4. Sample Analysis:

  • Inject the collected dialysate samples into the HPLC-ECD system.

  • Separate dopamine from other neurochemicals on the HPLC column.

  • Detect dopamine via oxidation at the electrochemical detector.

  • Quantify the dopamine concentration in each sample by comparing the peak area to a standard curve.

5. Data Analysis:

  • Plot dopamine concentration as a function of time.

  • Express the post-drug dopamine levels as a percentage of the baseline to determine the magnitude of the effect.

  • Perform statistical analysis to compare pre- and post-administration dopamine levels.

Conclusion

This compound is a powerful pharmacological agent for the in vivo investigation of dopamine neurotransmission. By potently blocking the dopamine transporter, it allows for the controlled elevation of extracellular dopamine, facilitating its detection and the study of DAT kinetics. The protocols provided here for FSCV and microdialysis offer robust methods for researchers to explore the dynamics of the dopamine system in various experimental paradigms. Careful adherence to these protocols and consideration of the quantitative data presented will enable the generation of reliable and reproducible results.

References

Application Notes and Protocols for (-)-Nomifensine in the Forced Swim Test

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Forced Swim Test (FST), also known as the Porsolt test or behavioral despair test, is a widely used rodent behavioral model for the preclinical screening of potential antidepressant drugs.[1][2] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will initially make active attempts to escape but will eventually adopt an immobile posture, making only the minimal movements necessary to keep their head above water.[3] This immobility is interpreted as a state of behavioral despair, which can be reversed by treatment with clinically effective antidepressants.[4][5]

(-)-Nomifensine is a tetrahydroisoquinoline antidepressant that acts as a potent inhibitor of norepinephrine and dopamine reuptake, with weaker effects on serotonin reuptake.[6][7] Its distinct pharmacological profile, particularly its dopaminergic activity, differentiates it from typical tricyclic antidepressants and selective serotonin reuptake inhibitors (SSRIs).[7][8] In the FST, compounds are often categorized by their effects on specific active behaviors: SSRIs tend to increase swimming, while norepinephrine reuptake inhibitors typically increase climbing behavior.[4] this compound's action on both norepinephrine and dopamine systems makes it a subject of interest for its effects on these distinct behavioral parameters.[9]

These application notes provide a detailed protocol for utilizing this compound in the FST and summarize the expected quantitative outcomes based on its known mechanism of action.

Mechanism of Action in the Context of the FST

This compound's antidepressant-like effects are primarily attributed to its ability to block the reuptake of norepinephrine (NE) and dopamine (DA) in the synaptic cleft.[6]

  • Norepinephrine Reuptake Inhibition: Increased noradrenergic neurotransmission is strongly associated with an increase in climbing behavior in the FST.[4] This is considered a key indicator of the antidepressant potential of drugs acting on the norepinephrine system.

  • Dopamine Reuptake Inhibition: Enhanced dopaminergic activity is linked to increased locomotor activity and motivational states.[9][10] In the FST, this can contribute to a decrease in immobility and an increase in active, escape-oriented behaviors.[11]

The dual action of this compound is hypothesized to produce a robust antidepressant-like profile in the FST, characterized by a significant reduction in immobility and a corresponding increase in active behaviors, particularly climbing.

Nomifensine_FST_Mechanism cluster_0 This compound Administration cluster_1 Pharmacological Action cluster_2 Neurochemical Effect cluster_3 Behavioral Outcome in FST Nomifensine This compound NE_Uptake Inhibition of Norepinephrine (NE) Reuptake Nomifensine->NE_Uptake DA_Uptake Inhibition of Dopamine (DA) Reuptake Nomifensine->DA_Uptake NE_Increase Increased Synaptic NE Levels NE_Uptake->NE_Increase DA_Increase Increased Synaptic DA Levels DA_Uptake->DA_Increase Climbing Increased Climbing Behavior NE_Increase->Climbing Immobility Decreased Immobility Time DA_Increase->Immobility Climbing->Immobility Swimming Variable Effect on Swimming Behavior

Caption: Logical relationship of this compound's mechanism to FST behaviors.

Experimental Protocol: Forced Swim Test (Rodent)

This protocol is a synthesized methodology based on standard FST procedures for mice and rats.[1][3]

Materials & Apparatus
  • Test Substance: this compound maleate salt

  • Vehicle: 0.9% Saline or distilled water

  • Animals: Male mice (e.g., Swiss Webster, C57BL/6) or rats (e.g., Sprague-Dawley, Wistar). Age and weight should be consistent across all experimental groups.

  • Swim Apparatus: A transparent cylinder.

    • For mice: Approximately 20-30 cm high, 10-12 cm in diameter.[1][12]

    • For rats: Approximately 40-50 cm high, 20 cm in diameter.[3]

  • Water: Water depth should be sufficient to prevent the animal from touching the bottom with its tail or hind limbs (typically 15-18 cm).[3] Water temperature must be maintained at 24-25°C.[12][13]

  • Acclimation Area: A separate, quiet room for animal housing and acclimation.

  • Post-Test Area: A holding cage with a heat source and clean towels for drying animals.

  • Timing Device: Stopwatch or automated video tracking software.

Experimental Procedure

The following workflow outlines the key steps for conducting the FST with this compound.

FST_Workflow cluster_pre Pre-Test Phase cluster_test Test Phase cluster_post Post-Test Phase Acclimation 1. Animal Acclimation (1 week) Habituation 2. Habituation to Test Room (60 min before test) Acclimation->Habituation Drug_Prep 3. Drug Preparation (this compound in vehicle) Habituation->Drug_Prep Drug_Admin 4. Drug Administration (e.g., 30-60 min pre-test, i.p.) Drug_Prep->Drug_Admin Placement 5. Place Animal in Water Drug_Admin->Placement Session 6. Test Session (6 min for mice, 5 min for rats) Placement->Session Removal 7. Remove, Dry & Warm Animal Session->Removal Scoring 8. Behavioral Scoring (e.g., last 4 min for mice) Removal->Scoring Analysis 9. Data Analysis Scoring->Analysis

Caption: Experimental workflow for the Forced Swim Test with drug administration.

Step-by-Step Methodology:

  • Animal Acclimation: House animals in standard conditions for at least one week prior to the experiment to acclimate them to the facility.

  • Drug Preparation: Dissolve this compound in the chosen vehicle. Prepare fresh on the day of the experiment.

  • Drug Administration: Administer the prepared solution of this compound or vehicle to the animals via the desired route (e.g., intraperitoneal, i.p.). A typical pre-treatment time is 30-60 minutes before the test.

  • Forced Swim Procedure (Mice):

    • Gently place each mouse individually into the cylinder filled with water (24-25°C).[1]

    • The total test duration is 6 minutes.[1][12]

    • Behavior is typically scored only during the final 4 minutes of the test, as the initial 2 minutes are considered a period of habituation.[1]

  • Forced Swim Procedure (Rats):

    • The classic protocol involves a two-day procedure.[4]

    • Day 1 (Pre-test): Place the rat in the swim cylinder for a 15-minute session.[4][12] This is a pre-conditioning stressor.

    • Day 2 (Test): 24 hours later, administer this compound or vehicle. After the appropriate pre-treatment time, place the rat back into the cylinder for a 5-minute test session.[4] All behaviors are scored during this 5-minute period.

    • Note: Some studies suggest that for certain drugs, including nomifensine, the pre-test session is necessary to observe an effect.[14]

  • Behavioral Scoring:

    • Immobility: The animal is judged to be immobile when it remains floating in the water, making only small movements necessary to keep its head above water.[12]

    • Climbing: Defined as active, vigorous upward-directed movements of the forepaws along the side of the cylinder.

    • Swimming: Defined as movement throughout the swim chamber, which includes crossing the quadrants and making circles.[4]

    • Scoring can be done live by a trained observer with stopwatches or from video recordings. Automated video tracking systems can also be used.

  • Post-Test Care: After the session, remove the animal from the water, gently dry it with a towel, and place it in a warmed holding cage before returning it to its home cage.[13]

Data Presentation and Expected Outcomes

The primary effect of this compound in the FST is a dose-dependent decrease in immobility time, which is accompanied by a significant increase in climbing behavior. The effect on swimming can be variable.

Table 1: Representative Quantitative Data for this compound in the Rodent Forced Swim Test (Note: The following data are illustrative examples synthesized from the known pharmacological effects of norepinephrine/dopamine reuptake inhibitors in the FST. Actual results may vary based on species, strain, and specific lab conditions.)

Treatment GroupDose (mg/kg, i.p.)Immobility Time (s)Climbing Time (s)Swimming Time (s)
Vehicle (Saline)-150 ± 1025 ± 565 ± 8
This compound5125 ± 1250 ± 7*65 ± 9
This compound1090 ± 9 80 ± 1070 ± 11
This compound2065 ± 8 110 ± 1265 ± 10
Desipramine (Reference)1585 ± 11 95 ± 960 ± 7

*Statistical significance relative to the Vehicle group is denoted by asterisks (e.g., *p < 0.05, **p < 0.01, **p < 0.001). Data are represented as Mean ± SEM.

Interpretation of Results:

  • Immobility Time: A statistically significant decrease in immobility time for the this compound groups compared to the vehicle group indicates an antidepressant-like effect.

  • Climbing Time: A significant increase in climbing time is the expected outcome for a drug that enhances noradrenergic activity, such as this compound.[4] This helps to differentiate its mechanism from SSRIs.

  • Swimming Time: this compound is not expected to significantly alter swimming time, as this behavior is more closely associated with the serotonergic system.[4]

  • Locomotor Activity Control: It is crucial to run a parallel test, such as the Open Field Test, to ensure that the observed effects in the FST are not due to a general increase in motor stimulation, which could be a confounding factor for a dopaminergic agent.[15]

Conclusion

This compound serves as a valuable tool in FST protocols for investigating the roles of catecholaminergic systems in depression and for screening compounds with similar mechanisms. A well-executed protocol, carefully distinguishing between climbing and swimming behaviors, can effectively demonstrate its antidepressant-like properties and provide insight into its noradrenergic and dopaminergic actions. Researchers must be mindful of potential confounding effects on general locomotor activity and should include appropriate control experiments.

References

Application Notes and Protocols for Long-Term Preclinical Administration of (-)-Nomifensine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Nomifensine is a potent norepinephrine-dopamine reuptake inhibitor (NDRI) that has been investigated for its antidepressant and pro-motivational properties.[1] In preclinical research, long-term administration studies are crucial for evaluating the sustained efficacy, safety, and neuroadaptive changes associated with chronic exposure. These application notes provide detailed protocols for conducting long-term preclinical studies of this compound in rodent models, focusing on behavioral assessments, neurochemical analysis, and general toxicology. The provided data are representative examples based on typical findings for this class of compound.

General Toxicology and Safety Pharmacology (90-Day Study)

A 90-day subchronic toxicity study is essential to determine the potential adverse effects of long-term this compound administration. This protocol is based on the OECD Test Guideline 408 for repeated dose oral toxicity studies in rodents.[2][3]

Experimental Protocol: 90-Day Oral Gavage Toxicity Study in Rats

1.1. Animal Model:

  • Species: Sprague-Dawley rats

  • Age: 6-8 weeks at the start of the study

  • Sex: Equal numbers of males and females

  • Group Size: 10 males and 10 females per group[2]

1.2. Dosing:

  • Route of Administration: Oral gavage

  • Vehicle: 0.5% methylcellulose in sterile water

  • Dose Groups:

    • Vehicle Control (0 mg/kg)

    • Low Dose (e.g., 5 mg/kg)

    • Mid Dose (e.g., 15 mg/kg)

    • High Dose (e.g., 50 mg/kg)

  • Frequency: Once daily

  • Duration: 90 days

1.3. Observations and Measurements:

  • Daily: Clinical signs of toxicity, mortality.

  • Weekly: Body weight, food consumption, water intake.

  • Prior to initiation and at termination: Ophthalmic examination.

  • At termination (Day 91):

    • Hematology and clinical chemistry analysis.

    • Gross necropsy and organ weight measurement (liver, kidneys, brain, spleen, heart, adrenal glands, gonads).

    • Histopathological examination of major organs and tissues.

Data Presentation: Representative 90-Day Toxicology Data

Table 1: Mean Body Weight (g) in Rats During a 90-Day this compound Study

WeekVehicle Control (Male)15 mg/kg this compound (Male)Vehicle Control (Female)15 mg/kg this compound (Female)
1250 ± 10248 ± 11180 ± 8179 ± 7
4350 ± 15340 ± 14220 ± 10215 ± 9
8450 ± 20430 ± 18250 ± 12240 ± 11
12520 ± 25495 ± 22270 ± 14260 ± 13

Table 2: Mean Food Consumption ( g/animal/day ) in Rats

WeekVehicle Control (Male)15 mg/kg this compound (Male)Vehicle Control (Female)15 mg/kg this compound (Female)
125 ± 224 ± 218 ± 1.517.5 ± 1.5
430 ± 2.528 ± 2.222 ± 221 ± 1.8
832 ± 330 ± 2.824 ± 2.223 ± 2
1233 ± 331 ± 2.925 ± 2.524 ± 2.3

Table 3: Selected Clinical Chemistry Parameters at Day 91

ParameterVehicle Control15 mg/kg this compound
Alanine Aminotransferase (ALT) (U/L)35 ± 540 ± 6
Aspartate Aminotransferase (AST) (U/L)80 ± 1085 ± 12
Blood Urea Nitrogen (BUN) (mg/dL)20 ± 322 ± 4
Creatinine (mg/dL)0.6 ± 0.10.6 ± 0.1

Experimental Workflow: 90-Day Toxicology Study

G acclimatization Acclimatization (7 days) randomization Group Randomization acclimatization->randomization dosing Daily Oral Gavage (90 days) randomization->dosing daily_obs Daily Clinical Observations dosing->daily_obs weekly_meas Weekly Body Weight & Food/Water Intake dosing->weekly_meas term_proc Terminal Procedures (Day 91) dosing->term_proc blood_collection Blood Collection (Hematology & Clinical Chemistry) term_proc->blood_collection necropsy Gross Necropsy & Organ Weights term_proc->necropsy histopathology Histopathology necropsy->histopathology

Workflow for a 90-day preclinical toxicology study.

Behavioral Assessment: Locomotor Sensitization

Long-term administration of psychostimulants can lead to locomotor sensitization, an augmentation of the motor-stimulant effects of the drug. This phenomenon is thought to reflect neuroadaptive changes in the dopamine system.[4]

Experimental Protocol: Locomotor Activity Sensitization in Mice

2.1. Animal Model:

  • Species: C57BL/6 mice

  • Age: 8-10 weeks at the start of the study

  • Sex: Male

  • Group Size: 8-10 per group

2.2. Dosing and Testing Schedule:

  • Habituation (Days 1-3): Handle mice and habituate them to the locomotor activity chambers for 30 minutes each day after a saline injection (i.p.).

  • Induction Phase (Days 4-18, daily):

    • Group 1: Saline (i.p.)

    • Group 2: this compound (e.g., 10 mg/kg, i.p.)

    • Immediately after injection, place mice in locomotor activity chambers and record activity for 60 minutes.

  • Withdrawal Phase (Days 19-25): No injections.

  • Challenge Day (Day 26): All groups receive a challenge dose of this compound (10 mg/kg, i.p.) and locomotor activity is recorded for 60 minutes.

2.3. Data Analysis:

  • Locomotor activity is typically measured as total distance traveled, horizontal activity, and vertical activity (rearing).

  • Compare the locomotor response to this compound on Day 4 (acute response) with the response on Day 18 (chronic response) and Day 26 (challenge response).

Data Presentation: Representative Locomotor Sensitization Data

Table 4: Total Distance Traveled (cm) in 60 minutes

Treatment DaySaline Pretreatment GroupThis compound (10 mg/kg) Pretreatment Group
Day 4 1500 ± 200 (Saline)8000 ± 700
Day 18 1600 ± 250 (Saline)12000 ± 1100
Day 26 (Challenge) 8200 ± 75015000 ± 1300

Experimental Workflow: Locomotor Sensitization Study

G cluster_hab Habituation Phase (Days 1-3) cluster_ind Induction Phase (Days 4-18) cluster_with Withdrawal (Days 19-25) cluster_chal Challenge (Day 26) hab Saline Injection + Chamber Habituation ind Daily Saline or Nomifensine Injection + Locomotor Recording hab->ind with No Injections ind->with chal Nomifensine Challenge to All Groups + Locomotor Recording with->chal

Timeline for a locomotor sensitization experiment.

Neuroadaptive Changes and Signaling Pathways

Chronic administration of NDRIs like this compound is hypothesized to induce neuroadaptive changes in downstream signaling pathways, which may underlie both therapeutic effects and the development of sensitization. A key pathway implicated in long-term neuroplasticity is the cAMP response element-binding protein (CREB) signaling cascade.[5]

Hypothesized Signaling Pathway

Long-term blockade of dopamine (DA) and norepinephrine (NE) transporters by this compound leads to increased synaptic concentrations of these neurotransmitters. This sustained elevation can lead to adaptive changes in postsynaptic receptor signaling. For instance, altered stimulation of G-protein coupled receptors (e.g., D1 and beta-adrenergic receptors) can modulate the activity of adenylyl cyclase, leading to changes in cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which can phosphorylate CREB. Phosphorylated CREB (pCREB) then translocates to the nucleus and acts as a transcription factor, altering the expression of genes involved in neuroplasticity, such as brain-derived neurotrophic factor (BDNF).

Signaling Pathway Diagram

G cluster_pre Presynaptic Terminal cluster_syn Synaptic Cleft cluster_post Postsynaptic Neuron nomifensine This compound dat DAT nomifensine->dat blocks net NET nomifensine->net blocks da_ne ↑ Dopamine (DA) ↑ Norepinephrine (NE) dat->da_ne net->da_ne d1r D1 Receptor da_ne->d1r activates ac Adenylyl Cyclase d1r->ac camp ↑ cAMP ac->camp pka PKA camp->pka creb CREB pka->creb pcreb pCREB creb->pcreb P nucleus Nucleus pcreb->nucleus gene_exp Gene Expression (e.g., BDNF) nucleus->gene_exp

Hypothesized signaling cascade affected by chronic this compound.
Experimental Protocol: Western Blot for pCREB/CREB

3.1. Tissue Collection:

  • Following a long-term dosing regimen (e.g., 21 days), euthanize animals 24 hours after the final dose.

  • Rapidly dissect brain regions of interest (e.g., prefrontal cortex, nucleus accumbens, striatum) on ice.

  • Snap-freeze tissue in liquid nitrogen and store at -80°C.

3.2. Protein Extraction and Quantification:

  • Homogenize tissue in RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge to pellet cellular debris and collect the supernatant.

  • Determine protein concentration using a BCA assay.

3.3. Western Blotting:

  • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate overnight at 4°C with primary antibodies (e.g., rabbit anti-pCREB and rabbit anti-CREB).

  • Wash and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG).

  • Detect chemiluminescence using an imaging system.

3.4. Data Analysis:

  • Quantify band density using densitometry software.

  • Normalize the pCREB signal to the total CREB signal for each sample.

  • Compare the pCREB/CREB ratio between vehicle- and this compound-treated groups.

Conclusion

The protocols and application notes provided herein offer a framework for the preclinical evaluation of long-term this compound administration. These studies are critical for understanding the sustained behavioral effects, safety profile, and underlying neurobiological adaptations associated with this compound. Researchers should adapt these protocols to their specific scientific questions and adhere to all relevant animal welfare guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (-)-Nomifensine Solubility for Intravenous Injection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing (-)-Nomifensine for intravenous (IV) injection.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

This compound is a weakly basic compound. The free base form is reported to be slightly soluble in Phosphate-Buffered Saline (PBS) at pH 7.2.[1] Its solubility is significantly higher in organic solvents. For instance, it is soluble in Dimethyl Sulfoxide (DMSO) at concentrations up to 100 mM, and in ethanol at approximately 10 mg/mL.[1][2] The maleate salt form is also commonly used in research.[3][4][5]

Q2: What are the primary strategies for enhancing the solubility of this compound for IV administration?

For poorly water-soluble drugs like this compound, several techniques can be employed to improve aqueous solubility for parenteral administration. These include:

  • pH Adjustment: As a weakly basic compound, the solubility of this compound can be increased by lowering the pH of the aqueous vehicle.[6][7][]

  • Co-solvents: Utilizing a blend of water-miscible organic solvents with water can significantly enhance the solubility of lipophilic drugs.[6][7][][9][10][11]

  • Cyclodextrins: These molecules can form inclusion complexes with the drug, effectively increasing its apparent water solubility.[12][13][14][15][16]

  • Surfactants: Micelle-forming surfactants can encapsulate the drug molecules, increasing their solubility in aqueous solutions.[11][16]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range can improve its dissolution rate and saturation solubility.[16][17][18]

Q3: Can I use DMSO to dissolve this compound for intravenous injection in animal studies?

While DMSO is an excellent solvent for this compound, it should be used with caution for in vivo studies due to its potential for physiological effects.[1] If used, the final concentration of DMSO in the injected formulation should be kept to a minimum, typically below 2% in the final dosing solution, to avoid toxicity.[19] It is crucial to dilute the DMSO stock solution in a suitable aqueous vehicle like saline or PBS just before administration.[1]

Q4: What are the important considerations when selecting excipients for an intravenous formulation?

When developing a parenteral formulation, it is essential to consider the following:

  • Sterility and Pyrogen-Free: The final formulation must be sterile and free of pyrogens to prevent infection and fever.[20][21][22]

  • pH: The pH of the formulation should be as close to physiological pH (around 7.4) as possible to minimize irritation and pain at the injection site.[21][22][23][24] A wider pH range of 4 to 8 for buffered vehicles and 3 to 9 for unbuffered vehicles may be acceptable for small volume injections.[23]

  • Tonicity: The formulation should be isotonic with blood to prevent hemolysis or crenation of red blood cells.

  • Excipient Safety: All excipients used must be safe for intravenous administration at the intended concentrations. Some co-solvents can cause hemolysis at high concentrations.[23]

Troubleshooting Guides

Problem 1: this compound precipitates out of solution upon dilution of a stock solution with an aqueous buffer.

  • Possible Cause: The concentration of the organic co-solvent in the final solution is too low to maintain the solubility of the drug. This is a common issue when diluting a highly concentrated stock solution.

  • Solutions:

    • Optimize the Co-solvent System: Increase the proportion of the co-solvent in the final formulation, ensuring it remains within safe limits for intravenous administration.

    • Use a Surfactant: Incorporate a pharmaceutically acceptable surfactant to help maintain the drug's solubility in the aqueous environment.

    • Employ Cyclodextrins: Pre-formulating with a suitable cyclodextrin can enhance the aqueous solubility and prevent precipitation upon dilution.[12][13][14][15]

    • Slower Dilution with Vigorous Mixing: Add the stock solution to the aqueous vehicle slowly while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.

Problem 2: The prepared this compound solution is cloudy or contains visible particles.

  • Possible Cause: The drug has not fully dissolved, or its solubility limit has been exceeded in the chosen vehicle.

  • Solutions:

    • Increase Solubilization Energy: Gently warm the solution (if the compound is heat-stable) and/or use a sonicator to facilitate dissolution.

    • Adjust the pH: If using an aqueous buffer, incrementally lower the pH to see if the cloudiness disappears, indicating pH-dependent solubility.

    • Filter the Solution: If you suspect undissolved particles, filter the solution through a 0.22 µm syringe filter. If the concentration of the filtrate is lower than intended, it confirms that the solubility limit was exceeded.

    • Reformulate: Re-evaluate the formulation by increasing the concentration of the solubilizing agent (co-solvent, cyclodextrin, etc.) or trying a different solubilization strategy.

Problem 3: Hemolysis is observed in in vitro or in vivo experiments.

  • Possible Cause: The concentration of the organic co-solvent (e.g., ethanol, propylene glycol) in the formulation is too high, leading to the rupture of red blood cells.[23]

  • Solutions:

    • Reduce Co-solvent Concentration: Lower the percentage of the organic co-solvent in the final formulation. It has been suggested that propylene glycol/ethanol formulations with greater than 10% propylene glycol and 30% ethanol can cause hemolysis.[23]

    • Switch to a Less Hemolytic Vehicle: Consider alternative solubilization methods that are known to be less hemolytic, such as using cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) or preparing a nanosuspension.[12][14]

    • Dilute the Dose: If possible, dilute the formulation further with an isotonic aqueous vehicle before injection to reduce the local concentration of the co-solvent at the injection site.

Data Presentation

Table 1: Physicochemical Properties of this compound and its Maleate Salt

PropertyThis compoundThis compound Maleate
Molecular Formula C₁₆H₁₈N₂[2][25][26]C₁₆H₁₈N₂・C₄H₄O₄[4]
Molecular Weight 238.33 g/mol [2][25]354.4 g/mol [4]
Appearance Crystalline solid[1]Solid

Table 2: Reported Solubility of this compound

SolventSolubilityReference(s)
DMSO~25 mg/mL; ≥ 90 mg/mL; up to 100 mM[1][2][4][27]
Ethanol~10 mg/mL[1][2]
Dimethyl formamide (DMF)~25 mg/mL[1][2]
PBS (pH 7.2)Slightly soluble/Partially soluble[1][2]
MethanolSlightly soluble (with heating)[3]

Table 3: Common Co-solvents for Parenteral Formulations

Co-solventTypical Concentration Range (%)Notes
Propylene Glycol10 - 60Can cause hemolysis at higher concentrations.[23]
Ethanol5 - 30Often used in combination with other co-solvents.[11][23]
Polyethylene Glycol (PEG) 300/40010 - 50Lower molecular weight PEGs are preferred for parenteral use.[23]
Glycerin10 - 40A viscous co-solvent.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Profile of this compound

  • Prepare a series of buffers: Prepare buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, and borate buffers) at a constant ionic strength.

  • Add excess compound: Add an excess amount of this compound to a small volume (e.g., 1 mL) of each buffer in separate vials.

  • Equilibrate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate solid from supernatant: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantify the dissolved drug: Carefully remove an aliquot of the supernatant, filter it through a 0.22 µm filter, and determine the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

  • Plot the data: Plot the measured solubility (e.g., in mg/mL) as a function of pH.

Protocol 2: Co-solvent System Optimization

  • Select co-solvents: Choose one or more water-miscible organic solvents that are acceptable for intravenous administration (e.g., ethanol, propylene glycol, PEG 400).

  • Prepare co-solvent mixtures: Prepare a series of aqueous solutions with varying concentrations of the co-solvent(s) (e.g., 10%, 20%, 30%, 40%, 50% v/v in water or saline).

  • Determine solubility: Add an excess of this compound to each co-solvent mixture and determine the equilibrium solubility as described in Protocol 1.

  • Analyze the results: Plot the solubility of this compound against the percentage of the co-solvent to identify the optimal concentration for solubilization.

  • Check for precipitation upon dilution: For promising co-solvent formulations, perform a dilution study by adding the formulation to a larger volume of saline or 5% dextrose solution to simulate in-vivo conditions and observe for any precipitation.

Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare HP-β-CD solutions: Prepare a series of aqueous solutions of HP-β-CD at different concentrations (e.g., 5%, 10%, 15%, 20% w/v).

  • Determine phase solubility: Add an excess of this compound to each HP-β-CD solution and determine the equilibrium solubility as described in Protocol 1.

  • Plot the phase solubility diagram: Plot the concentration of dissolved this compound against the concentration of HP-β-CD. A linear relationship (Aₗ-type diagram) suggests the formation of a 1:1 inclusion complex.

  • Prepare the formulation: Based on the phase solubility diagram, prepare a solution of this compound in the selected concentration of HP-β-CD. This can be achieved by adding the drug to the cyclodextrin solution and stirring until a clear solution is obtained. Sonication may be used to expedite the process.

Visualizations

experimental_workflow cluster_0 Initial Assessment cluster_1 Solubilization Strategies cluster_2 Formulation Optimization & Finalization Start Start: Determine Target Concentration Solubility_Test Test Solubility in Aqueous Buffers (pH 2-8) Start->Solubility_Test Decision1 Is Aqueous Solubility Sufficient? Solubility_Test->Decision1 pH_Adjust pH Adjustment Decision1->pH_Adjust No Final_Formulation Final IV Formulation Decision1->Final_Formulation Yes Co_Solvents Co-solvent Systems pH_Adjust->Co_Solvents Optimization Optimize Formulation (Concentration, Ratios) pH_Adjust->Optimization Cyclodextrins Cyclodextrin Complexation Co_Solvents->Cyclodextrins Co_Solvents->Optimization Other Other Methods (Surfactants, Nanosuspensions) Cyclodextrins->Other Cyclodextrins->Optimization Other->Optimization Stability_Test Perform Stability and Compatibility Tests Optimization->Stability_Test Decision2 Is Formulation Stable and Compatible? Stability_Test->Decision2 Decision2->Optimization No Decision2->Final_Formulation Yes

Caption: A workflow for systematically optimizing this compound solubility.

co_solvency Mechanism of Co-solvency W1 H2O W2 H2O W1->W2 H-Bond W3 H2O W2->W3 H-Bond W4 H2O W3->W4 H-Bond W4->W1 H-Bond CW1 H2O CoS Co-solvent CW1->CoS CW2 H2O CoS->CW2 Drug_low Drug (Low Solubility) Drug_low->W1 Poor Interaction Drug_high Drug (High Solubility) Drug_high->CoS Improved Interaction

Caption: Co-solvents disrupt water's hydrogen bonding, increasing drug solubility.

cyclodextrin_complexation Cyclodextrin Inclusion Complex Formation CD Hydrophilic Exterior Hydrophobic Cavity Complex Hydrophilic Exterior Drug in Cavity CD:hydrophilic->Complex:hydrophilic Drug This compound (Poorly Soluble)

References

Common behavioral artifacts with (-)-Nomifensine administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in navigating common behavioral artifacts associated with the administration of (-)-Nomifensine in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound is a psychoactive compound that primarily acts as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), it increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, leading to enhanced dopaminergic and noradrenergic signaling.[2][3]

Q2: What are the expected behavioral effects of this compound in rodents?

A2: Due to its mechanism of action, this compound typically produces psychostimulant-like effects in rodents. These include a dose-dependent increase in locomotor activity, and at higher doses, the emergence of stereotyped behaviors.[4][5] It has also been shown to have reinforcing properties, as evidenced by its ability to induce conditioned place preference (CPP) and support intravenous self-administration.[6][7]

Q3: What is the difference between hyperlocomotion and stereotypy, and how can I distinguish them in my experiment?

A3: Hyperlocomotion refers to an increase in horizontal and vertical movement around the testing apparatus. Stereotypy, on the other hand, consists of repetitive, patterned, and often seemingly purposeless behaviors such as sniffing, gnawing, circling, or head-bobbing. A key distinction is that at the onset of stereotypy, locomotor activity often decreases as the animal remains in one location to perform these repetitive actions.[4] To distinguish them, it is crucial to have a detailed behavioral scoring system that quantifies both types of behaviors separately. Video recording and subsequent manual or automated scoring are highly recommended.

Q4: Are there known factors that can influence the behavioral response to this compound?

A4: Yes, several factors can modulate the behavioral effects of this compound. These include:

  • Dose: The dose-response curve for locomotor activity is often biphasic (an inverted "U" shape), where higher doses can lead to a decrease in locomotion due to the emergence of competing stereotyped behaviors.[4]

  • Age: Aged animals may exhibit a different sensitivity to the locomotor-stimulating effects of Nomifensine compared to younger animals.[5]

  • Rodent Strain: Different strains of mice and rats can exhibit varying baseline levels of activity and sensitivity to psychostimulants.

  • Habituation: The level of habituation to the testing environment can impact the novelty-induced locomotor response and its modulation by the drug.

Troubleshooting Guides

Locomotor Activity Studies
Issue Potential Cause(s) Troubleshooting Steps
No significant increase in locomotor activity observed. Dose is too low or too high: The selected dose may be on the descending part of the inverted U-shaped dose-response curve, where stereotypy suppresses locomotion.Conduct a full dose-response study (e.g., 1, 3, 10 mg/kg, i.p.) to identify the optimal dose for locomotor stimulation in your specific strain and age of animal.[5]
Insufficient habituation: High baseline activity due to novelty can mask the stimulant effects of the drug.Ensure a sufficient habituation period to the testing chamber before drug administration. A typical habituation session lasts 30-60 minutes.
Drug administration issues: Improper injection technique or incorrect drug concentration.Verify your drug preparation and injection procedures. Ensure the drug is fully dissolved and administered at the correct volume and route.
High variability in locomotor response between subjects. Individual differences in metabolism or sensitivity. Increase the sample size per group to improve statistical power. Ensure consistent handling and experimental procedures for all animals.
Environmental factors: Inconsistent lighting, noise, or time of day for testing.Standardize the testing environment. Conduct experiments during the same phase of the light/dark cycle for all subjects.
Difficulty distinguishing hyperlocomotion from stereotypy. Inadequate behavioral scoring methods. Implement a detailed ethogram that clearly defines and allows for the separate quantification of locomotor and stereotypic behaviors. Utilize video recording for offline scoring by trained observers.[4]
Conditioned Place Preference (CPP) Studies
Issue Potential Cause(s) Troubleshooting Steps
No conditioned place preference observed. Dose is not reinforcing: The chosen dose may be too low to have rewarding effects or high enough to be aversive.Perform a dose-response study for CPP. Doses of methylphenidate and nomifensine have been shown to produce place preference.[7]
Insufficient conditioning: The number of drug-context pairings may not be enough to establish a preference.Increase the number of conditioning sessions. A common paradigm involves alternating drug and saline pairings over 4-8 days.
Apparatus bias: Animals may have a strong initial preference or aversion to one of the compartments, which can interfere with conditioning.Conduct a pre-test to assess baseline preference. A biased design, where the drug is paired with the initially non-preferred side, can be used. Alternatively, an unbiased design with counterbalancing is recommended.
Conditioned place aversion is observed instead of preference. Aversive effects of the drug: The dose used may have induced malaise or other aversive internal states.Test lower doses of this compound. Consider the timing of drug administration relative to placement in the conditioning chamber, as delayed effects can sometimes be aversive.
Intravenous Self-Administration (IVSA) Studies
Issue Potential Cause(s) Troubleshooting Steps
Failure to acquire self-administration. Dose per infusion is not reinforcing: The unit dose may be too low to maintain responding.Test a range of unit doses. Rats have been shown to acquire and maintain self-administration of nomifensine.[6]
Catheter patency issues: A blocked or dislodged catheter will prevent drug delivery.Implement rigorous catheter maintenance protocols, including daily flushing with heparinized saline.[8] Verify catheter patency before and after each session.
Procedural issues: The operant response may be too complex, or the training period may be too short.Start with a simple fixed-ratio 1 (FR1) schedule of reinforcement. Ensure adequate training time for the animal to learn the lever-press/nose-poke and drug-infusion contingency.
Irregular or erratic responding patterns. Satiety or aversive effects at high intake levels. Analyze the within-session pattern of responding. If responding ceases after a certain number of infusions, consider limiting the session duration or the maximum number of infusions.
Loss of catheter patency during the session. If responding abruptly stops, check catheter patency immediately after the session.

Data Presentation

Table 1: Dose-Dependent Effects of this compound on Locomotor Activity and Stereotypy in Rodents

Species/Strain Dose (mg/kg, i.p.) Effect on Locomotor Activity Observed Stereotyped Behaviors Reference
Young Fischer 344 Rats1.0, 3.0, 10.0Increased at all dosesNot specified[5]
Aged Fischer 344 Rats1.0, 3.0, 10.0Increased at all dosesNot specified[5]
Mice3.0Increased horizontal locomotionNone observed at this dose[4]
Mice(with 5 mg/kg METH)DecreasedIncreased head-bobbing, circling, sniffing, biting[4]
RatsNot specifiedStimulation of motor behaviorWeak cage-climbing[9]

Experimental Protocols

Protocol 1: Locomotor Activity Assessment in an Open Field
  • Apparatus: A square or circular open field arena (e.g., 40x40 cm for mice) equipped with infrared beams or a video tracking system.[10]

  • Habituation: Place the animal in the testing room for at least 30-60 minutes before the experiment to acclimate.

  • Pre-treatment: Place the animal in the open field for a 30-60 minute habituation session to the apparatus itself.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection, i.p.).

  • Testing: Immediately after injection, place the animal in the center of the open field and record its activity for a set duration (e.g., 60-120 minutes).

  • Data Analysis: Quantify total distance traveled, horizontal activity, vertical activity (rearing), and time spent in different zones (center vs. periphery). If stereotypy is a concern, manually or automatically score specific stereotypic behaviors.

Protocol 2: Conditioned Place Preference (CPP)
  • Apparatus: A two- or three-compartment CPP box with distinct visual and tactile cues in each compartment.[11]

  • Pre-Conditioning (Day 1): Place the animal in the central compartment (if applicable) and allow free access to all compartments for 15-20 minutes. Record the time spent in each compartment to establish baseline preference.

  • Conditioning (Days 2-9):

    • On drug conditioning days, administer this compound and confine the animal to one of the conditioning compartments for 30-45 minutes.

    • On vehicle conditioning days, administer the vehicle and confine the animal to the opposite compartment for the same duration.

    • Alternate drug and vehicle conditioning days. A counterbalanced design should be used where half the animals receive the drug in one compartment and the other half in the other.

  • Test (Day 10): In a drug-free state, place the animal in the central compartment and allow free access to all compartments for 15-20 minutes. Record the time spent in each compartment.

  • Data Analysis: Compare the time spent in the drug-paired compartment during the test phase to the time spent in the same compartment during the pre-conditioning phase, or to the time spent in the vehicle-paired compartment during the test phase.

Protocol 3: Intravenous Self-Administration (IVSA)
  • Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of the animal under anesthesia.[8] The external part of the catheter exits from the back of the animal.

  • Recovery: Allow the animal to recover from surgery for at least 5-7 days. During this time, maintain catheter patency with daily flushes of heparinized saline.

  • Acquisition Training: Place the animal in an operant chamber equipped with two levers or nose-poke holes. Responses on the "active" lever result in an intravenous infusion of this compound, while responses on the "inactive" lever have no consequence. A visual or auditory cue is often paired with the infusion.

  • Maintenance: Once the animal demonstrates stable responding for the drug, the dose or the schedule of reinforcement can be manipulated to assess different aspects of the drug's reinforcing properties.

  • Extinction and Reinstatement: Following stable self-administration, the drug can be withheld (extinction), and then responding can be reinstated by a drug prime, a conditioned cue, or a stressor to model relapse.[12]

  • Data Analysis: The primary measure is the number of infusions earned per session. Other measures include the pattern of responding and the breaking point in progressive-ratio schedules.

Mandatory Visualizations

Nomifensine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Nomifensine Nomifensine DAT Dopamine Transporter (DAT) Nomifensine->DAT Inhibits NET Norepinephrine Transporter (NET) Nomifensine->NET Inhibits DA_vesicle Dopamine DA_synapse Dopamine DA_vesicle->DA_synapse Release NE_vesicle Norepinephrine NE_synapse Norepinephrine NE_vesicle->NE_synapse Release DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binds NE_synapse->NET Reuptake NE_receptor Norepinephrine Receptors NE_synapse->NE_receptor Binds downstream Downstream Signaling (e.g., cAMP, PKA) DA_receptor->downstream NE_receptor->downstream behavioral Behavioral Effects (Locomotion, Reward) downstream->behavioral

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow start Experiment Start: Administer this compound observe Observe Behavioral Endpoint (e.g., Locomotor Activity) start->observe expected Expected Behavioral Effect Observed? observe->expected success Proceed with Data Analysis expected->success Yes troubleshoot Initiate Troubleshooting expected->troubleshoot No check_dose Verify Dose and Concentration troubleshoot->check_dose check_admin Review Administration Technique troubleshoot->check_admin check_animal Assess Animal Factors (Strain, Age, Sex) troubleshoot->check_animal check_env Evaluate Environmental Conditions troubleshoot->check_env revise Revise Protocol and Re-run Experiment check_dose->revise check_admin->revise check_animal->revise check_env->revise

Caption: General troubleshooting workflow for unexpected results.

References

Troubleshooting inconsistent results in (-)-Nomifensine microdialysis experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing (-)-Nomifensine in microdialysis experiments. It is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the generation of consistent and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] Its primary mechanism of action is to block the dopamine transporter (DAT) and the norepinephrine transporter (NET), which increases the synaptic availability of dopamine and norepinephrine.[1][2][3] It is a potent inhibitor of norepinephrine (NE) and dopamine (DA) uptake, with a much weaker effect on serotonin (5-HT) uptake.[4] This action makes it a valuable tool for studying the roles of these catecholamines in various neurological processes.[4]

Q2: What are the typical results expected from a this compound microdialysis experiment?

A2: Administration of this compound is expected to cause a significant, dose-dependent increase in the extracellular concentrations of dopamine and norepinephrine in the dialysate. For example, a 20 mg/kg dose in rats has been shown to increase the dialysate content of dopamine to 320% of the basal efflux.[5] The effect is generally rapid, reflecting the drug's mechanism of inhibiting neurotransmitter reuptake.[4][6]

Q3: Why is it crucial to determine the in vivo recovery of the microdialysis probe?

A3: The quantity of a substance collected by the microdialysis probe is typically only a fraction of the actual extracellular concentration.[7][8] This fractional recovery, or probe efficiency, is influenced by numerous factors and can vary between experiments.[7][9] Determining the in vivo recovery for each experiment is essential for accurately estimating the true extracellular neurotransmitter concentrations and ensuring that observed changes are due to the experimental manipulation (e.g., Nomifensine administration) and not to variations in probe performance.[8][9] Diffusion in tissue differs significantly from diffusion in a solution, making simple in vitro recovery measurements imprecise for estimating extracellular concentrations.[7]

Q4: How does tissue trauma from probe implantation affect results?

A4: The insertion of a microdialysis probe inevitably causes some degree of tissue damage, which can create a "trauma layer" around the probe.[10] This traumatized layer may have altered cellular function, including reduced neurotransmitter release and uptake.[10] This can affect the baseline neurotransmitter levels and the response to pharmacological agents like Nomifensine, potentially leading to an underestimation of the true extracellular concentration.[10] Using anti-inflammatory agents like dexamethasone in the perfusion fluid has been shown to mitigate some effects of this trauma.[11][12]

Troubleshooting Guide

Issue 1: Low or No Detectable Increase in Dopamine/Norepinephrine Post-Nomifensine
Possible Cause Recommended Solution
Probe Issues Probe Clogging/Damage: Before implantation, always test the in vitro recovery of each probe. Ensure the probe is not bent or damaged. If clogging is suspected, gently flush the probe with filtered, deionized water.[9] After the experiment, check the integrity of the membrane to ensure it wasn't torn during insertion.[13]
Incorrect Probe Placement Use a stereotaxic frame for precise and reproducible probe implantation. After each experiment, perform histological verification to confirm the probe was in the correct brain region.[9]
Low In Vivo Recovery The recovery rate can change during an experiment due to factors like gliosis.[9] Use a quantitative method like the zero-net-flux or low-flow-rate method to determine in vivo recovery for each experiment, as this accounts for the tissue environment.[7][9]
Drug Solution Instability This compound solutions can be unstable.[2] It is recommended to prepare fresh solutions for each experiment and keep them on ice to minimize degradation.[2]
Analytical Insensitivity The analytical method (e.g., HPLC) may not be sensitive enough. Validate your method to ensure it can detect the expected neurotransmitter concentrations in the dialysate.[9]
Issue 2: High Variability in Basal Neurotransmitter Levels Between Animals
Possible Cause Recommended Solution
Variable Probe Placement Even slight differences in anatomical placement can lead to significant variations in basal levels.[9] Strict adherence to stereotaxic coordinates and post-experiment histological verification are critical.[9]
Inconsistent Surgical Trauma The degree of tissue damage during implantation can vary. Standardize the surgical procedure as much as possible. Allow for an adequate post-surgical recovery and probe equilibration period (at least 60-90 minutes) to establish a stable baseline.[14]
Perfusate Composition The ionic composition of the artificial cerebrospinal fluid (aCSF) can dramatically alter basal neurotransmitter levels.[7] Ensure the aCSF composition is consistent across all experiments and mimics physiological conditions.[15]
Animal Stress Stress can influence neurotransmitter levels. Habituate animals to the experimental setup and handling to minimize stress-induced variability.[14]
Issue 3: Inconsistent Dialysate Sample Volume
Possible Cause Recommended Solution
Pump or Syringe Issues Calibrate the pump for the specific syringe being used. Check for leaks in the syringe or tubing connections.[16]
Probe Leakage The probe membrane may be damaged, causing perfusate to leak into the tissue.[13][16] This results in a lower collected volume. Always check probe integrity before and after the experiment.
Tubing Blockage/Kinks Ensure the tubing is not blocked, kinked, or bitten by the animal.[13][16] Using a tether system can help protect the tubing.[13]
Ultrafiltration Fluid can be lost from the perfusate into the tissue due to osmotic or hydrostatic pressure gradients.[7] This can be identified by determining if fluid volume is consistently lost during dialysis.[7] Using a push-pull pump system can help mitigate pressure issues, especially with large-pore membranes.[15]

Quantitative Data Summary

The following tables provide representative data from microdialysis literature. Note that these values are examples and will vary based on specific experimental conditions.

Table 1: Factors Influencing Microdialysis Recovery Rate

ParameterEffect on Relative RecoveryTypical Range/ValueReference
Perfusion Flow Rate Inversely related; lower flow increases recovery0.5 - 2.0 µL/min[7][9]
Membrane Length Directly related; longer membrane increases recovery1 - 4 mm[15]
Membrane MWCO Should be 3-4x larger than the analyte's MW20 kDa for small molecules[16]
Temperature Directly related; higher temperature increases recovery37°C (in vivo)[17]

Table 2: Example of this compound Effect on Striatal Dopamine

Drug/DoseBrain RegionPeak Effect (% of Basal)Animal ModelReference
This compound (20 mg/kg)Striatum320%Rat[5]
Methylphenidate (50 mg/kg)Striatum430%Rat[5]

Experimental Protocols

Protocol: General In Vivo Microdialysis for this compound

This protocol provides a standardized methodology for conducting microdialysis studies with this compound in rats.

  • Animal Surgery and Probe Implantation:

    • Anesthetize the animal (e.g., male Sprague-Dawley rat, 250-350g) using isoflurane.

    • Secure the animal in a stereotaxic frame.

    • Drill a burr hole over the target brain region (e.g., striatum, nucleus accumbens).

    • Implant a guide cannula and secure it with dental cement.[14]

    • Allow the animal to recover for at least 24-48 hours post-surgery.[14]

  • Microdialysis Experiment:

    • Place the rat in a microdialysis experimental chamber and allow it to habituate.[14]

    • Gently insert the microdialysis probe through the guide cannula.

    • Connect the probe inlet to a microinfusion pump and begin perfusing with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1.0 µL/min).[18]

    • Allow the system to equilibrate for at least 60-90 minutes to establish a stable neurotransmitter baseline.[14]

    • Collect 3-4 baseline dialysate samples (e.g., one 20-minute sample every 20 minutes).[14][18]

  • Drug Administration and Sample Collection:

    • Administer this compound via the desired route (e.g., intraperitoneal injection).

    • Continue collecting dialysate samples in fractions (e.g., every 20 minutes) for 2-4 hours to monitor drug-induced changes.[14]

    • Store samples appropriately (e.g., on ice or in a refrigerated fraction collector) for later analysis.

  • Sample Analysis:

    • Analyze the dialysate samples for dopamine and norepinephrine content using a validated analytical method, typically HPLC with electrochemical detection.[5]

    • Quantify the neurotransmitter peaks by comparing them to known standards.

    • Express the results as a percentage change from the average baseline concentration.[14]

Visualizations

cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment Surgery Stereotaxic Surgery: Guide Cannula Implantation Recovery Post-Op Recovery (>24 hrs) Surgery->Recovery Habituation Animal Habituation in Chamber Recovery->Habituation ProbePrep Probe Preparation: In Vitro Recovery Test ProbeInsert Probe Insertion & Perfusion Start ProbePrep->ProbeInsert Habituation->ProbeInsert Equilibration System Equilibration (60-90 min) ProbeInsert->Equilibration Baseline Baseline Sample Collection (3-4 fractions) Equilibration->Baseline DrugAdmin This compound Administration Baseline->DrugAdmin PostDrug Post-Treatment Sample Collection (2-4 hrs) DrugAdmin->PostDrug Analysis Sample Analysis (HPLC-ED) PostDrug->Analysis Histology Histological Verification of Probe Placement PostDrug->Histology

Caption: General workflow for an in vivo microdialysis experiment.

Start Inconsistent Results (e.g., Low DA/NE Response) CheckProbe Check Probe Integrity & In Vitro Recovery Start->CheckProbe CheckPlacement Verify Probe Placement (Histology) CheckProbe->CheckPlacement Probe OK ResultProbe Outcome: Replace probe, refine handling procedures. CheckProbe->ResultProbe Faulty CheckDrug Assess Drug Solution (Freshness, Storage) CheckPlacement->CheckDrug Placement OK ResultPlacement Outcome: Adjust stereotaxic coordinates, refine surgery. CheckPlacement->ResultPlacement Incorrect CheckSystem Evaluate System (Pump, Tubing, Leaks) CheckDrug->CheckSystem Solution OK ResultDrug Outcome: Prepare fresh solutions for each experiment. CheckDrug->ResultDrug Degraded CheckAnalysis Validate Analytical Method Sensitivity CheckSystem->CheckAnalysis System OK ResultSystem Outcome: Calibrate pump, replace tubing/seals. CheckSystem->ResultSystem Faulty ResultAnalysis Outcome: Optimize analytical parameters (e.g., HPLC). CheckAnalysis->ResultAnalysis Insensitive

Caption: Troubleshooting decision tree for inconsistent microdialysis data.

cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Terminal DA_NE Dopamine (DA) & Norepinephrine (NE) in Vesicles DA_NE_Synapse Extracellular DA & NE DA_NE->DA_NE_Synapse Release Receptors Postsynaptic DA & NE Receptors DA_NE_Synapse->Receptors Binding DAT Dopamine Transporter (DAT) DA_NE_Synapse->DAT Reuptake NET Norepinephrine Transporter (NET) DA_NE_Synapse->NET Reuptake Nomifensine This compound Nomifensine->DAT Blocks Nomifensine->NET Blocks DAT->DA_NE NET->DA_NE

Caption: Mechanism of action for this compound in the synapse.

References

Stability of (-)-Nomifensine in aqueous solution over time

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (-)-Nomifensine

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions and to offer troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

Solid this compound is stable for at least four years when stored at -20°C.[1][2]

Q2: How should I prepare a stock solution of this compound?

It is highly recommended to prepare stock solutions of this compound in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or Dimethylformamide (DMF).[1] The solubility is significantly higher in these solvents compared to aqueous buffers. For example, the solubility is approximately 25 mg/mL in DMSO and DMF, and 10 mg/mL in ethanol.[1]

Q3: Can I prepare and store aqueous solutions of this compound?

No, it is strongly advised to prepare aqueous solutions of this compound fresh for each experiment. Chemical suppliers consistently state that aqueous solutions are unstable.[3] For experiments, final dilutions into aqueous buffers should be made from a freshly prepared organic stock solution just prior to use.[1]

Q4: Why is this compound unstable in aqueous solutions?

While specific public data on the degradation kinetics is scarce, the chemical structure of this compound, a tetrahydroisoquinoline, is susceptible to oxidation, particularly at the amine group and the electron-rich aromatic ring. This inherent reactivity is likely exacerbated in aqueous environments, especially under conditions of non-neutral pH, elevated temperature, or light exposure.

Q5: What are the signs of this compound degradation in my experiments?

Degradation of this compound can manifest as:

  • Inconsistent or reduced pharmacological effect in bioassays.

  • Appearance of unknown peaks in High-Performance Liquid Chromatography (HPLC) chromatograms.

  • A visible change in the color of the solution.

Q6: How does the in-vivo metabolism of Nomifensine differ from its degradation in an aqueous solution?

In biological systems, Nomifensine is rapidly metabolized by enzymes into various products, including N-glucuronide and hydroxylated and methoxylated forms.[4][5][6] This is an enzymatic process. In a laboratory aqueous solution, the degradation is a chemical process (e.g., hydrolysis, oxidation) that leads to different degradation products. It is crucial not to conflate metabolic pathways with chemical stability in an experimental setting.

Data Summary Table

Table 1: Properties of this compound Relevant to Solution Stability

PropertyDataReference(s)
Storage (Solid) ≥ 4 years at -20°C[1][2]
Storage (Aqueous Sol.) Unstable, prepare fresh before use.[3]
Solubility in DMSO ~25 mg/mL[1]
Solubility in Ethanol ~10 mg/mL[1]
Solubility in PBS (pH 7.2) Partially soluble / Slightly soluble[1]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected results in biological assays.

This is a common problem when working with unstable compounds. The effective concentration of your active compound may be decreasing over the course of the experiment.

start Inconsistent/Low Bioactivity q1 Was the aqueous solution prepared fresh from a solid or organic stock? start->q1 sol1 Always prepare aqueous solutions immediately before use. q1->sol1 No q2 How long was the experiment? q1->q2 Yes end_node Re-run experiment with freshly prepared solutions. sol1->end_node sol2 For long experiments (>2-4 hours), consider compound degradation. Perform a stability test under your experimental conditions. q2->sol2 Long Duration q3 Are there potential incompatibilities in your aqueous buffer (e.g., oxidizing agents)? q2->q3 Short Duration sol2->end_node sol3 Use a simple, well-defined buffer. If possible, degas the buffer to remove dissolved oxygen. q3->sol3 Yes q3->end_node No sol3->end_node

Caption: Troubleshooting inconsistent experimental results.

Issue 2: Appearance of extra peaks in HPLC analysis.

If you are analyzing your experimental samples with HPLC, the appearance of new peaks that are not present in a freshly prepared standard is a strong indicator of degradation.

  • Peak Characteristics: Degradation products are often more polar than the parent compound. In reverse-phase HPLC, they will typically have shorter retention times (elute earlier).

  • Troubleshooting Steps:

    • Run a Time-Zero Sample: Always analyze a freshly prepared sample to establish a baseline chromatogram.

    • Compare to Later Time Points: Compare the chromatogram of your experimental sample to the time-zero sample.

    • Forced Degradation: To tentatively identify which peaks might be degradation products, you can perform a forced degradation study (see protocol below) by intentionally exposing a sample to heat or light and observing the resulting chromatogram.

Experimental Protocols

Protocol 1: Preparation of this compound Solutions for Experiments

  • Prepare Organic Stock Solution:

    • Weigh the required amount of solid this compound in a suitable vial.

    • Add the desired volume of anhydrous, high-purity DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

    • Vortex briefly to ensure complete dissolution.

    • This organic stock can be stored at -20°C for short periods, but fresh preparation is always best.

  • Prepare Aqueous Working Solution:

    • Immediately before your experiment , perform a serial dilution of the organic stock solution into your final aqueous buffer (e.g., PBS, cell culture media).

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is low and compatible with your experimental system (typically <0.5%).

    • Use the freshly prepared aqueous solution without delay.

Protocol 2: General Protocol for a Stability Study in Aqueous Buffer

This protocol outlines how to determine the stability of this compound in your specific experimental buffer.

cluster_prep Preparation cluster_analysis Analysis prep_sol Prepare this compound in desired aqueous buffer at the final concentration. t0 Immediately analyze an aliquot by HPLC (Time = 0). prep_sol->t0 incubate Incubate the remaining solution under experimental conditions (e.g., 37°C, protected from light). t0->incubate t_points At set time points (e.g., 1, 2, 4, 8, 24h), withdraw aliquots and analyze by HPLC. incubate->t_points data Calculate the percentage of This compound remaining relative to Time 0. t_points->data

Caption: Workflow for an aqueous stability study.

Sample HPLC Method:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile. A gradient elution may be necessary to resolve degradation products.

  • Detection: UV detector at a wavelength where this compound has a strong absorbance (e.g., ~292 nm).[4]

  • Flow Rate: ~1.0 mL/min.

  • Analysis: The stability is determined by comparing the peak area of this compound at each time point to the peak area at time zero.

Signaling and Degradation Pathways

Mechanism of Action

This compound is a norepinephrine-dopamine reuptake inhibitor. It blocks the dopamine transporter (DAT) and the norepinephrine transporter (NET), increasing the concentration of these neurotransmitters in the synaptic cleft.

nomi This compound nomi->block1 nomi->block2 dat Dopamine Transporter (DAT) da Dopamine Reuptake dat->da net Norepinephrine Transporter (NET) ne Norepinephrine Reuptake net->ne block1->da block2->ne increase_da Increased Synaptic Dopamine da->increase_da increase_ne Increased Synaptic Norepinephrine ne->increase_ne

Caption: Mechanism of action of this compound.

Potential Aqueous Degradation Pathway

The exact degradation pathway of this compound in a simple aqueous solution is not well-documented in public literature. However, based on its tetrahydroisoquinoline structure, a likely pathway involves oxidation. The following diagram illustrates a hypothetical oxidative degradation.

nomi This compound (Tetrahydroisoquinoline core) oxidized Oxidized Intermediates (e.g., quinone-imine species) nomi->oxidized degradation Further Degradation Products (e.g., ring-opened products) oxidized->degradation conditions [O] (e.g., dissolved O2, light, metal ions) conditions->oxidized

Caption: Hypothetical oxidative degradation pathway.

References

Identifying and minimizing (-)-Nomifensine degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing the degradation products of (-)-Nomifensine. All experimental protocols and data are based on established principles of pharmaceutical stability testing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to study its degradation?

A1: this compound is a tetrahydroisoquinoline derivative that acts as a norepinephrine-dopamine reuptake inhibitor, historically used as an antidepressant.[1][2] Understanding its degradation is crucial for ensuring the quality, safety, and efficacy of research and any potential future pharmaceutical development. Degradation products can lead to a loss of potency and the formation of potentially toxic impurities.

Q2: What are the key functional groups in this compound that are susceptible to degradation?

A2: The chemical structure of this compound contains several functional groups prone to degradation: a primary aromatic amine, a secondary amine within the tetrahydroisoquinoline ring, and the tetrahydroisoquinoline nucleus itself.[2][3] These groups are susceptible to oxidation, hydrolysis, and photolysis.

Q3: What are the expected degradation pathways for this compound under stress conditions?

A3: Based on its chemical structure, this compound is likely to degrade via the following pathways:

  • Oxidative degradation: The primary aromatic amine and the secondary amine are susceptible to oxidation, which can lead to the formation of N-oxides, hydroxylamines, and further colored degradation products.[4][5][6]

  • Hydrolytic degradation: While generally stable to hydrolysis, forced conditions (strong acids or bases at elevated temperatures) might lead to minor degradation.

  • Photolytic degradation: Aromatic amines are known to be sensitive to light, which can catalyze oxidation and other complex degradation reactions.[7][8][9]

Q4: How can I minimize the degradation of this compound during storage and handling?

A4: To minimize degradation, this compound should be:

  • Stored in well-closed, light-resistant containers.

  • Kept at controlled room temperature or refrigerated, protected from moisture.

  • Handled under inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage of solutions.

  • Solutions should be freshly prepared for experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Appearance of a new peak in the HPLC chromatogram during routine analysis. Degradation of this compound due to improper storage or handling.1. Verify the storage conditions (temperature, light exposure). 2. Prepare a fresh sample from a new stock and re-analyze. 3. If the peak persists, it may be a degradation product. Proceed with forced degradation studies to identify it.
Discoloration of the this compound sample (e.g., turning yellow or brown). Likely oxidative degradation of the primary aromatic amine.1. Discard the discolored sample. 2. Review storage and handling procedures to minimize exposure to air and light. 3. Consider using antioxidants in formulated solutions if appropriate for the intended use.
Poor peak shape or tailing in the HPLC analysis. Interaction of the amine functional groups with residual silanols on the HPLC column.1. Use a base-deactivated column or a column with end-capping. 2. Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). 3. Adjust the mobile phase pH to ensure the analyte is in a consistent ionic state.
Inconsistent results in stability studies. Variability in stress conditions or sample preparation.1. Ensure precise control of temperature, humidity, and light intensity during stress testing. 2. Standardize all sample preparation steps, including solvent volumes and dissolution times. 3. Use a validated stability-indicating analytical method.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the conditions for a forced degradation study of this compound to identify potential degradation products and establish a stability-indicating analytical method.

1. Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 24 hours. Neutralize with 1N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 80°C for 24 hours. Neutralize with 1N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

  • Photolytic Degradation: Expose the solid drug substance and a solution (100 µg/mL in methanol) to UV light (254 nm) and visible light for a total illumination of not less than 1.2 million lux hours and 200 watt hours/square meter, respectively, as per ICH Q1B guidelines.

3. Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a suitable stability-indicating HPLC method.

Proposed Stability-Indicating HPLC Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile: 0.05 M Phosphate Buffer (pH 3.0) (40:60 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Data Presentation

The following tables summarize the expected quantitative results from a forced degradation study.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition% Degradation of this compoundNumber of Degradation ProductsRetention Time of Major Degradant(s) (min)
1N HCl, 80°C, 24h~5%14.2
1N NaOH, 80°C, 24h~3%13.8
30% H₂O₂, RT, 24h~20%25.5, 6.1
Dry Heat, 105°C, 48h<1%0-
Photolytic (Solid)~8%17.3
Photolytic (Solution)~15%27.3, 8.0

Table 2: Purity and Mass Balance Analysis

Stress ConditionPurity of this compound Peak (%)Mass Balance (%)
1N HCl, 80°C, 24h99.899.5
1N NaOH, 80°C, 24h99.999.7
30% H₂O₂, RT, 24h99.299.1
Dry Heat, 105°C, 48h>99.9100.0
Photolytic (Solid)99.599.3
Photolytic (Solution)99.098.8

Visualizations

G cluster_hydrolysis Hydrolytic Degradation (Forced Conditions) cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation Nomifensine_H This compound Degradant_H1 Minor Hydrolysis Products Nomifensine_H->Degradant_H1 Acid/Base Nomifensine_O This compound N_Oxide N-Oxide (Secondary Amine) Nomifensine_O->N_Oxide H₂O₂ Hydroxylamine Hydroxylamine (Primary Amine) Nomifensine_O->Hydroxylamine H₂O₂ Nomifensine_P This compound Photo_Oxidation Photo-oxidized Products Nomifensine_P->Photo_Oxidation Light (UV/Vis) Polymeric_Products Colored Polymeric Products Photo_Oxidation->Polymeric_Products

Caption: Predicted degradation pathways of this compound.

G Start Start: This compound Sample Stress Forced Degradation (Acid, Base, H₂O₂, Heat, Light) Start->Stress HPLC Stability-Indicating HPLC Analysis Stress->HPLC Detect Peak Detection and Quantification HPLC->Detect Identify LC-MS/MS Analysis for Structural Elucidation Detect->Identify If unknown peaks Report Report Degradation Profile and Pathways Detect->Report Known peaks Identify->Report

Caption: Experimental workflow for degradation product analysis.

References

Technical Support Center: (-)-Nomifensine Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Nomifensine in rodent models. The focus is on adjusting dosage to achieve desired therapeutic effects while avoiding stereotypy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a psychoactive drug that acts as a potent inhibitor of dopamine (DA) and norepinephrine (NE) reuptake in the brain.[1][2] By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), it increases the synaptic availability of these neurotransmitters, leading to enhanced dopaminergic and noradrenergic signaling. It has a relatively weak effect on serotonin reuptake.[1]

Q2: What is stereotypy and why is it a concern in rodent studies with this compound?

A2: Stereotypy refers to repetitive, invariant, and seemingly purposeless behaviors. In rodents, these can include sniffing, gnawing, head-bobbing, circling, and excessive grooming.[1][3] High doses of psychostimulants like this compound can induce stereotypy, which can interfere with the interpretation of behavioral experiments and may indicate non-specific motor effects rather than the targeted therapeutic outcome. It is crucial to establish a dose that provides the desired pharmacological effect without inducing these confounding behaviors.

Q3: What are the typical dose ranges for this compound in rats and mice?

A3: The dosage of this compound can vary depending on the research question and the specific rodent species and strain. In mice, doses as low as 3 mg/kg (i.p.) have been shown to augment methamphetamine-induced stereotypy.[1] In rats, doses in the range of 1.0 to 10.0 mg/kg have been used to study effects on locomotor activity.[4] It is essential to perform a dose-response study to determine the optimal dose for your specific experimental paradigm.

Q4: How does the behavioral effect of this compound change with increasing doses?

A4: At lower doses, this compound typically increases locomotor activity. As the dose increases, this hyperactivity can transition into more focused stereotypical behaviors.[1] The dose-dependent transition from hyperlocomotion to stereotypy is a key consideration when designing experiments.

Troubleshooting Guide

Issue: Observed Stereotypy in Experimental Animals

If you are observing stereotypical behaviors in your rodent models after this compound administration, consider the following troubleshooting steps:

  • Dosage Adjustment: The most likely cause of stereotypy is a high dose of this compound.

    • Action: Reduce the dosage in a stepwise manner. A pilot dose-response study is highly recommended to identify the threshold for stereotypy in your specific animal model and experimental conditions.

  • Route of Administration: The route and speed of administration can influence the peak brain concentration of the drug.

    • Action: If using intravenous administration, consider a slower infusion rate. If using intraperitoneal (i.p.) injection, ensure proper technique to avoid accidental injection into an organ, which could alter absorption kinetics.

  • Habituation and Environment: Novel environments can exacerbate stress and increase the likelihood of stereotypical behaviors.

    • Action: Ensure adequate habituation of the animals to the testing environment before drug administration. A low-stress environment is crucial for obtaining reliable behavioral data.

  • Behavioral Scoring: It is important to have a clear and objective method for scoring stereotypy.

    • Action: Utilize a standardized stereotypy rating scale and ensure that observers are blinded to the experimental conditions to prevent bias. Time-sampling methods, where behavior is scored at regular intervals, are recommended for quantitative assessment.[3]

Quantitative Data

Table 1: Effect of this compound Pretreatment on Methamphetamine-Induced Stereotypy in Mice

This table summarizes the frequency of various stereotypical behaviors in mice pretreated with 3 mg/kg of this compound followed by a saline challenge. The data is presented as the number of 30-second bins in which the behavior was observed over a 1-hour period.

Stereotypical BehaviorSaline Pretreatment (Mean ± SEM)3 mg/kg this compound Pretreatment (Mean ± SEM)
Head-bobbingN.D.N.D.
Circling0.1 ± 0.1N.D.
Sniffing0.9 ± 0.63.8 ± 1.2
Biting2.4 ± 2.0Not specified
Persistent Locomotion0.1 ± 0.1Not specified

N.D. = Not Detected Data adapted from a study investigating the augmentation of methamphetamine-induced stereotypy.[1]

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration of this compound in Mice

  • Preparation:

    • Dissolve this compound maleate salt in sterile 0.9% saline to the desired concentration. Ensure the solution is fresh and at room temperature.

    • Calculate the injection volume based on the animal's body weight (typically 10 ml/kg).

  • Restraint:

    • Gently restrain the mouse by grasping the loose skin at the scruff of the neck.

  • Injection:

    • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • The needle should be inserted at a 15-20 degree angle.

    • Aspirate briefly to ensure no fluid or blood is drawn back, indicating incorrect placement.

    • Inject the solution slowly and steadily.

    • Withdraw the needle and return the mouse to its home cage.

Protocol 2: Quantitative Assessment of Stereotypy

This protocol is based on a time-sampling method.[3]

  • Apparatus:

    • A clear observation chamber (e.g., a standard rodent cage with a clear lid).

    • A video recording system to allow for later analysis and scoring by a blinded observer.

  • Procedure:

    • Habituate the animal to the observation chamber for at least 30 minutes before drug administration.

    • Administer this compound according to the desired protocol.

    • Immediately place the animal back into the observation chamber and start video recording for the desired observation period (e.g., 60 minutes).

  • Scoring:

    • A trained observer, blind to the treatment conditions, should score the video recordings.

    • Divide the observation period into equal time bins (e.g., 30 seconds).[1]

    • For each time bin, record the presence or absence of predefined stereotypical behaviors (e.g., sniffing, gnawing, head-bobbing, circling).

    • The total score for each behavior is the number of bins in which it was observed.

Visualizations

Nomifensine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Nomifensine Nomifensine DAT Dopamine Transporter (DAT) Nomifensine->DAT Inhibits NET Norepinephrine Transporter (NET) Nomifensine->NET Inhibits DA_synapse Increased Dopamine NE_synapse Increased Norepinephrine Dopamine Dopamine Dopamine->DAT Reuptake Norepinephrine Norepinephrine Norepinephrine->NET Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binds to NE_receptor Norepinephrine Receptors NE_synapse->NE_receptor Binds to Postsynaptic_Effect Enhanced Signal Transduction DA_receptor->Postsynaptic_Effect NE_receptor->Postsynaptic_Effect

Caption: Mechanism of action of this compound.

Experimental_Workflow Start Start Animal_Habituation Animal Habituation (30 min) Start->Animal_Habituation Drug_Preparation Prepare this compound Solution Start->Drug_Preparation Drug_Administration Administer this compound (e.g., i.p.) Animal_Habituation->Drug_Administration Drug_Preparation->Drug_Administration Behavioral_Observation Place in Observation Chamber & Record Video (e.g., 60 min) Drug_Administration->Behavioral_Observation Data_Analysis Score Stereotypy (Blinded Observer) Behavioral_Observation->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing stereotypy.

Troubleshooting_Logic Stereotypy_Observed Stereotypy Observed? High_Dose Is the dose too high? Stereotypy_Observed->High_Dose Yes Continue_Experiment Continue Experiment Stereotypy_Observed->Continue_Experiment No Reduce_Dose Reduce Dose & Re-evaluate High_Dose->Reduce_Dose Yes Environmental_Factors Environmental Stressors? High_Dose->Environmental_Factors No Reduce_Dose->Stereotypy_Observed Improve_Habituation Increase Habituation Time & Minimize Stress Environmental_Factors->Improve_Habituation Yes Objective_Scoring Objective Scoring? Environmental_Factors->Objective_Scoring No Improve_Habituation->Stereotypy_Observed Objective_Scoring->Continue_Experiment Yes Implement_Blinded_Scoring Use Blinded Observers & Standardized Rating Scales Objective_Scoring->Implement_Blinded_Scoring No Implement_Blinded_Scoring->Data_Analysis Data_Analysis->Stereotypy_Observed

Caption: Troubleshooting logic for stereotypy.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of (-)-Nomifensine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to overcome the poor oral bioavailability of (-)-Nomifensine in animal studies.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions.

Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration

  • Question: We are observing very low and inconsistent plasma levels of unconjugated this compound in our rat pharmacokinetic studies following oral gavage. What are the likely causes and how can we address this?

  • Answer: Low and variable plasma concentrations of this compound are primarily attributed to its extensive first-pass metabolism in the liver and potentially the gut wall.[1] The parent drug is rapidly metabolized into inactive conjugates.[2]

    Potential Solutions & Troubleshooting Steps:

    • Confirm Analytical Method Sensitivity: Ensure your analytical method (e.g., HPLC, GC-MS) is sensitive enough to detect the low levels of the unconjugated drug.[3][4] Refer to the Detailed Experimental Protocols section for a validated HPLC method.

    • Investigate Formulation Strategies: The standard solution/suspension of this compound is likely not protecting it from extensive metabolism. Consider advanced formulation approaches designed to bypass or reduce first-pass metabolism.

    • Implement a Pilot Formulation Screen: Test several formulation strategies in parallel to identify the most promising approach for your animal model. A suggested screening process is outlined below.

Experimental Workflow for Formulation Screening

G cluster_0 Formulation Development cluster_1 In Vivo Evaluation (Rat Model) cluster_2 Data Analysis Formulate this compound Formulate this compound Lipid-Based (SEDDS) Lipid-Based (SEDDS) Formulate this compound->Lipid-Based (SEDDS) Nanoparticles Nanoparticles Formulate this compound->Nanoparticles Prodrug Synthesis Prodrug Synthesis Formulate this compound->Prodrug Synthesis Oral Administration Oral Administration Lipid-Based (SEDDS)->Oral Administration Nanoparticles->Oral Administration Prodrug Synthesis->Oral Administration Blood Sampling Blood Sampling Oral Administration->Blood Sampling Plasma Analysis Plasma Analysis Blood Sampling->Plasma Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling Plasma Analysis->Pharmacokinetic Modeling Bioavailability Calculation Bioavailability Calculation Pharmacokinetic Modeling->Bioavailability Calculation Select Lead Formulation Select Lead Formulation Bioavailability Calculation->Select Lead Formulation

Caption: Workflow for screening formulations to improve this compound oral bioavailability.

Issue 2: Difficulty in Preparing Stable Nanoparticle Formulations

  • Question: Our attempts to formulate this compound into nanoparticles have resulted in aggregation and instability. What are the key considerations for successful nanoparticle formulation?

  • Answer: The stability of nanoparticle formulations is critical for their in vivo performance. Aggregation can lead to poor dissolution and loss of the benefits of nanonization.

    Key Considerations:

    • Stabilizer Selection: The choice of stabilizers (surfactants and polymers) is crucial to prevent particle aggregation through electrostatic or steric repulsion.

    • Process Optimization: Parameters such as homogenization pressure, and the number of cycles need to be optimized to achieve a uniform particle size distribution.

    • Lyophilization: For long-term stability, consider freeze-drying the nanoparticle suspension with a suitable cryoprotectant.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind the poor oral bioavailability of this compound?

A1: The primary reason for the low oral bioavailability of this compound is extensive first-pass metabolism . After oral administration, the drug is absorbed from the gastrointestinal tract and enters the portal circulation, where it is transported to the liver. In the liver, and potentially in the intestinal wall, it undergoes significant metabolism, primarily through conjugation (N-glucuronidation and O-glucuronidation), hydroxylation, and methylation, before it can reach systemic circulation.[2] This results in a low fraction of the active, unconjugated drug being available to exert its pharmacological effects.

Metabolic Pathway of this compound

G This compound This compound Metabolites 4'-hydroxynomifensine 4'-hydroxy-3'-methoxynomifensine 3'-hydroxy-4'-methoxynomifensine This compound->Metabolites Hydroxylation & Methylation (Liver) Conjugates N-glucuronide O-glucuronide This compound->Conjugates Conjugation (Liver) Metabolites->Conjugates Conjugation

Caption: Major metabolic pathways of this compound leading to its inactivation.

Q2: What are the most promising formulation strategies to improve the oral bioavailability of this compound?

A2: Several formulation strategies can be employed to mitigate the first-pass metabolism of this compound:

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance absorption through the lymphatic system, thereby partially bypassing the liver.[5][6]

  • Nanoparticle Formulations: Encapsulating this compound into nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles) can protect the drug from enzymatic degradation in the GI tract and liver, and potentially alter its absorption pathway.[7]

  • Prodrug Approach: Synthesizing a prodrug of this compound by masking the metabolic sites can prevent its degradation. The prodrug is then converted to the active parent drug in the systemic circulation.[8][9]

Q3: Are there any in vitro models to predict the first-pass metabolism of our this compound formulations before moving to animal studies?

A3: Yes, several in vitro models can provide an early indication of the extent of first-pass metabolism and the potential effectiveness of your formulation strategy:

  • Liver Microsomes/S9 Fractions: These subcellular fractions contain the primary drug-metabolizing enzymes and can be used to assess the metabolic stability of your formulation.[10]

  • Hepatocyte Suspensions: Using freshly isolated or cryopreserved hepatocytes provides a more complete picture of hepatic metabolism.[10]

  • Gut-Liver Microfluidic Models: Advanced microfluidic "organ-on-a-chip" models that combine intestinal and liver cells can simulate the absorption and first-pass metabolism process in a more physiologically relevant manner.[11][12]

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats with Different Formulations

FormulationDose (mg/kg, p.o.)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension 1050 ± 151.0 ± 0.5150 ± 40100
SEDDS 10180 ± 501.5 ± 0.5600 ± 120400
Nanoparticles 10250 ± 602.0 ± 1.0900 ± 180600
Prodrug 10120 ± 302.5 ± 1.0750 ± 150500

Data are presented as mean ± SD and are for illustrative purposes only.

Detailed Experimental Protocols

Protocol 1: In Vivo Oral Bioavailability Study in Rats

  • Animal Model: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation for serial blood sampling.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water. Fasting for 12 hours prior to dosing is recommended.[13]

  • Dosing:

    • Intravenous (IV) Group: Administer this compound solution (e.g., in saline with a co-solvent) via the tail vein at a dose of 1 mg/kg to determine the absolute bioavailability.

    • Oral (PO) Groups: Administer the different formulations of this compound (e.g., aqueous suspension, SEDDS, nanoparticles) via oral gavage at a dose of 10 mg/kg.[14]

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant (e.g., EDTA).[13]

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.[13]

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis. Determine the absolute bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Protocol 2: Quantification of this compound and its Metabolites in Rat Plasma by HPLC

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV or fluorescence detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to ~2.5).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 280 nm) or fluorescence detection for higher sensitivity.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma, add an internal standard.

    • Add 1 mL of a suitable organic solvent (e.g., diethyl ether or a mixture of hexane and isoamyl alcohol).

    • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase and inject it into the HPLC system.[3]

  • Calibration and Quantification: Prepare a calibration curve using blank plasma spiked with known concentrations of this compound and its metabolites. The concentration in the study samples is then determined from this calibration curve.

References

Technical Support Center: Cardiovascular Safety of (-)-Nomifensine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for researchers investigating the potential cardiovascular side effects of (-)-Nomifensine in preclinical animal models. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to support your research endeavors.

Troubleshooting Guides and FAQs

This section addresses common issues and questions that may arise during the cardiovascular assessment of this compound.

Question/Issue Potential Cause(s) Troubleshooting/Recommendation(s)
Why am I not observing significant changes in blood pressure and heart rate in my conscious rat model after oral administration of this compound? 1. Low Oral Bioavailability: this compound can have limited oral bioavailability, meaning a significant portion of the drug may not reach systemic circulation. 2. Dose Selection: The administered dose may be below the threshold to elicit a cardiovascular response. 3. Animal Stress: Handling and restraint can cause baseline cardiovascular variability, masking subtle drug effects.1. Consider Intravenous Administration: For initial proof-of-concept studies, intravenous administration can ensure direct systemic exposure and help determine the intrinsic cardiovascular effects. 2. Dose-Escalation Study: Conduct a dose-escalation study to identify a dose range that elicits a measurable response. 3. Acclimatization and Telemetry: Ensure adequate acclimatization of animals to the experimental procedures. The use of telemetry systems in freely moving animals is highly recommended to minimize stress-induced artifacts.
I am seeing a decrease in T-wave amplitude in my ECG recordings from monkeys. Is this a known effect of this compound? Drug-Induced Repolarization Changes: Alterations in T-wave morphology can indicate effects on ventricular repolarization. A decrease in T-wave height has been reported in clinical studies with nomifensine.Comprehensive ECG Analysis: While a change in T-wave amplitude is noted, it is crucial to conduct a thorough analysis of other ECG intervals, particularly the QT interval corrected for heart rate (QTc), to assess the overall risk of proarrhythmia. Compare the findings with a positive control that is known to affect repolarization.
My Langendorff isolated heart preparation shows inconsistent contractile responses to this compound. What could be the reason? 1. Concentration Range: The concentrations being tested may be outside the effective range for observing a direct myocardial effect. 2. Perfusate Composition: The composition of the buffer solution (e.g., ion concentrations, pH, oxygenation) can influence cardiac function and drug response. 3. Preparation Stability: The stability and viability of the isolated heart preparation can decline over time.1. Concentration-Response Curve: Perform a cumulative concentration-response curve to determine the EC50 for any observed effects. 2. Standardize Perfusate: Ensure consistent and optimal composition of the Krebs-Henseleit or other buffer solution. 3. Monitor Viability: Continuously monitor key parameters of heart function (e.g., heart rate, coronary flow, developed pressure) to ensure the preparation is stable throughout the experiment.
What is the expected outcome of a hERG assay for this compound? Low Affinity for hERG Channel: Based on available information, this compound is generally considered to have a low potential for causing significant cardiovascular side effects, which would suggest a low affinity for the hERG potassium channel.Determine IC50: The primary goal of the hERG assay is to determine the concentration of this compound that causes 50% inhibition of the hERG current (IC50). A high IC50 value would be consistent with a low proarrhythmic risk.

Summary of Expected Cardiovascular Effects

Available literature suggests that this compound has a relatively benign cardiovascular profile compared to tricyclic antidepressants.[1][2] However, some effects have been noted, primarily related to its mechanism of action as a norepinephrine and dopamine reuptake inhibitor.

Expected In Vivo Effects (Rats, Dogs, Monkeys):

ParameterExpected EffectNotes
Heart Rate Potential for slight to moderate increase, particularly with intravenous administration.[3]This is likely due to the inhibition of norepinephrine reuptake, leading to increased sympathetic tone.
Blood Pressure Potential for a slight increase, especially with intravenous administration.[3]Also attributable to the sympathomimetic effects of increased norepinephrine levels.
ECG Intervals Generally, minimal effects are expected. A decrease in T-wave height has been observed in humans.[4][5]Researchers should still carefully evaluate the QTc interval for any signs of prolongation.

Expected In Vitro/Ex Vivo Effects:

AssayExpected EffectNotes
Langendorff Isolated Heart Minimal direct effects on myocardial contractility are anticipated at clinically relevant concentrations.High concentrations may elicit non-specific effects.
hERG Assay Low potential for significant hERG channel blockade.A high IC50 value is expected.

Signaling Pathways and Experimental Workflows

To aid in experimental design and data interpretation, the following diagrams illustrate the key signaling pathway of this compound and a typical workflow for cardiovascular safety assessment.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron/Effector Cell Nomifensine This compound NET Norepinephrine Transporter (NET) Nomifensine->NET Inhibits DAT Dopamine Transporter (DAT) Nomifensine->DAT Inhibits NE Norepinephrine NET->NE DA Dopamine DAT->DA Adrenergic_Receptors Adrenergic Receptors NE->Adrenergic_Receptors Activates Dopamine_Receptors Dopamine Receptors DA->Dopamine_Receptors Activates Cardiovascular_Effects Cardiovascular Effects (↑ Heart Rate, ↑ Blood Pressure) Adrenergic_Receptors->Cardiovascular_Effects

Caption: Mechanism of this compound's Cardiovascular Effects.

cluster_0 In Vitro Screening cluster_1 In Vivo Studies cluster_2 Data Analysis & Risk Assessment hERG hERG Assay Rodent_Models Rodent Models (Rat, Mouse) - Blood Pressure - Heart Rate - ECG hERG->Rodent_Models Informs In Vivo Design Isolated_Tissues Isolated Tissues/Organs (e.g., Langendorff Heart) Isolated_Tissues->Rodent_Models Informs In Vivo Design Non_Rodent_Models Non-Rodent Models (Dog, Monkey) - Telemetry - Detailed ECG Analysis Rodent_Models->Non_Rodent_Models Guides Non-Rodent Studies Analysis Comprehensive Data Analysis - Dose-Response Relationships - PK/PD Modeling Non_Rodent_Models->Analysis Risk_Assessment Cardiovascular Risk Assessment Analysis->Risk_Assessment

Caption: Preclinical Cardiovascular Safety Assessment Workflow.

Detailed Experimental Protocols

The following are generalized protocols for key experiments in cardiovascular safety pharmacology. Researchers should adapt these protocols to their specific experimental conditions and institutional guidelines.

In Vivo Cardiovascular Assessment in Conscious Rats

Objective: To assess the effects of this compound on blood pressure, heart rate, and ECG in conscious, freely moving rats.

Methodology:

  • Animal Model: Male or female Sprague-Dawley or Wistar rats.

  • Surgical Implantation:

    • Animals are anesthetized.

    • A telemetry transmitter capable of measuring ECG, blood pressure, and temperature is surgically implanted. The blood pressure catheter is inserted into the descending aorta via the femoral artery, and ECG leads are placed in a lead II configuration.

    • Allow for a post-surgical recovery period of at least 7-10 days.

  • Acclimatization:

    • House animals individually in their home cages placed on the telemetry receivers.

    • Acclimatize animals to the dosing procedure (e.g., oral gavage with vehicle) for several days prior to the start of the study.

  • Dosing and Data Collection:

    • On the day of the experiment, record baseline cardiovascular parameters for at least 1 hour pre-dose.

    • Administer this compound or vehicle via the desired route (e.g., oral gavage, intravenous).

    • Continuously record cardiovascular data for a predetermined period (e.g., 24 hours) post-dose.

  • Data Analysis:

    • Analyze data in appropriate time intervals (e.g., 15-minute averages).

    • Calculate changes from baseline for heart rate, systolic blood pressure, diastolic blood pressure, mean arterial pressure, and ECG intervals (PR, QRS, QT, and QTc).

    • Perform statistical analysis to compare drug-treated groups to the vehicle control group.

Langendorff Isolated Perfused Heart Preparation

Objective: To evaluate the direct effects of this compound on myocardial contractility and heart rate in an ex vivo setting.

Methodology:

  • Animal Model: Male or female Sprague-Dawley rats or guinea pigs.

  • Heart Isolation:

    • The animal is heparinized and then humanely euthanized.

    • The heart is rapidly excised and placed in ice-cold cardioplegic solution.

    • The aorta is cannulated, and the heart is mounted on the Langendorff apparatus.

  • Perfusion:

    • Retrograde perfusion of the coronary arteries is initiated with warm (37°C), oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer.

    • Maintain a constant perfusion pressure or flow rate.

  • Data Acquisition:

    • A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric pressure.

    • ECG electrodes are placed on the heart to record heart rate and rhythm.

    • Allow the heart to stabilize for a period of 20-30 minutes.

  • Drug Administration:

    • After stabilization, infuse this compound at increasing concentrations into the perfusion buffer.

    • Record left ventricular developed pressure (LVDP), the rate of pressure change (+dP/dt and -dP/dt), heart rate, and coronary flow at each concentration.

  • Data Analysis:

    • Express data as a percentage of the baseline values.

    • Construct concentration-response curves to determine the potency (EC50) of this compound for any observed effects.

hERG Potassium Channel Patch-Clamp Assay

Objective: To determine the inhibitory potential of this compound on the hERG potassium channel.

Methodology:

  • Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO cells) stably expressing the hERG channel.

  • Electrophysiology:

    • Employ the whole-cell patch-clamp technique.

    • Maintain cells at a holding potential (e.g., -80 mV).

    • Elicit hERG currents using a specific voltage-clamp protocol (e.g., a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to record the tail current).

  • Drug Application:

    • After obtaining a stable baseline recording, perfuse the cells with increasing concentrations of this compound.

    • Record the hERG current at each concentration until a steady-state effect is reached.

  • Data Analysis:

    • Measure the peak tail current amplitude at each drug concentration.

    • Normalize the current to the baseline (control) value.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value.

References

Technical Support Center: Accounting for Active Metabolites in (-)-Nomifensine Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Nomifensine. The following information is designed to address specific issues that may be encountered when accounting for its active metabolites in experimental designs.

Frequently Asked Questions (FAQs)

Q1: What are the primary active metabolites of this compound and why are they important?

A1: The primary metabolites of this compound are formed through hydroxylation and methoxylation of the phenyl ring. The three principal metabolites are:

  • M1: 4'-hydroxynomifensine

  • M2: 4'-hydroxy-3'-methoxynomifensine

  • M3: 3'-hydroxy-4'-methoxynomifensine

These metabolites are important because they can contribute to the overall pharmacological and toxicological profile of the parent drug. In particular, the M1 metabolite, 4'-hydroxynomifensine, has been shown to be pharmacologically active, exhibiting significant inhibitory effects on neurotransmitter reuptake.[1] Therefore, it is crucial to account for their formation and activity in both preclinical and clinical studies to accurately interpret experimental results.

Q2: How do the pharmacokinetics of the metabolites compare to the parent drug?

A2: this compound is rapidly absorbed and eliminated, with a peak plasma level occurring within 1 to 4 hours and an elimination half-life of approximately 3.3 to 4.9 hours.[2] Its metabolites also appear in plasma quickly, reaching maximum concentrations between 1 and 1.5 hours after administration of the parent drug.[3] The elimination half-life of the metabolites is in the range of 6.8 to 9.0 hours.[3] It's important to note that less than 10% of the detected metabolites are in their free, unconjugated form.[3]

Q3: My behavioral or in vivo effects don't directly correlate with the plasma concentration of this compound. Could active metabolites be the cause?

A3: Yes, this is a strong possibility. The observed delay in the central nervous system effects of this compound compared to its peak plasma concentration suggests the involvement of active metabolites that are formed more slowly or have a delayed entry into the brain.[4] The M1 metabolite, in particular, is a potent inhibitor of both dopamine and norepinephrine uptake and may contribute significantly to the overall pharmacological effect.[1]

Q4: Are there species differences in the metabolism of this compound that I should be aware of in my preclinical studies?

A4: Yes, while the same primary metabolites found in humans are also found in monkeys, it is crucial to characterize the metabolic profile in the specific animal species used in your nonclinical toxicology studies.[3] Regulatory guidelines recommend identifying an animal species that forms the human metabolites at equivalent or greater levels to ensure adequate safety assessment. If a relevant species cannot be identified, direct administration of the synthesized metabolite for toxicity testing may be necessary.

Q5: What are the key pharmacological targets of this compound and its active metabolite M1?

A5: this compound is a potent inhibitor of norepinephrine and dopamine reuptake, with weaker effects on serotonin reuptake.[5][6] The active metabolite, 4'-hydroxynomifensine (M1), is also a potent inhibitor of dopamine and norepinephrine uptake.[1] Interestingly, M1 is twice as active as the parent compound in inhibiting norepinephrine uptake and also demonstrates potent inhibition of serotonin uptake, a property not as prominent in the parent drug.[1]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Humans

CompoundTmax (hours)Elimination Half-life (t½) (hours)Peak Plasma Levels (ng/mL)
This compound1 - 4[2]3.3 - 4.9[2]95 - 177 (after 50 mg oral dose)[2]
Metabolites (M1, M2, M3)1 - 1.5[3]6.8 - 9.0[3]Not individually specified

Note: AUC values for the free metabolites were reported to be between 0.27 to 0.46 hr X µmol/L after various dosing schedules.[3]

Table 2: In Vitro Neurotransmitter Transporter Inhibition Profile

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
This compound IC50: 1.5 x 10⁻⁷ M[1]IC50: 1.1 x 10⁻⁸ M[1]Weak inhibitor[6]
Ki: 2.6 x 10⁻⁸ M[7]Ki: 4.7 x 10⁻⁹ M[7]Ki: ~4 x 10⁻⁶ M[7]
4'-hydroxynomifensine (M1) IC50: 1.5 x 10⁻⁷ M[1]IC50: 1.1 x 10⁻⁸ M[1]IC50: 3.3 x 10⁻⁷ M[1]

Experimental Protocols

Protocol 1: Simultaneous Quantification of this compound and its Metabolites in Plasma using HPLC

This protocol is based on a published method for the analysis of nomifensine metabolites and provides a framework for developing a detailed in-house procedure.[1]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of plasma, add an appropriate internal standard (e.g., mexiletine).
  • Add 5 mL of diethyl ether and vortex for 1 minute.
  • Centrifuge at 2000 x g for 10 minutes.
  • Transfer the organic layer to a clean tube.
  • Back-extract the analytes into 200 µL of 0.1 M hydrochloric acid by vortexing for 1 minute.
  • Centrifuge and discard the organic layer.
  • Wash the aqueous phase with 5 mL of diethyl ether, vortex, and centrifuge. Discard the ether layer.
  • Make the aqueous phase alkaline with 50 µL of 1 M sodium hydroxide.
  • Extract the analytes with 5 mL of diethyl ether.
  • Evaporate the ether layer to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC Conditions:

  • Column: Reversed-phase C18 column.
  • Mobile Phase: A mixture of dioxane, methanol, and potassium phosphate buffer (pH 2.25). The exact ratio should be optimized for best separation.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector at a wavelength optimized for the analytes (e.g., 280 nm).
  • Injection Volume: 50 µL.

3. Calibration and Quantification:

  • Prepare calibration standards of this compound, 4'-hydroxynomifensine, 4'-hydroxy-3'-methoxynomifensine, and 3'-hydroxy-4'-methoxynomifensine in blank plasma.
  • Process the standards and samples as described in the sample preparation section.
  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
  • Determine the concentrations of the analytes in the unknown samples from the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_analysis Analytical Quantification cluster_data_analysis Data Analysis in_vivo In Vivo Dosing (this compound) blood_sampling Serial Blood Sampling in_vivo->blood_sampling plasma_separation Plasma Separation blood_sampling->plasma_separation extraction Solid-Phase or Liquid-Liquid Extraction plasma_separation->extraction hplc HPLC-UV/MS Analysis (Parent & Metabolites) extraction->hplc pk_modeling Pharmacokinetic Modeling (Cmax, Tmax, AUC, t1/2) hplc->pk_modeling pd_correlation PK/PD Correlation (Behavioral/Target Engagement) pk_modeling->pd_correlation

Caption: Experimental workflow for pharmacokinetic analysis of this compound and its active metabolites.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron nomifensine This compound & Active Metabolites dat Dopamine Transporter (DAT) nomifensine->dat net Norepinephrine Transporter (NET) nomifensine->net da_cleft Increased Dopamine ne_cleft Increased Norepinephrine da Dopamine da->dat Reuptake ne Norepinephrine ne->net Reuptake da_receptor Dopamine Receptors ne_receptor Norepinephrine Receptors downstream Downstream Signaling (e.g., cAMP, PKA) da_receptor->downstream ne_receptor->downstream response Cellular Response downstream->response

Caption: Signaling pathway of this compound and its active metabolites via DAT and NET inhibition.

References

Technical Support Center: (-)-Nomifensine In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Nomifensine in vivo. Our goal is to help you minimize off-target effects and ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target effects of this compound?

A1: this compound is a potent inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased synaptic concentrations of dopamine and norepinephrine.[1] It has significantly weaker effects on the serotonin transporter (SERT).[1] This mechanism underlies its antidepressant and motivating effects.[2]

Q2: What are the major known off-target effects of this compound?

A2: The most significant off-target effect, which led to its withdrawal from the market, is immune-mediated hemolytic anemia.[2] This is thought to be caused by a reactive dihydroisoquinolinium ion metabolite.[3][4] Other reported adverse effects in clinical trials were generally mild and included sleep disturbance, restlessness, and nausea.[5] Compared to tricyclic antidepressants, it has minimal anticholinergic and cardiovascular side effects.[6][7]

Q3: How can I minimize the risk of hemolytic anemia in my animal studies?

A3: While challenging to completely avoid due to its metabolic basis, you can take steps to monitor for this off-target effect. Regularly monitor hematological parameters (e.g., complete blood count with differential, haptoglobin, bilirubin) in your study animals. Consider using lower effective doses and shorter treatment durations where possible. For long-term studies, periodic hematological monitoring is crucial.

Q4: Are there any known effects of this compound on the hERG channel?

A4: There is limited direct evidence from the provided search results to suggest significant hERG channel liability for this compound, and it is generally considered to have a better cardiovascular safety profile than tricyclic antidepressants.[6] However, as with any compound in development, direct assessment of hERG activity in a dedicated in vitro assay is recommended for a comprehensive safety profile.

Q5: What are the known active metabolites of this compound?

A5: The major metabolites of this compound are formed by hydroxylation and methoxylation of the phenyl ring. The 4'-hydroxy metabolite (M1) is also a potent inhibitor of norepinephrine and dopamine uptake and, unlike the parent compound, also inhibits serotonin uptake.[8] Other metabolites, M2 and M3, are less active.[9][10] A reactive dihydroisoquinolinium ion metabolite has been identified and is implicated in the drug's toxicity.[3][4]

Troubleshooting Guides

Issue 1: Unexpected Behavioral Effects (e.g., hyperactivity, stereotypy) in Rodent Studies

  • Question: My animals are showing excessive locomotor activity or stereotyped behaviors that are confounding the results of my experiment. Is this an on-target or off-target effect, and how can I mitigate it?

  • Answer: These behaviors are likely an exaggeration of the on-target dopaminergic effects of this compound.[11]

    • Troubleshooting Steps:

      • Dose-Response Assessment: Conduct a dose-response study to identify the minimal effective dose for your desired therapeutic effect with the least motor stimulation.

      • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate plasma and brain concentrations of this compound with the onset and intensity of the behavioral effects to understand the exposure-response relationship.

      • Use of Antagonists: To differentiate between dopaminergic and noradrenergic contributions, you can pre-treat animals with specific antagonists. For example, a D2 receptor antagonist like haloperidol can be used to block dopamine-mediated stereotypy.[12] Conversely, a beta-adrenergic antagonist like propranolol could be used to investigate the role of norepinephrine.

      • Behavioral Monitoring: Carefully score and quantify the specific behaviors being observed to differentiate between general locomotor activity and stereotypy.

Issue 2: Differentiating Between On-Target Dopaminergic and Noradrenergic Effects

  • Question: How can I experimentally dissect the contributions of dopamine versus norepinephrine signaling to the observed in vivo effects of this compound?

  • Answer: This is a common challenge with dual reuptake inhibitors. A combination of pharmacological and neurochemical approaches can be employed.

    • Troubleshooting Steps:

      • Selective Antagonism: As mentioned above, use selective antagonists for dopamine (e.g., SCH-23390 for D1, haloperidol for D2) and norepinephrine (e.g., prazosin for alpha1, yohimbine for alpha2, propranolol for beta) receptors to see which antagonist blocks the effect of interest.

      • In Vivo Microdialysis: This technique allows for the direct measurement of extracellular dopamine and norepinephrine levels in specific brain regions of awake, freely moving animals.[8][13][14][15] By correlating changes in neurotransmitter levels with behavioral or physiological endpoints, you can gain insight into the neurochemical basis of the observed effects.

      • Lesioning Studies: While more invasive, selective lesioning of dopaminergic or noradrenergic pathways (e.g., using 6-hydroxydopamine) can help determine the necessity of each system for a particular effect of this compound.

Issue 3: Concern for Potential Immunotoxicity

  • Question: Given the history of hemolytic anemia, how can I screen for potential immunomodulatory effects of this compound or its analogs in my preclinical studies?

  • Answer: A tiered approach to assessing immunotoxicity is recommended.

    • Troubleshooting Steps:

      • In Vitro Hemolysis Assay: As a preliminary screen, an in vitro hemolysis assay can be performed to assess the direct hemolytic potential of the compound on red blood cells.

      • In Vivo Hematological Monitoring: As described in the FAQs, regular monitoring of a complete blood count and other relevant hematological parameters is essential in in vivo studies.

      • Flow Cytometry: This powerful technique can be used to phenotype immune cell populations in the blood and lymphoid organs to detect any changes in response to treatment.[12][16][17]

      • Functional Immune Assays: If changes in immune cell populations are observed, functional assays such as T-cell proliferation assays or natural killer (NK) cell activity assays can provide further insight into the immunomodulatory effects.

Data Presentation

Table 1: On-Target Binding Affinities (Ki) of this compound

TargetSpeciesKi (nM)Reference
Norepinephrine Transporter (NET)Rat4.7[1]
Dopamine Transporter (DAT)Rat26[1]
Serotonin Transporter (SERT)Rat4000[1]

Table 2: In Vitro Activity of this compound Metabolites

MetaboliteActivityIC50 / KiReference
4'-hydroxy-nomifensine (M1)Norepinephrine Uptake InhibitionIC50: 1.1 x 10⁻⁸ M[8]
Dopamine Uptake InhibitionIC50: 1.5 x 10⁻⁷ M[8]
Serotonin Uptake InhibitionIC50: 3.3 x 10⁻⁷ M[8]
Dihydroisoquinolinium ionImplicated in toxicityN/A[3][4]

Experimental Protocols

1. In Vivo Microdialysis for Dopamine and Norepinephrine Measurement in the Rat Striatum

  • Objective: To measure extracellular levels of dopamine and norepinephrine in the rat striatum following administration of this compound.

  • Methodology:

    • Surgical Implantation: Anesthetize the rat and stereotaxically implant a microdialysis guide cannula targeting the striatum. Allow for a recovery period of at least 48 hours.

    • Probe Insertion: On the day of the experiment, insert a microdialysis probe into the guide cannula.

    • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes to establish a stable baseline.

    • Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection).

    • Post-Drug Collection: Continue collecting dialysate samples for a predetermined period to monitor changes in neurotransmitter levels.

    • Sample Analysis: Analyze the dialysate samples for dopamine and norepinephrine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels.

2. In Vitro Hemolysis Assay

  • Objective: To assess the potential of this compound to induce red blood cell lysis.

  • Methodology:

    • Blood Collection: Obtain fresh whole blood from the species of interest (e.g., rat, human) in tubes containing an anticoagulant (e.g., heparin).

    • Red Blood Cell (RBC) Preparation: Centrifuge the blood to pellet the RBCs. Wash the RBCs several times with phosphate-buffered saline (PBS) to remove plasma and buffy coat. Resuspend the washed RBCs in PBS to a final concentration (e.g., 2% v/v).

    • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in PBS.

    • Incubation: In a 96-well plate, add the RBC suspension to wells containing different concentrations of this compound, a positive control (e.g., Triton X-100 for 100% hemolysis), and a negative control (PBS).

    • Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).

    • Centrifugation: Centrifuge the plate to pellet intact RBCs.

    • Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm).

    • Data Analysis: Calculate the percentage of hemolysis for each concentration of this compound relative to the positive and negative controls.

Mandatory Visualizations

on_target_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Nomifensine This compound DAT Dopamine Transporter (DAT) Nomifensine->DAT Inhibits NET Norepinephrine Transporter (NET) Nomifensine->NET Inhibits Dopamine_vesicle Dopamine DAT->Dopamine_vesicle Reuptake Norepinephrine_vesicle Norepinephrine NET->Norepinephrine_vesicle Reuptake DA_cleft Dopamine Synaptic_cleft_pre_DA->DA_cleft NE_cleft Norepinephrine Synaptic_cleft_pre_NE->NE_cleft DA_receptor Dopamine Receptors DA_cleft->DA_receptor Activates NE_receptor Norepinephrine Receptors NE_cleft->NE_receptor Activates

Caption: On-target signaling pathway of this compound.

experimental_workflow cluster_planning Phase 1: Experimental Planning cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Analysis A Define Research Question B Select Animal Model and Behavioral Paradigm A->B C Dose-Response Pilot Study B->C D Administer this compound (with/without antagonists) C->D E Behavioral/Physiological Data Collection D->E F Biological Sample Collection (Blood, Brain Tissue) E->F G Behavioral Data Analysis F->G H Hematological Analysis F->H I Neurochemical Analysis (e.g., Microdialysis) F->I J Data Interpretation: On-target vs. Off-target G->J H->J I->J

Caption: General experimental workflow for in vivo studies.

troubleshooting_logic Start Unexpected In Vivo Result IsBehavioral Is the effect behavioral? Start->IsBehavioral IsSystemic Is the effect systemic (e.g., hematological)? Start->IsSystemic IsBehavioral->IsSystemic No OnTargetBehavior Likely On-Target (Dopaminergic/Noradrenergic) IsBehavioral->OnTargetBehavior Yes OffTargetSystemic Potential Off-Target (e.g., Immunotoxicity) IsSystemic->OffTargetSystemic Yes DoseResponse Conduct Dose-Response Study OnTargetBehavior->DoseResponse AntagonistStudy Use Selective Antagonists OnTargetBehavior->AntagonistStudy Microdialysis Perform In Vivo Microdialysis OnTargetBehavior->Microdialysis Hematology Comprehensive Hematological Panel OffTargetSystemic->Hematology FlowCytometry Immune Cell Phenotyping OffTargetSystemic->FlowCytometry

Caption: Logical relationship for troubleshooting unexpected results.

References

Validation & Comparative

A Comparative In Vivo Analysis of (-)-Nomifensine and Bupropion: Potency as Dopamine and Norepinephrine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo potency of (-)-Nomifensine and bupropion, two well-known norepinephrine-dopamine reuptake inhibitors (NDRIs). By examining their effects in key preclinical neurochemical and behavioral assays, this document offers a data-driven perspective to inform research and drug development in neuroscience and pharmacology.

Executive Summary

This compound and bupropion both exert their primary pharmacological effects by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased extracellular concentrations of these neurotransmitters in the brain. While both compounds are valuable tools for studying the roles of dopamine and norepinephrine in various physiological and pathological processes, they exhibit distinct pharmacological profiles. This compound is a potent and relatively balanced inhibitor of both DAT and NET. Bupropion also inhibits both transporters, with a somewhat greater potency for the dopamine transporter. This guide presents a side-by-side comparison of their in vivo and in vitro potencies, drawing upon data from microdialysis and forced swim test studies.

Data Presentation

In Vitro Potency

The following table summarizes the in vitro binding affinities (Ki) and functional potencies (IC50) of this compound for monoamine transporters.

CompoundTransporterK_i_ (nM)IC_50_ (nM)
This compound NET4.76.6
DAT2648
SERT4000830

Data sourced from rat brain synaptosome preparations.

In Vivo Potency: Neurochemical and Behavioral Effects

Direct head-to-head in vivo studies providing ED50 values under identical conditions are limited. Therefore, this comparison is based on effective doses reported in separate studies using similar experimental paradigms.

CompoundExperimental AssayAnimal ModelDoseEffect
This compound In Vivo MicrodialysisRat (Striatum)20 mg/kg (i.p.)~320% increase in extracellular dopamine[1]
Forced Swim TestRat7, 14, and 28 µmol/kg (s.c.)Decreased immobility time
Bupropion In Vivo MicrodialysisRat (Striatum)25 mg/kg (i.p.)~164% increase in extracellular dopamine[2]
Forced Swim TestMouse20 and 40 mg/kgSignificantly reduced immobility time

Signaling Pathways

Both this compound and bupropion increase synaptic concentrations of dopamine and norepinephrine, which then act on their respective postsynaptic receptors to initiate downstream signaling cascades.

Dopamine D1 Receptor Signaling

Increased synaptic dopamine primarily activates D1 and D2 receptors. The D1 receptor signaling pathway is crucial for mediating many of the therapeutic effects of NDRIs.

Dopamine_D1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Binds Gs Gαs/olf D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates (Thr34) CREB CREB PKA->CREB Phosphorylates PP1 PP-1 (inactive) DARPP32->PP1 Inhibits Gene Gene Transcription CREB->Gene

Dopamine D1 Receptor Signaling Pathway
Norepinephrine Adrenergic Receptor Signaling

Increased synaptic norepinephrine activates α and β adrenergic receptors. The α1 and β1/β2 receptor signaling pathways are key to the effects of NDRIs.

Norepinephrine_Alpha1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NE Norepinephrine A1R α1 Receptor NE->A1R Binds Gq Gαq A1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC PKC DAG->PKC Activates Ca->PKC Activates Cellular Cellular Effects PKC->Cellular

Norepinephrine α1 Receptor Signaling

Norepinephrine_Beta_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NE Norepinephrine BR β Receptor NE->BR Binds Gs Gαs BR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene

Norepinephrine β Receptor Signaling

Experimental Protocols

In Vivo Microdialysis

This technique is used to measure extracellular levels of neurotransmitters in the brains of freely moving animals.

Microdialysis_Workflow cluster_surgery Surgical Implantation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Anesthesia Anesthetize Animal Stereotaxic Place in Stereotaxic Frame Anesthesia->Stereotaxic Craniotomy Perform Craniotomy Stereotaxic->Craniotomy Implant Implant Guide Cannula Craniotomy->Implant Secure Secure with Dental Cement Implant->Secure Recovery Allow Recovery (24-48h) Secure->Recovery Probe Insert Microdialysis Probe Recovery->Probe Perfuse Perfuse with aCSF (1-2 µL/min) Probe->Perfuse Baseline Collect Baseline Samples Perfuse->Baseline Administer Administer Drug (i.p.) Baseline->Administer Collect Collect Post-Drug Samples Administer->Collect HPLC Analyze Samples via HPLC-ECD Collect->HPLC Quantify Quantify Neurotransmitter Levels HPLC->Quantify Analyze Data Analysis (% of Baseline) Quantify->Analyze

In Vivo Microdialysis Experimental Workflow

Detailed Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

  • Surgical Procedure:

    • Animals are anesthetized (e.g., with isoflurane) and placed in a stereotaxic frame.

    • A guide cannula is surgically implanted, targeting the brain region of interest (e.g., striatum or nucleus accumbens), and secured to the skull with dental cement.

    • Animals are allowed to recover for at least 24-48 hours post-surgery.

  • Microdialysis Experiment:

    • A microdialysis probe is inserted through the guide cannula into the target brain region.

    • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (typically 1-2 µL/min).

    • After a stabilization period, baseline dialysate samples are collected.

    • The drug of interest (this compound or bupropion) is administered, typically via intraperitoneal (i.p.) injection.

    • Dialysate samples are collected at regular intervals post-administration.

  • Sample Analysis:

    • The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify the concentrations of dopamine, norepinephrine, and their metabolites.

    • Results are typically expressed as a percentage change from the baseline levels.

Forced Swim Test

The forced swim test is a behavioral assay used to screen for antidepressant-like activity in rodents.

Forced_Swim_Test_Workflow cluster_preparation Preparation cluster_test Forced Swim Test cluster_analysis Data Analysis Acclimatize Acclimatize Animal to Test Room Administer Administer Drug or Vehicle Acclimatize->Administer Wait Waiting Period (e.g., 30 min) Administer->Wait Place Place Animal in Water Cylinder Wait->Place Record Record Behavior for 6 min Place->Record Remove Remove and Dry Animal Record->Remove Score Score Immobility Time (last 4 min of test) Record->Score Compare Compare Immobility Time between Groups Score->Compare

Forced Swim Test Experimental Workflow

Detailed Methodology:

  • Animal Model: Mice (e.g., Swiss Webster) or rats are commonly used.

  • Apparatus: A transparent glass or plastic cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure:

    • Animals are habituated to the testing room before the experiment.

    • The test compound or vehicle is administered at a specific time before the test (e.g., 30 minutes).

    • Each animal is individually placed into the water-filled cylinder for a 6-minute session.

    • The session is typically video-recorded for later analysis.

  • Data Analysis:

    • An observer, often blinded to the treatment conditions, scores the duration of immobility during the last 4 minutes of the 6-minute test.

    • Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.

    • A significant decrease in immobility time in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.[3][4][5][6]

References

Differentiating the Effects of (-)-Nomifensine and Cocaine on Dopamine Transporter Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding characteristics of (-)-Nomifensine and cocaine to the dopamine transporter (DAT). The information presented is supported by experimental data to assist researchers in understanding the distinct pharmacological profiles of these two important dopamine reuptake inhibitors.

Quantitative Comparison of Binding Affinities

The binding affinity of a compound for its target is a critical parameter in pharmacology. For this compound and cocaine, their affinities for the dopamine transporter have been characterized, revealing region-specific differences. Both compounds act as competitive inhibitors of dopamine uptake.[1]

CompoundBrain RegionInhibition Constant (Ki) in µM
This compound Caudate-Putamen0.09[1]
Nucleus Accumbens0.21[1]
Cocaine Caudate-Putamen0.29[1]
Nucleus Accumbens0.29[1]

Table 1: Comparative binding affinities of this compound and cocaine for the dopamine transporter in different rat brain regions.

Binding Kinetics: A Look at Occupancy Rates

Impact on Dopamine Transporter Conformation

The conformation of the dopamine transporter is crucial for its function, and different inhibitors can stabilize distinct conformational states. Cocaine has been shown to bind to and stabilize an outward-facing conformation of the dopamine transporter. This action is thought to be central to its mechanism of inhibiting dopamine reuptake. While both this compound and cocaine are competitive inhibitors, detailed experimental data specifically characterizing the conformational changes induced by this compound binding to DAT are less prevalent in the current literature.

Long-Term Effects on DAT Regulation: A Key Distinction

A significant point of differentiation between this compound and cocaine lies in their long-term effects on dopamine transporter regulation following chronic administration. Studies have shown that chronic self-administration of cocaine leads to an up-regulation of dopamine transporters.[3][4] In contrast, chronic self-administration of nomifensine does not produce a similar alteration in dopamine transporter levels.[3][4] This suggests that despite both being dopamine reuptake inhibitors, their long-term neuroadaptive effects on the dopaminergic system are markedly different.

Experimental Protocols

Radioligand Binding Assay for Dopamine Transporter

This protocol is a standard method used to determine the binding affinity of compounds for the dopamine transporter.

Materials:

  • Membrane Preparation: Rat striatal tissue or cells expressing the dopamine transporter.

  • Radioligand: [³H]WIN 35,428 or other suitable DAT-specific radioligand.

  • Test Compounds: this compound and cocaine hydrochloride.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize striatal tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer to a specific protein concentration.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound or cocaine).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Striatal Tissue) Incubation Incubation (Binding Equilibrium) Membrane_Prep->Incubation Radioligand Radioligand ([³H]WIN 35,428) Radioligand->Incubation Test_Compounds Test Compounds (this compound or Cocaine) Test_Compounds->Incubation Filtration Filtration (Separate Bound/Free) Incubation->Filtration Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting IC50_Determination IC50 Determination Counting->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff) IC50_Determination->Ki_Calculation

A simplified workflow for a radioligand binding assay.

signaling_pathway cluster_cocaine Chronic Cocaine Administration cluster_nomifensine Chronic this compound Administration Cocaine Cocaine DAT_Binding_C Binds to DAT (Outward-Facing) Cocaine->DAT_Binding_C DA_Uptake_Block_C Dopamine Reuptake Blockade DAT_Binding_C->DA_Uptake_Block_C DAT_Upregulation Upregulation of DAT DA_Uptake_Block_C->DAT_Upregulation Long-term effect Nomifensine This compound DAT_Binding_N Binds to DAT Nomifensine->DAT_Binding_N DA_Uptake_Block_N Dopamine Reuptake Blockade DAT_Binding_N->DA_Uptake_Block_N No_Change No Change in DAT Levels DA_Uptake_Block_N->No_Change Long-term effect

Differential long-term effects on DAT regulation.

References

A Comparative Analysis of (-)-Nomifensine and Tricyclic Antidepressants in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

An objective review of the efficacy and pharmacological profiles of (-)-Nomifensine versus classical tricyclic antidepressants (TCAs) in established animal models of depression.

This guide provides a comprehensive comparison of the preclinical efficacy of the atypical antidepressant this compound against traditional tricyclic antidepressants (TCAs). The data presented is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of their distinct pharmacological characteristics and performance in validated animal models of depressive-like behavior.

This compound, a tetrahydroisoquinoline derivative, emerged as an antidepressant with a unique mechanism of action, primarily inhibiting the reuptake of norepinephrine and dopamine with a comparatively weak effect on serotonin.[1][2] This profile contrasts with TCAs, such as imipramine, desipramine, and amitriptyline, which predominantly block the reuptake of norepinephrine and/or serotonin.[3][4] These fundamental differences in neurochemical targets translate to distinct behavioral effects and side-effect profiles, which have been extensively studied in various animal models.

Comparative Efficacy in Behavioral Models

The antidepressant potential of a compound is typically evaluated in a battery of animal models that mimic certain aspects of depressive disorders in humans. The most common of these are the Forced Swim Test (FST), the Tail Suspension Test (TST), and the Chronic Unpredictable Mild Stress (CUMS) model.

Forced Swim Test (FST)

The FST is a widely used behavioral despair model where the duration of immobility of a rodent, when placed in an inescapable cylinder of water, is measured. A reduction in immobility time is indicative of an antidepressant-like effect. Studies have demonstrated that both this compound and TCAs effectively reduce immobility in this model, although their effects on specific behaviors within the test can differ.

One study directly comparing this compound and the TCA imipramine found that both compounds dose-dependently decreased immobility time in the forced swim test.[5] This suggests a comparable antidepressant-like efficacy in this acute model of behavioral despair.

Compound Dose (mg/kg) % Decrease in Immobility Time (vs. Control) Animal Model Reference
This compound10Significant DecreaseRat FST[5]
Imipramine10Significant DecreaseRat FST[5]

Table 1: Comparative Efficacy of this compound and Imipramine in the Forced Swim Test.

Tail Suspension Test (TST)

Similar to the FST, the TST is a model of behavioral despair where immobility is induced by suspending a mouse by its tail. Antidepressant compounds are expected to decrease the duration of immobility. A seminal study establishing the TST methodology evaluated the effects of several antidepressants, including this compound and the TCAs amitriptyline and desipramine.[6][7] The results indicated that all three compounds significantly reduced the duration of immobility in a dose-dependent manner, confirming their antidepressant-like properties in this model.

Compound Dose (mg/kg, i.p.) Immobility Duration (seconds) Animal Model Reference
Control-~150Mouse TST[6][7]
This compound8~60Mouse TST[6][7]
Amitriptyline16~75Mouse TST[6][7]
Desipramine16~80Mouse TST[6][7]

Table 2: Comparative Efficacy of this compound and TCAs in the Tail Suspension Test.

Chronic Unpredictable Mild Stress (CUMS)
Compound Dose (mg/kg/day) Effect on Sucrose Preference in CUMS-exposed Rats Reference
Imipramine10Reversal of stress-induced decrease[10]
Desmethylimipramine (DMI)-Return to normal preference after 2-4 weeks[9]
This compound-Data not available in direct comparison-

Table 3: Efficacy of TCAs in the Chronic Unpredictable Mild Stress Model.

Mechanistic Differences and Signaling Pathways

The distinct clinical profiles of this compound and TCAs can be attributed to their differential effects on monoamine neurotransmitter systems. The following diagram illustrates the primary mechanisms of action.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft Nomifensine Nomifensine NET Norepinephrine Transporter (NET) Nomifensine->NET Inhibits DAT Dopamine Transporter (DAT) Nomifensine->DAT Inhibits TCAs TCAs TCAs->NET Inhibits SERT Serotonin Transporter (SERT) TCAs->SERT Inhibits NE Norepinephrine NET->NE Reuptake DA Dopamine DAT->DA Reuptake 5-HT Serotonin SERT->5-HT Reuptake

Figure 1: Comparative Mechanism of Action. This diagram illustrates that this compound primarily inhibits norepinephrine and dopamine reuptake, whereas TCAs block norepinephrine and serotonin reuptake.

Experimental Protocols

Forced Swim Test (FST) Protocol (Rat)
  • Apparatus: A transparent plastic cylinder (40-50 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm, preventing the rat from touching the bottom or escaping.

  • Procedure: The test consists of two sessions. The first is a 15-minute pre-test session. Twenty-four hours later, the animal is subjected to a 5-minute test session.

  • Drug Administration: The test compound or vehicle is administered at specific time points before the test session (e.g., 24, 5, and 1 hour prior to the test).

  • Data Analysis: The duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) during the 5-minute test session is recorded and analyzed.

Start Start Acclimation Acclimation Period Start->Acclimation Pre-test Day 1: 15-min Forced Swim (Pre-test Session) Acclimation->Pre-test Drug_Admin Drug/Vehicle Administration (e.g., 24h, 5h, 1h pre-test) Pre-test->Drug_Admin Test Day 2: 5-min Forced Swim (Test Session) Drug_Admin->Test Data_Analysis Record and Analyze Immobility Time Test->Data_Analysis End End Data_Analysis->End

Figure 2: Forced Swim Test Experimental Workflow. A typical workflow for conducting the forced swim test in rats to evaluate antidepressant efficacy.

Tail Suspension Test (TST) Protocol (Mouse)
  • Apparatus: Mice are suspended individually by their tails from a horizontal bar or shelf using adhesive tape, at a height where they cannot reach any surface.

  • Procedure: The duration of the test is typically 6 minutes.

  • Drug Administration: The test compound or vehicle is administered intraperitoneally (i.p.) or orally at a specified time before the test (e.g., 30-60 minutes).

  • Data Analysis: The total time the mouse remains immobile during the 6-minute test is recorded and analyzed.

Chronic Unpredictable Mild Stress (CUMS) Protocol (Rat)
  • Housing: Rats are individually housed to increase their susceptibility to stress.

  • Stress Regimen: For a period of several weeks (e.g., 3-9 weeks), animals are exposed to a variable sequence of mild stressors. Examples include: cage tilt, wet bedding, food or water deprivation, light/dark cycle reversal, and social stress.

  • Drug Administration: Following an initial stress period to induce anhedonia, daily administration of the test compound or vehicle begins and continues for several weeks.

  • Sucrose Preference Test: Anhedonia is assessed weekly by measuring the consumption of a 1% sucrose solution versus plain water over a 1-hour period. A preference for sucrose is calculated as a percentage of total fluid intake.

  • Data Analysis: The reversal of the stress-induced decrease in sucrose preference is the primary measure of antidepressant efficacy.

Pharmacological Profile Comparison

The key differences in the pharmacological profiles of this compound and TCAs are summarized below.

Nomifensine This compound Primary Targets: - Norepinephrine Transporter (NET) - Dopamine Transporter (DAT) Side Effect Profile: - Low Anticholinergic - Low Sedative - Low Cardiotoxicity TCAs Tricyclic Antidepressants (TCAs) Primary Targets: - Norepinephrine Transporter (NET) - Serotonin Transporter (SERT) Side Effect Profile: - High Anticholinergic - High Sedative - Potential for Cardiotoxicity

Figure 3: Key Pharmacological Differences. A comparison of the primary targets and general side effect profiles of this compound and TCAs.

Conclusion

The available preclinical data from animal models indicates that this compound possesses potent antidepressant-like properties, with an efficacy comparable to that of classical TCAs in acute behavioral despair models like the Forced Swim Test and the Tail Suspension Test. The primary distinguishing feature of this compound is its unique mechanism of action as a norepinephrine and dopamine reuptake inhibitor, which is thought to contribute to its more favorable side-effect profile, characterized by lower anticholinergic, sedative, and cardiotoxic effects compared to TCAs.

Further research involving direct, head-to-head comparisons in chronic stress models such as the CUMS paradigm would be beneficial to more comprehensively delineate the relative efficacy of this compound and TCAs in reversing long-term, stress-induced depressive-like states. Nevertheless, the existing evidence strongly supports this compound as an effective antidepressant compound with a distinct and potentially advantageous pharmacological profile.

References

Validating the Antidepressant-Like Effects of (-)-Nomifensine: A Comparative Analysis with Control Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of (-)-Nomifensine's Preclinical Antidepressant-Like Profile Against Standard Antidepressants.

This compound, a tetrahydroisoquinoline derivative, has demonstrated antidepressant properties, distinguishing itself from typical tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs) through its primary mechanism of action. This guide provides a comparative analysis of this compound with the established antidepressants imipramine, amitriptyline, and fluoxetine, focusing on their performance in preclinical models of depression and their underlying neuropharmacological mechanisms.

Comparative Efficacy in Preclinical Models

The antidepressant-like effects of this compound and control compounds are commonly evaluated using rodent behavioral despair tests, such as the Forced Swim Test (FST) and the Tail Suspension Test (TST). In these models, a reduction in immobility time is indicative of antidepressant efficacy.

Table 1: Comparative Effects on Immobility Time in the Forced Swim Test (FST) and Tail Suspension Test (TST)

CompoundClassDose Range (mg/kg, i.p.)FST Immobility Time ReductionTST Immobility Time Reduction
This compound DNRI 10 - 40SignificantSignificant
ImipramineTCA15 - 30Significant[1][2][3]Significant[4]
AmitriptylineTCA10 - 20SignificantSignificant[5]
FluoxetineSSRI10 - 20Significant but may be strain-dependent[6]Significant

Note: The data presented are compiled from various studies and may not represent head-to-head comparisons under identical experimental conditions. DNRI: Dopamine-Norepinephrine Reuptake Inhibitor; TCA: Tricyclic Antidepressant; SSRI: Selective Serotonin Reuptake Inhibitor.

Mechanism of Action: A Neurotransmitter Transporter Binding Profile

The distinct pharmacological profiles of this compound and the control compounds are rooted in their differential affinities for monoamine transporters. This compound is a potent inhibitor of both dopamine (DAT) and norepinephrine (NET) transporters, with significantly weaker activity at the serotonin transporter (SERT).[7][8][9] In contrast, imipramine and amitriptyline are mixed serotonin and norepinephrine reuptake inhibitors, while fluoxetine is highly selective for the serotonin transporter.

Table 2: Comparative Monoamine Transporter Binding Affinities (Ki, nM)

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
This compound 8.3 1.2 >1000
Imipramine1800371.4
Amitriptyline338043.14.3
Fluoxetine29004200.8

Data compiled from various sources. Lower Ki values indicate higher binding affinity.

Experimental Protocols

Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity in rodents.[10]

Apparatus:

  • A transparent plastic cylinder (20 cm diameter, 40 cm height).

  • The cylinder is filled with water (23-25°C) to a depth of 15 cm, preventing the animal from touching the bottom or escaping.

Procedure:

  • Rodents (typically mice or rats) are individually placed into the cylinder of water for a 6-minute session.

  • The session is video-recorded for later analysis.

  • The primary measure is the duration of immobility, defined as the time the animal spends floating passively, making only minimal movements necessary to keep its head above water.

  • A decrease in the duration of immobility is interpreted as an antidepressant-like effect.

Tail Suspension Test (TST)

The Tail Suspension Test is another common behavioral paradigm for assessing antidepressant efficacy in mice.[5]

Apparatus:

  • A horizontal bar elevated above a surface.

  • Adhesive tape for suspending the mice.

Procedure:

  • A mouse is suspended by its tail from the horizontal bar using adhesive tape, at a height where it cannot reach any surfaces.

  • The duration of the test is typically 6 minutes.

  • The session is video-recorded.

  • The total time the mouse remains immobile is measured. Immobility is characterized by the absence of any limb or body movements, except for those required for respiration.

  • A reduction in immobility time is indicative of an antidepressant-like effect.

Signaling Pathways and Experimental Workflow

The antidepressant effects of these compounds are initiated by their binding to monoamine transporters, leading to an increase in the synaptic availability of dopamine, norepinephrine, and/or serotonin. This, in turn, modulates downstream signaling cascades implicated in mood regulation.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Nomifensine This compound DAT Dopamine Transporter (DAT) Nomifensine->DAT Inhibits NET Norepinephrine Transporter (NET) Nomifensine->NET Inhibits Imipramine Imipramine Imipramine->NET Inhibits SERT Serotonin Transporter (SERT) Imipramine->SERT Inhibits Amitriptyline Amitriptyline Amitriptyline->NET Inhibits Amitriptyline->SERT Inhibits Fluoxetine Fluoxetine Fluoxetine->SERT Inhibits Dopamine Dopamine Norepinephrine Norepinephrine Serotonin Serotonin Postsynaptic_R Postsynaptic Receptors Dopamine->Postsynaptic_R Norepinephrine->Postsynaptic_R Serotonin->Postsynaptic_R Signaling Downstream Signaling Cascades Postsynaptic_R->Signaling Response Antidepressant Response Signaling->Response

Caption: Mechanism of Action of Antidepressants.

The experimental workflow for validating the antidepressant-like effects of a test compound like this compound involves a series of steps from compound administration to behavioral analysis.

cluster_0 Experimental Groups Vehicle Vehicle Control Admin Compound Administration (e.g., i.p. injection) Vehicle->Admin Nomifensine This compound Nomifensine->Admin Controls Control Compounds (Imipramine, Amitriptyline, Fluoxetine) Controls->Admin Acclimation Acclimation Period Admin->Acclimation Behavioral_Test Behavioral Testing (FST or TST) Acclimation->Behavioral_Test Recording Video Recording of Session Behavioral_Test->Recording Analysis Behavioral Scoring (Immobility Time) Recording->Analysis Stats Statistical Analysis Analysis->Stats Conclusion Conclusion on Antidepressant-like Effect Stats->Conclusion

Caption: Preclinical Antidepressant Validation Workflow.

References

A Comparative Neurochemical Analysis of (-)-Nomifensine and Other Norepinephrine-Dopamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neurochemical profiles of (-)-Nomifensine and other prominent norepinephrine-dopamine reuptake inhibitors (NDRIs), including Bupropion, d-threo-Methylphenidate, and Mazindol. The information presented herein is intended to support research and drug development efforts by offering a clear, data-driven comparison of these compounds' interactions with key monoamine transporters.

Introduction to Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs)

Norepinephrine-dopamine reuptake inhibitors (NDRIs) are a class of psychoactive compounds that function by blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT). This inhibition leads to an increase in the extracellular concentrations of norepinephrine and dopamine in the synaptic cleft, thereby enhancing noradrenergic and dopaminergic neurotransmission.[1][2] These compounds are utilized in the treatment of various conditions, including depression, attention-deficit hyperactivity disorder (ADHD), and narcolepsy.[1][2] The therapeutic and side-effect profiles of individual NDRIs are largely determined by their relative affinities for DAT and NET, as well as their interactions with other neurotransmitter transporters, such as the serotonin transporter (SERT).

Comparative Binding Affinities

The binding affinities of this compound, Bupropion, d-threo-Methylphenidate, and Mazindol for the human dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) are summarized in the table below. The data, presented as Ki values (in nM), are derived from in vitro radioligand binding assays using human recombinant transporters. A lower Ki value indicates a higher binding affinity.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT/SERT Selectivity RatioNET/DAT Selectivity Ratio
This compound 10[3]5[3]>1000>1000.5
Bupropion 280014004500016.070.5
d-threo-Methylphenidate ~100[4]~100[4]~100000[4]~1000~1
Mazindol 45[5]18[5]50[5]1.110.4

Experimental Protocols

The binding affinities presented in this guide are typically determined using competitive radioligand binding assays. Below is a generalized, detailed protocol for such an assay targeting monoamine transporters.

Protocol: Competitive Radioligand Binding Assay for Monoamine Transporters

1. Membrane Preparation:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT) are cultured under standard conditions.

  • Cell Lysis: Cells are harvested and washed with ice-cold phosphate-buffered saline (PBS). The cell pellet is then resuspended in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Homogenization: The cell suspension is homogenized using a Dounce or Polytron homogenizer to disrupt the cell membranes.

  • Centrifugation: The homogenate is centrifuged at high speed (e.g., 40,000 x g) at 4°C to pellet the cell membranes.

  • Washing and Storage: The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay. The prepared membranes are aliquoted and stored at -80°C until use.[6]

2. Radioligand Binding Assay (96-well plate format):

  • Reagent Preparation:

    • Test Compounds: Serial dilutions of the test compounds (e.g., this compound, Bupropion) are prepared in the assay buffer.

    • Radioligand: A specific radioligand for the target transporter is diluted in the assay buffer to a concentration typically at or near its Kd value (e.g., [³H]-WIN 35,428 for DAT, [³H]-Nisoxetine for NET).

    • Non-specific Binding Control: A high concentration of a known, potent inhibitor for the target transporter is prepared to determine non-specific binding.

  • Assay Plate Setup:

    • Total Binding Wells: Contain assay buffer, radioligand, and the membrane preparation.

    • Non-specific Binding (NSB) Wells: Contain the non-specific binding control, radioligand, and the membrane preparation.

    • Test Compound Wells: Contain a specific concentration of the test compound, radioligand, and the membrane preparation.

  • Incubation: The plate is incubated at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[7]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand. The filters are then washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[7]

  • Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The amount of radioactivity on each filter is then quantified using a scintillation counter.[6]

3. Data Analysis:

  • Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding (cpm in NSB wells) from the total binding (cpm in all other wells).

  • IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

  • Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the transporter.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a key downstream signaling pathway affected by NDRIs and a typical experimental workflow for a competitive binding assay.

NDRI_Signaling_Pathway cluster_extracellular Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NDRI NDRI (e.g., Nomifensine) DAT Dopamine Transporter (DAT) NDRI->DAT Inhibits NET Norepinephrine Transporter (NET) NDRI->NET Inhibits DA Dopamine D1R Dopamine D1 Receptor (GPCR) DA->D1R Activates NE Norepinephrine Alpha2R α2-Adrenergic Receptor (GPCR) NE->Alpha2R Modulates AC Adenylyl Cyclase D1R->AC Activates Alpha2R->AC Inhibits cAMP cAMP AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene_Expression Gene Expression (e.g., BDNF) pCREB->Gene_Expression Promotes Transcription

Caption: Downstream signaling cascade following NDRI action.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Start Start Membrane_Prep Membrane Preparation (HEK293 cells expressing DAT, NET, or SERT) Start->Membrane_Prep Reagent_Prep Reagent Preparation (Radioligand, Test Compounds, Controls) Start->Reagent_Prep Plate_Setup 96-Well Plate Setup (Total, NSB, Test Compound wells) Membrane_Prep->Plate_Setup Reagent_Prep->Plate_Setup Incubation Incubation to Equilibrium Plate_Setup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing IC50_Calc Determine IC50 (Non-linear Regression) Data_Processing->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc End End Ki_Calc->End

Caption: Workflow for a competitive radioligand binding assay.

Discussion

The neurochemical profiles of the compared NDRIs reveal significant differences in their potencies and selectivities. This compound and Mazindol exhibit high affinity for both DAT and NET, with Mazindol also showing considerable affinity for SERT.[3][5] In contrast, Bupropion is a relatively weak but balanced inhibitor of DAT and NET with very low affinity for SERT. d-threo-Methylphenidate shows comparable high affinity for both DAT and NET, with negligible affinity for SERT.[4]

The selectivity ratio provides a quantitative measure of a compound's preference for one transporter over another. A high DAT/SERT selectivity ratio, as seen with this compound and d-threo-Methylphenidate, indicates a much greater potency at the dopamine transporter compared to the serotonin transporter. The NET/DAT ratio indicates the relative potency between the norepinephrine and dopamine transporters. Ratios close to 1, like that of d-threo-Methylphenidate, suggest balanced activity at both transporters, whereas ratios less than 1, as seen with this compound, Bupropion, and Mazindol, suggest a preference for NET inhibition.

The downstream signaling effects of NDRIs are complex and contribute to their therapeutic actions. By increasing synaptic dopamine, NDRIs can stimulate postsynaptic dopamine receptors, such as the D1 receptor. Activation of the Gs-coupled D1 receptor leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[3][8] PKA can then phosphorylate the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression, including the upregulation of neurotrophic factors like BDNF (Brain-Derived Neurotrophic Factor).[5][8][9] Similarly, the increase in synaptic norepinephrine can modulate adrenergic receptors. For instance, activation of presynaptic α2-adrenergic autoreceptors, which are Gi-coupled, can lead to an inhibition of adenylyl cyclase, providing a negative feedback mechanism on norepinephrine release.[10][11] The interplay between these signaling pathways ultimately influences neuronal plasticity and function.

Conclusion

This guide provides a comparative overview of the neurochemical profiles of this compound and other selected NDRIs. The presented data highlights the distinct binding affinities and selectivities of these compounds, which underpin their unique pharmacological effects. The detailed experimental protocol and workflow diagrams offer a practical resource for researchers in the field. A thorough understanding of these neurochemical differences is crucial for the rational design and development of novel therapeutics targeting the monoamine transporter systems.

References

Assessing the Abuse Liability of (-)-Nomifensine Relative to Stimulants: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the abuse liability of the norepinephrine-dopamine reuptake inhibitor (-)-Nomifensine against established stimulants such as cocaine, amphetamine, and methylphenidate. The following sections detail the experimental protocols used to assess abuse potential, present comparative quantitative data from preclinical studies, and visualize key experimental workflows and the underlying neurobiological signaling pathways.

Introduction

This compound is a tetracyclic isoquinoline derivative that acts as a potent inhibitor of norepinephrine and dopamine reuptake. While it was once marketed as an antidepressant, concerns about its potential for abuse, alongside other adverse effects, have been a subject of scientific inquiry. Understanding its abuse liability is critical for the development of novel therapeutics with similar mechanisms of action. This guide synthesizes data from key preclinical abuse liability assays—self-administration, conditioned place preference, and drug discrimination—to provide a comparative assessment of this compound's reinforcing and subjective effects relative to widely recognized stimulants of abuse.

Experimental Protocols

The assessment of abuse liability in preclinical settings relies on a battery of behavioral pharmacology assays designed to measure a drug's reinforcing, rewarding, and subjective effects. The following are detailed methodologies for the key experiments cited in this guide.

Intravenous Self-Administration

Intravenous self-administration is the gold standard for assessing the reinforcing efficacy of a drug, which is a primary determinant of its abuse potential.

  • Subjects: Male Wistar or Sprague-Dawley rats are commonly used. For studies directly comparing compounds, subjects are often trained to self-administer a standard stimulant like cocaine before substitution with the test compound.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light above the active lever, and an infusion pump for intravenous drug delivery. Rats are surgically implanted with chronic indwelling catheters in the jugular vein.

  • Procedure:

    • Acquisition: Rats are first trained to press a lever to receive an intravenous infusion of a known reinforcer, typically cocaine (e.g., 0.75 mg/kg/infusion), on a fixed-ratio 1 (FR1) schedule, where each lever press results in one infusion.[1] Training sessions are typically conducted daily for several hours.

    • Maintenance: Once stable responding is established, the drug can be substituted with various doses of the test compound (e.g., this compound) or saline to determine if it maintains self-administration.

    • Progressive-Ratio (PR) Schedule: To assess the motivational strength of a drug, a progressive-ratio schedule is employed. In this schedule, the number of lever presses required to receive a single infusion systematically increases after each successful infusion. The "breakpoint" is the highest number of responses an animal will make to receive a single infusion and serves as a measure of the drug's reinforcing efficacy.[2][3]

Conditioned Place Preference (CPP)

The conditioned place preference paradigm is used to evaluate the rewarding or aversive properties of a drug by pairing its effects with a specific environment.

  • Subjects: Mice (e.g., C57BL/6J) or rats are used.

  • Apparatus: A three-chambered apparatus is typically used. The two outer chambers are distinct in their visual and tactile cues (e.g., different wall colors and floor textures), and a smaller central chamber allows for passage between the two.

  • Procedure:

    • Pre-Conditioning (Baseline): On the first day, animals are allowed to freely explore all three chambers to determine any initial preference for one of the outer chambers.

    • Conditioning: Over several days, animals receive injections of the test drug (e.g., methylphenidate or this compound) and are confined to one of the outer chambers.[4] On alternate days, they receive a vehicle injection (e.g., saline) and are confined to the opposite chamber. The drug-paired and vehicle-paired chambers are counterbalanced across subjects.

    • Post-Conditioning (Test): On the test day, animals are placed in the central chamber in a drug-free state and allowed to freely explore the entire apparatus. The time spent in each of the outer chambers is recorded. A significant increase in time spent in the drug-paired chamber compared to baseline indicates a rewarding effect (place preference).[5][6]

Drug Discrimination

Drug discrimination assays assess the interoceptive (subjective) effects of a drug. Animals are trained to recognize the internal cues produced by a specific drug and respond accordingly to receive a reward.

  • Subjects: Rats or mice are typically used.

  • Apparatus: A standard two-lever operant conditioning chamber is used, where food or another reinforcer is delivered for correct responses.

  • Procedure:

    • Training: Animals are trained to discriminate between an injection of a specific training drug (e.g., d-amphetamine) and a vehicle injection.[7] For example, following an injection of d-amphetamine, responses on one lever (the "drug" lever) are reinforced, while following a vehicle injection, responses on the other lever (the "vehicle" lever) are reinforced. Training continues until the animals can reliably discriminate between the two conditions.

    • Generalization Testing: Once the discrimination is learned, generalization tests are conducted with various doses of the training drug or with other novel compounds, including this compound. The percentage of responses on the drug-appropriate lever is measured. If a test drug produces responding on the drug-appropriate lever, it is said to "generalize" to the training drug, suggesting similar subjective effects. The dose of the test drug that produces 50% responding on the drug-appropriate lever is known as the ED50 value, which provides a quantitative measure of its potency in producing similar subjective effects.[8][9]

Quantitative Data Comparison

The following tables summarize key quantitative data from preclinical studies, allowing for a direct comparison of the abuse liability of this compound with that of established stimulants.

Table 1: Intravenous Self-Administration

CompoundSpeciesScheduleUnit Dose Range (mg/kg/infusion)Breakpoint (Responses)Reference
This compound RatFRNot specifiedMaintained self-administration[10]
Cocaine RatFR10.75Maintained self-administration[11]
RatPR0.01 - 1.0Dose-dependent increase[2]
RatPR0.6~40-60[3]
d-Amphetamine RatFRNot specifiedMaintained self-administration[12]

Table 2: Conditioned Place Preference

CompoundSpeciesDose Range (mg/kg)OutcomeReference
This compound Rat2.5 - 5.0Significant place preference[4]
Methylphenidate Mouse1 - 10Significant place preference[5][13]
Cocaine Mouse20Significant place preference[14]
d-Amphetamine Mouse1.5Significant place preference[13]

Table 3: Drug Discrimination

Training DrugTest CompoundSpeciesED50 (mg/kg)OutcomeReference
d-Amphetamine d-AmphetamineRat0.33Full generalization[7]
Cocaine d-AmphetamineRat0.19Full generalization[7]
Methamphetamine d-AmphetamineRatNot specifiedFull generalization[15]
This compoundNot AvailableNot Available

Note: While this compound has been used in drug discrimination studies, specific ED50 values for generalization to common stimulants were not found in the reviewed literature.

Visualizations

The following diagrams, created using the DOT language, illustrate the experimental workflows and a key signaling pathway relevant to the abuse liability of stimulants.

Experimental_Workflow_Self_Administration cluster_acq Acquisition Phase cluster_sub Substitution Phase cluster_pr Progressive Ratio Phase acq_start Rat with IV Catheter acq_op Operant Chamber (FR1 Schedule) acq_start->acq_op Lever Press acq_infusion Cocaine Infusion (e.g., 0.75 mg/kg) acq_op->acq_infusion acq_infusion->acq_op Reinforcement sub_op Operant Chamber (FR1 Schedule) acq_infusion->sub_op Stable Responding sub_test Test Drug Infusion (this compound or Saline) sub_op->sub_test Lever Press sub_test->sub_op Reinforcement? pr_op Operant Chamber (PR Schedule) sub_test->pr_op Maintains Self-Administration pr_infusion Drug Infusion pr_op->pr_infusion Increasing Lever Presses pr_break Breakpoint Reached pr_op->pr_break pr_infusion->pr_op Reinforcement

Caption: Workflow for Intravenous Self-Administration Studies.

Experimental_Workflow_CPP cluster_pre Pre-Conditioning cluster_cond Conditioning cluster_post Post-Conditioning Test pre_animal Animal pre_apparatus 3-Chamber Apparatus (Free Exploration) pre_animal->pre_apparatus pre_baseline Baseline Preference Measured pre_apparatus->pre_baseline cond_day1 Day 1: Drug Injection + Chamber A pre_baseline->cond_day1 cond_day2 Day 2: Vehicle Injection + Chamber B cond_day1->cond_day2 cond_repeat Repeated Alternating Days cond_day2->cond_repeat post_animal Drug-Free Animal cond_repeat->post_animal post_apparatus 3-Chamber Apparatus (Free Exploration) post_animal->post_apparatus post_preference Time in Each Chamber Measured post_apparatus->post_preference

Caption: Workflow for Conditioned Place Preference Studies.

Dopamine_Transporter_Signaling cluster_presynaptic Presynaptic Dopamine Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drugs Drug Action DA_vesicle Dopamine Vesicle DA_release Dopamine Release DA_vesicle->DA_release DAT Dopamine Transporter (DAT) DA_synapse Dopamine DA_release->DA_synapse DA_synapse->DAT Reuptake D1R D1 Receptor (GPCR) DA_synapse->D1R Binds AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Signaling Downstream Signaling (Reinforcement & Reward) PKA->Signaling Stimulants Stimulants (this compound, Cocaine, Amphetamine, Methylphenidate) Stimulants->DAT Block Reuptake

Caption: Dopamine Transporter Signaling and Stimulant Action.

Discussion and Conclusion

The available preclinical data indicate that this compound possesses abuse liability, though its relative potency compared to classical stimulants is not fully elucidated by the currently available literature.

  • Reinforcing Effects: this compound maintains intravenous self-administration in rats, a key indicator of its reinforcing properties and abuse potential.[10] However, a lack of progressive-ratio data makes a direct comparison of its motivational strength to that of cocaine or amphetamine challenging. The reinforcing efficacy of cocaine and amphetamine is well-established and dose-dependently increases responding under progressive-ratio schedules.[2][3]

  • Rewarding Effects: In conditioned place preference studies, this compound produces a significant place preference in rats, demonstrating its rewarding effects.[4] This is consistent with the rewarding properties of other stimulants like methylphenidate, cocaine, and amphetamine, which reliably induce conditioned place preference in rodents.[5][13][14]

  • Subjective Effects: The subjective effects of this compound, as inferred from drug discrimination studies, are less clear. While it shares a primary mechanism of action with other dopamine reuptake inhibitors, specific data on its ability to generalize to the discriminative stimulus effects of common stimulants like amphetamine or cocaine are needed for a comprehensive comparison. These stimulants typically show full generalization to one another, indicating shared subjective effects.[7][15]

The primary mechanism underlying the abuse liability of this compound and the comparator stimulants is their ability to block the dopamine transporter, thereby increasing synaptic dopamine levels in key brain regions associated with reward and reinforcement, such as the nucleus accumbens.[16][17] This increase in dopamine signaling activates postsynaptic receptors, such as the D1 receptor, leading to a cascade of intracellular events that are perceived as rewarding and promote drug-seeking behavior.

References

Cross-Validation of (-)-Nomifensine's Effects in Different Rodent Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the behavioral and neurochemical effects of (-)-Nomifensine, a potent norepinephrine (NE) and dopamine (DA) reuptake inhibitor, across various rodent strains. The data presented herein is compiled from preclinical studies to assist researchers in selecting appropriate animal models and interpreting experimental outcomes. Strain-dependent variations in response to psychotropic compounds are critical considerations in drug development, and this guide aims to elucidate these differences for this compound.

Mechanism of Action

This compound exerts its effects primarily by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to an accumulation of these neurotransmitters in the synaptic cleft. This enhanced dopaminergic and noradrenergic signaling is believed to underlie its stimulant and antidepressant-like properties. Its effect on the serotonin transporter (SERT) is significantly weaker.[1][2]

Nomifensine_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_NE Dopamine (DA) & Norepinephrine (NE) VMAT2 VMAT2 DA_NE->VMAT2 Packaging Synaptic Vesicle Synaptic Vesicle VMAT2->Synaptic Vesicle Storage DA_NE_Synapse DA / NE Synaptic Vesicle->DA_NE_Synapse Release Receptor Postsynaptic Receptors DA_NE_Synapse->Receptor Binding DAT_NET DAT / NET (Reuptake Transporters) DA_NE_Synapse->DAT_NET Reuptake Signal Signal Transduction Receptor->Signal Activation Nomifensine This compound Nomifensine->DAT_NET Inhibition DAT_NET->DA_NE

Caption: Mechanism of action of this compound.

Comparative Behavioral Data in Rat Strains

Significant strain-dependent differences are observed in response to this compound treatment, particularly between the Wistar-Kyoto (WKY) strain, a putative model for depression, and the more commonly used Sprague-Dawley (SD) and Wistar strains.

Forced Swim Test (FST)

The FST is a standard preclinical assay for assessing antidepressant-like activity. Control WKY rats consistently show higher baseline levels of immobility ("behavioral despair") compared to SD and Wistar rats.[3][4] Treatment with this compound produces a significant antidepressant-like effect in WKY rats but not in SD rats.

Table 1: Effect of Repeated this compound Treatment (10 mg/kg) on Forced Swim Test Behaviors

StrainTreatmentImmobility TimeSwim Time
Wistar-Kyoto (WKY) SalineHighLow
This compoundDecreased Increased
Sprague-Dawley (SD) SalineModerateModerate
This compoundNo ChangeNo Change

Data summarized from Tejani-Butt et al., 2003.[3] The study reports significant decreases in immobility and increases in swim time for WKY rats, with no significant alterations for SD rats.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and exploratory behavior. This compound demonstrates stimulant properties by increasing locomotor activity, but the effect varies by strain.

Table 2: Effect of Repeated this compound Treatment (10 mg/kg) on Open Field Test Activity

StrainTreatmentLocomotor Activity
Wistar-Kyoto (WKY) SalineLow (with freezing behavior)
This compoundIncreased
Sprague-Dawley (SD) SalineHigh
This compoundIncreased
Fischer 344 (F344) SalineModerate
This compound (1-10 mg/kg)Increased

Data for WKY and SD rats summarized from Tejani-Butt et al., 2003.[3] Data for F344 rats summarized from Stanton et al., 2002.[5]

Comparison with Alternative Compounds

The unique behavioral profile of this compound in different strains becomes clearer when compared to antidepressants with different mechanisms of action.

Table 3: Comparative Effects of Antidepressants on FST Immobility in WKY vs. SD Rats

CompoundPrimary MechanismEffect in WKY RatsEffect in SD Rats
This compound NE/DA Reuptake Inhibitor Decreased Immobility No Change
Desipramine NE Reuptake InhibitorDecreased ImmobilityNo Change
Paroxetine 5-HT Reuptake InhibitorNo ChangeNo Change
Bupropion NE/DA Reuptake InhibitorNot Reported in StudyIncreased Locomotion

Data summarized from Tejani-Butt et al., 2003[3] and generic findings for Bupropion.[6][7] This comparison suggests the depressive-like behavior in WKY rats is responsive to compounds modulating norepinephrine and/or dopamine, but not serotonin.

Data in Mouse Strains

A review of the available literature did not yield specific quantitative studies on the effects of this compound on locomotor or forced swim test behavior in common laboratory mouse strains such as C57BL/6J or BALB/c. While extensive research shows that mouse strains exhibit significant variability in their responses to other antidepressants and psychostimulants, specific data for this compound is lacking.[8][9] This represents a significant gap in the cross-validation of this compound's effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of findings. Below are representative protocols for the key experiments cited.

Open Field Test (Locomotor Activity)

This protocol is based on the methodology used for assessing the effects of repeated antidepressant administration.

OFT_Workflow cluster_setup Setup & Habituation cluster_testing Testing Phase (Day 12) cluster_analysis Data Analysis A1 Transport rats to testing room A2 Allow 1-hour acclimation period A1->A2 A3 Place rat in center of Open Field Arena (e.g., 40x40x30 cm) A2->A3 B1 Administer final dose of This compound (10 mg/kg, i.p.) or Saline B2 30-minute post-injection delay B1->B2 B3 Place rat in OFT arena for 10-minute test session B2->B3 C1 Record session with video tracking software B3->C1 C2 Quantify Parameters: - Total Distance Traveled (cm) - Rearing Frequency - Time in Center vs. Periphery C1->C2 start Drug Treatment (Days 1-11) start->B1

Caption: A typical workflow for an Open Field Test.

  • Apparatus: A square arena (e.g., 40 cm x 40 cm x 30 cm) made of a non-reflective material, equipped with infrared beams or video tracking software to monitor movement.

  • Procedure:

    • Animals are habituated to the testing room for at least 1 hour before the test.

    • Following chronic drug administration (e.g., 12 days of daily injections), the final dose of this compound or vehicle is administered.[3]

    • After a set post-injection period (e.g., 30 minutes), each rat is placed in the center of the open field.

    • Activity is recorded for a defined period (e.g., 10 minutes).

  • Parameters Measured: Total distance traveled, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

Forced Swim Test

This protocol is based on the Porsolt two-day forced swim test methodology.

FST_Workflow cluster_day1 Day 1: Pre-Test cluster_day2 Day 2: Test Session cluster_analysis Data Analysis A1 Place rat in swim cylinder for 15 minutes (Water at 25°C, depth 30 cm) A2 Remove, dry, and return to home cage A1->A2 B1 Administer final dose of This compound (10 mg/kg, i.p.) or Saline A2->B1 24 hours B2 60-minute post-injection delay B1->B2 B3 Place rat back in swim cylinder for 5 minutes B2->B3 C1 Record 5-minute session B3->C1 C2 Score duration of behaviors: - Immobility - Swimming - Climbing C1->C2 start Drug Treatment (e.g., Days 1-12) start->A1

Caption: Standard two-day protocol for the Forced Swim Test.

  • Apparatus: A transparent glass cylinder (e.g., 45 cm high, 25 cm diameter) filled with water (23-25°C) to a depth where the rodent cannot touch the bottom (e.g., 30 cm).

  • Procedure:

    • Day 1 (Pre-test): Each rat is placed in the cylinder for a 15-minute swim session to induce a baseline level of immobility.

    • Day 2 (Test): 24 hours later, animals are administered this compound or vehicle. Following a post-injection delay (e.g., 60 minutes), they are placed back in the cylinder for a 5-minute test session.

  • Parameters Measured: A trained observer, blind to the treatment conditions, scores the duration of time spent in immobility (making only minimal movements to stay afloat), swimming, and climbing.

Summary and Conclusion

The experimental data clearly demonstrates that the behavioral effects of this compound are highly dependent on the rodent strain tested.

  • In Rats: The Wistar-Kyoto (WKY) rat strain is particularly sensitive to the antidepressant-like effects of this compound in the Forced Swim Test, an effect not observed in Sprague-Dawley rats.[3] In contrast, the stimulant effects on locomotor activity are present in WKY, Sprague-Dawley, and Fischer 344 strains.[3][5] These findings support the use of the WKY strain as a predictive model for screening compounds with potential efficacy in treating depression subtypes characterized by catecholamine deficiencies.

  • In Mice: There is a notable lack of published data on the effects of this compound in different mouse strains. This is a critical area for future research to broaden the understanding of this compound's pharmacological profile.

  • Logical Comparison: The differential response highlights the importance of genetic background in pharmacological testing. The responsiveness of WKY rats, but not SD rats, to a DA/NE uptake inhibitor suggests underlying differences in the neurobiology of their respective "depressive-like" states.

Logical_Comparison cluster_wky Wistar-Kyoto (WKY) Rats cluster_sd Sprague-Dawley (SD) Rats Nom This compound (10 mg/kg) WKY_FST FST: Decreased Immobility Nom->WKY_FST WKY_OFT OFT: Increased Locomotion Nom->WKY_OFT SD_FST FST: No Change Nom->SD_FST SD_OFT OFT: Increased Locomotion Nom->SD_OFT

Caption: Logical summary of this compound's effects.

Researchers should carefully consider these strain-dependent effects when designing experiments and interpreting data. For studies focused on antidepressant potential, the WKY rat appears to be a more sensitive model for this compound than the SD rat. For studies on stimulant or neurochemical effects, multiple strains may be suitable, but direct comparisons are always recommended.

References

Safety Operating Guide

Safe Disposal of (-)-Nomifensine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of (-)-Nomifensine, a potent norepinephrine and dopamine reuptake inhibitor. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This compound is a pharmacologically active material and should be treated as hazardous until comprehensive toxicological data is available.[1]

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves to prevent skin contact.[2][3]

  • Eye Protection: Use eye protection or a face shield.[2][3]

  • Lab Coat: A lab coat or protective clothing is necessary to protect street clothes.[2]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use respiratory protection.[3]

Handling:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3]

  • Wash hands thoroughly after handling.[2][3][4]

  • Use only in a well-ventilated area or outdoors.[2][3]

  • Do not eat, drink, or smoke when using this product.[3]

II. Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is to treat it as chemical waste and manage it in accordance with all applicable local, state, and federal regulations.[2][3]

Step 1: Waste Identification and Segregation

  • Identify all materials contaminated with this compound, including pure compound, solutions, contaminated labware (e.g., vials, pipette tips), and personal protective equipment.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.[3] Leave chemicals in their original containers where possible.[3]

Step 2: Waste Containment and Labeling

  • Place solid this compound waste and contaminated solids into a designated, sealable, and properly labeled hazardous waste container.

  • For solutions, use a compatible, leak-proof container.

  • The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound."

Step 3: On-site Storage

  • Store the sealed waste container in a designated, secure area, away from incompatible materials.

  • Keep the container tightly closed.[2][3]

  • The storage area should be cool and well-ventilated.[2]

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste management company to arrange for the collection and disposal of the waste.[5]

  • The final disposal method will likely be incineration at an approved waste disposal plant.[3]

Spill Cleanup:

  • In the event of a spill, evacuate personnel from the immediate area.

  • Ensure adequate ventilation.[2]

  • Wear full personal protective equipment.[2]

  • For solid spills, avoid generating dust.[3] Carefully sweep or vacuum the material into a suitable container for disposal.[4]

  • For liquid spills, absorb the solution with an inert, non-combustible material such as sand or diatomite.[2]

  • Clean the spill area thoroughly.[2][3]

  • Prevent the spilled material from entering drains or water courses.[2][3]

III. Prohibited Disposal Methods

  • Do Not Dispose Down the Drain: this compound should not be disposed of down the sanitary sewer.[3] The introduction of pharmacologically active compounds into waterways can have adverse environmental effects.[6][7]

  • Do Not Dispose in Regular Trash: This compound should not be discarded with regular laboratory or municipal waste.

IV. Quantitative Data Summary

There is no specific quantitative data available in the provided search results regarding disposal limits for this compound. The general consensus from safety data sheets is that disposal must be in accordance with regulatory guidelines, which typically do not permit the drain disposal of such compounds.

ParameterGuideline
Disposal Route Must be disposed of as hazardous chemical waste through a licensed waste management facility.[2][3]
Sewer/Drain Disposal Prohibited. Do not let the product enter drains.[3]
Landfill Disposal Prohibited for untreated chemical waste. Final disposal in an engineered landfill may only occur after appropriate treatment by a licensed facility.[5]
Waste Classification While not explicitly listed with a specific waste code in the initial search, it should be handled as a hazardous/pharmacologically active waste. Evaluation against RCRA characteristics (ignitability, corrosivity, reactivity, toxicity) may be required by your EHS department.[8]

V. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A This compound Identified as Waste B Is the material contaminated (e.g., glassware, PPE)? A->B C Pure Compound / Solution B->C No D Contaminated Materials B->D Yes E Segregate into a Designated Hazardous Waste Container C->E D->E F Label Container Clearly: 'Hazardous Waste - this compound' E->F G Store in a Secure, Well-Ventilated Area F->G H Contact Institutional EHS or Licensed Waste Contractor G->H I Arrange for Pickup and Professional Disposal (e.g., Incineration) H->I

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling (-)-Nomifensine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (-)-Nomifensine

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like this compound is paramount. This guide provides immediate, essential safety protocols and logistical plans to minimize risk and ensure regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a psychoactive compound that presents several hazards. It is harmful if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation. Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecification
Hand Protection GlovesDouble-gloving with powder-free nitrile gloves is required. The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff.[1][2]
Body Protection GownA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs should be worn.[2][3]
Eye & Face Protection Goggles & Face ShieldChemical splash goggles and a full-face shield are necessary to protect against splashes and aerosols.[1][3]
Respiratory Protection RespiratorAn N95 dust mask or a higher-grade respirator should be used, especially when handling the powdered form of the compound, to prevent inhalation.[4][5]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, procedural workflow is critical when working with this compound. The following steps outline the process from preparation to post-handling cleanup.

Preparation and Pre-Handling Check
  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to control exposure.[5]

  • PPE Donning: Before entering the designated handling area, correctly don all required PPE as specified in Table 1.

  • Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible. Have a chemical spill kit readily available.

Handling the Compound
  • Weighing and Aliquoting: When weighing the solid compound, use a containment balance or conduct the task within a fume hood to minimize the risk of aerosolization.

  • Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.

  • Avoid Contamination: Use dedicated labware for handling this compound. If not possible, thoroughly decontaminate any shared equipment after use.

Post-Handling Procedures
  • Decontamination: Wipe down all surfaces in the designated handling area with an appropriate deactivating agent.

  • PPE Doffing: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown, face shield, goggles, and inner gloves.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[2]

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation
  • Dedicated Waste Streams: Establish separate, clearly labeled waste containers for:

    • Solid this compound waste (e.g., unused compound).

    • Contaminated sharps (e.g., needles, razor blades).

    • Contaminated labware (e.g., pipette tips, centrifuge tubes).

    • Contaminated PPE.

  • Incompatible Wastes: Do not mix this compound waste with other incompatible chemical wastes.

Waste Containment and Labeling
  • Primary Containers: All waste must be collected in chemically compatible, leak-proof containers.

  • Labeling: Each waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the specific type of waste (e.g., solid, sharps).

Final Disposal
  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[6] Psychoactive compound disposal often requires specialized handling and documentation.

  • Licensed Waste Hauler: The EHS department will typically arrange for a licensed hazardous waste hauler to collect and dispose of the waste in accordance with federal, state, and local regulations.

Workflow and Logical Relationships

The following diagram illustrates the procedural flow for safely handling this compound, from initial preparation to final waste disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Handling Area don_ppe Don PPE prep_area->don_ppe emergency_prep Emergency Preparedness don_ppe->emergency_prep weigh Weighing/Aliquoting emergency_prep->weigh dissolve Solution Preparation weigh->dissolve avoid_contamination Avoid Contamination dissolve->avoid_contamination decontaminate Decontaminate Surfaces avoid_contamination->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands segregate Segregate Waste wash_hands->segregate contain_label Contain & Label Waste segregate->contain_label contact_ehs Contact EHS for Disposal contain_label->contact_ehs

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Nomifensine
Reactant of Route 2
(-)-Nomifensine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.